molecular formula C9H13N B1295247 N,2,6-trimethylaniline CAS No. 767-71-5

N,2,6-trimethylaniline

Cat. No.: B1295247
CAS No.: 767-71-5
M. Wt: 135.21 g/mol
InChI Key: NLGKRVNANIZGNI-UHFFFAOYSA-N
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Description

N,2,6-trimethylaniline is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42981. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2,6-trimethylaniline
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InChI

InChI=1S/C9H13N/c1-7-5-4-6-8(2)9(7)10-3/h4-6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NLGKRVNANIZGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H13N
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70227500
Record name N,2,6-Trimethylbenzenamine
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Molecular Weight

135.21 g/mol
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CAS No.

767-71-5
Record name N,2,6-Trimethylbenzenamine
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Record name N,2,6-Trimethylbenzenamine
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Foundational & Exploratory

An In-depth Technical Guide to N,2,6-trimethylaniline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2,6-trimethylaniline, with the CAS number 767-71-5, is an aromatic organic compound belonging to the substituted aniline family.[1] Its structure, characterized by a methyl group on the nitrogen atom and two methyl groups flanking the amino group on the benzene ring, results in unique steric and electronic properties that influence its reactivity and potential applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, aimed at professionals in research and drug development.

Chemical Structure and Properties

The structure of this compound features a benzene ring substituted with an N-methylamino group and two methyl groups at positions 2 and 6. This di-ortho substitution creates significant steric hindrance around the nitrogen atom, which profoundly impacts its chemical behavior.

Molecular Formula: C₉H₁₃N[1]

Molecular Weight: 135.21 g/mol [1]

IUPAC Name: this compound[1]

Synonyms: N,2,6-Trimethylbenzenamine, N-methyl-2,6-dimethylaniline, N-methyl-2,6-xylidine[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 767-71-5[1]
Appearance Colorless to light yellow liquid[2][3]
Boiling Point 206 °C[2][3]
Density 0.955 ± 0.06 g/cm³ (Predicted)[2][3]
pKa 4.60 ± 0.10 (Predicted)[2][3]
Storage Temperature 2-8°C, protect from light[2][3]

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques. Below is a summary of typical spectral data.

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.9-7.1m3HAromatic protons
~3.6s1HN-H proton
~2.8s3HN-CH₃ protons
~2.3s6HAr-CH₃ protons
¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
~148C-N
~138C-CH₃ (aromatic)
~128CH (aromatic)
~122CH (aromatic)
~32N-CH₃
~19Ar-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3400N-H stretch
~3020Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1600, 1480Aromatic C=C stretch
~1300C-N stretch
Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 135. Common fragmentation patterns for aromatic amines include the loss of a methyl group or cleavage of the N-C bond.

Synthesis of this compound

A common and logical synthetic route to this compound is the N-methylation of 2,6-dimethylaniline.

Experimental Protocol: N-methylation of 2,6-dimethylaniline

This protocol is a general representation and may require optimization.

Materials:

  • 2,6-dimethylaniline

  • Iodomethane (Methyl iodide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetonitrile, DMF, THF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of 2,6-dimethylaniline (1.0 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.1-1.5 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add iodomethane (1.0-1.2 equivalents) dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography or distillation.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is significantly influenced by the steric hindrance imposed by the two ortho-methyl groups. This steric crowding around the nitrogen atom can hinder its nucleophilicity and basicity compared to less substituted anilines. The lone pair of electrons on the nitrogen can still participate in resonance with the aromatic ring, influencing the electron density of the benzene ring and its susceptibility to electrophilic aromatic substitution. However, the steric bulk may also affect the planarity of the molecule, potentially altering the extent of this resonance.

Visualizations

Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification cluster_product Product 2_6_dimethylaniline 2,6-Dimethylaniline reaction N-methylation Reaction (Anhydrous Solvent, Inert Atmosphere) 2_6_dimethylaniline->reaction iodomethane Iodomethane iodomethane->reaction base Base (e.g., K2CO3) base->reaction quench Quench with Water reaction->quench 1. extraction Extraction quench->extraction 2. drying Drying extraction->drying 3. purification Purification (Chromatography/Distillation) drying->purification 4. product This compound purification->product

Caption: Synthesis workflow for this compound.

Chemical Structure and Key Properties

G structure {this compound | {Molecular Formula: C₉H₁₃N | Molecular Weight: 135.21 g/mol}} properties Key Properties Boiling Point: 206 °C pKa: ~4.60 Appearance: Liquid structure->properties exhibits reactivity Reactivity Profile Sterically hindered amine Moderate nucleophilicity and basicity Undergoes electrophilic aromatic substitution structure->reactivity determines spectroscopy Spectroscopic Features ¹H NMR: Ar-H, N-H, N-CH₃, Ar-CH₃ ¹³C NMR: Aromatic and aliphatic carbons IR: N-H, C-H, C=C, C-N stretches structure->spectroscopy confirmed by

Caption: Key properties and structure of this compound.

Conclusion

This compound is a sterically hindered aromatic amine with a unique set of chemical and physical properties. Its synthesis is achievable through standard N-alkylation methods, though its reactivity is moderated by the bulky ortho-substituents. This technical guide provides essential data and a framework for understanding this compound, which will be valuable for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science. The provided experimental outline and structural and property summaries offer a solid foundation for further investigation and application of this compound.

References

Physical properties of N,2,6-trimethylaniline (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of N,2,6-trimethylaniline, a compound of interest in various chemical and pharmaceutical research fields. The information is presented to be a valuable resource for laboratory work and process development.

Core Physical Properties

This compound is a substituted aniline with the molecular formula C₉H₁₃N. Understanding its physical characteristics is fundamental for its application and handling in a research and development setting.

Data Summary

The primary physical properties of this compound are its boiling point and density. These values are crucial for purification processes, reaction setup, and safety protocols.

Physical PropertyValue
Boiling Point 206 °C
Density 0.955 ± 0.06 g/cm³ (Predicted)[1]

Experimental Protocols

Accurate determination of physical properties is paramount in chemical science. The following are standard experimental methodologies for determining the boiling point and density of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small quantity of liquid is the capillary method using a Thiele tube.

Materials:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube or fusion tube

  • Heating mantle or Bunsen burner

  • Mineral oil or other suitable heating bath fluid

  • Sample of this compound

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • This assembly is then placed in a Thiele tube filled with mineral oil, ensuring the heat is distributed evenly.

  • The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is then removed, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a substance is its mass per unit volume. For liquids, a pycnometer or a simple mass-to-volume measurement using a graduated cylinder and a balance can be employed. The pycnometer method offers higher precision.

Materials:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Water bath (for temperature control)

  • Sample of this compound

  • Distilled water (for calibration)

Procedure:

  • The clean, dry pycnometer is accurately weighed (m₁).

  • The pycnometer is filled with distilled water of a known density at a specific temperature and weighed again (m₂). The temperature of the water should be recorded.

  • The pycnometer is emptied, dried thoroughly, and then filled with this compound at the same temperature and weighed (m₃).

  • The density of the this compound is then calculated using the following formula: Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water

Logical Relationship of Physical Properties

The physical properties of a chemical compound are intrinsic characteristics that are logically connected to its molecular structure. The following diagram illustrates this fundamental relationship for this compound.

G Relationship of Molecular Structure to Physical Properties A This compound (C₉H₁₃N) B Boiling Point (206 °C) A->B Determines C Density (0.955 ± 0.06 g/cm³) A->C Determines

Physical properties of this compound.

References

An In-depth Technical Guide to the Solubility of N,2,6-trimethylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,2,6-trimethylaniline in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, detailed experimental protocols for solubility determination, and relevant workflows for its synthesis and handling.

Core Topic: Solubility of this compound

This compound is a substituted aromatic amine. Its solubility in organic solvents is a critical parameter for its application in chemical synthesis, including in the pharmaceutical industry where it may serve as a building block for more complex molecules. The solubility of an organic compound is primarily governed by the principle of "like dissolves like," where polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents. This compound, with its aromatic ring and methyl groups, possesses significant non-polar character, while the amino group introduces a degree of polarity.

Data Presentation: Solubility Profile
Solvent ClassificationSolventQualitative Solubility
Polar Protic EthanolSoluble (Predicted)
MethanolSoluble (Predicted)
WaterInsoluble/Immiscible[1][2][3]
Polar Aprotic AcetoneSoluble (Predicted)
AcetonitrileLikely Soluble
Dimethylformamide (DMF)Likely Soluble
Dimethyl Sulfoxide (DMSO)Likely Soluble
Non-Polar TolueneSoluble (Predicted)
HexaneLikely Soluble
ChloroformSoluble[4]
Diethyl EtherSoluble[1]

Note: The qualitative solubility predictions are based on the expected behavior of a substituted aniline and data available for its isomers. Experimental verification is required for precise characterization.

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols outline standard methods for determining the solubility of a liquid organic compound like this compound in an organic solvent.

Protocol 1: Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution at a specific temperature, separating the undissolved solute, and determining the concentration of the solute in the saturated solution by evaporating the solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Thermostatically controlled water bath or incubator

  • Small vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent.

  • Securely cap the vial and place it in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature.

  • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer can be used intermittently.

  • After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to allow any undissolved solute to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any suspended microparticles.

  • Transfer the filtered saturated solution to a pre-weighed evaporation dish.

  • Record the exact mass of the saturated solution transferred.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

  • Once the solvent is completely evaporated, weigh the evaporation dish containing the solute residue.

  • Calculate the solubility as the mass of the solute per mass or volume of the solvent (e.g., g/100 g solvent or g/100 mL solvent).

Protocol 2: Spectroscopic Method for Solubility Determination

This method is suitable if this compound has a distinct chromophore that allows for quantification using UV-Vis spectroscopy.

Materials:

  • This compound

  • Selected organic solvent(s)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation of a Saturated Solution:

    • Follow steps 1-4 from the Gravimetric Method to prepare a saturated solution at a specific temperature.

  • Analysis:

    • Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Logical Relationship in Synthesis of Trimethylanilines

The synthesis of trimethylanilines, including isomers like 2,4,6-trimethylaniline, often follows a common synthetic pathway. While the specific starting materials and reaction conditions may vary for this compound, the general logic of nitration followed by reduction is a fundamental approach in aromatic amine synthesis.[1][5]

G A Trimethylbenzene Isomer (e.g., Mesitylene for 2,4,6-isomer) C Nitration Reaction A->C B Nitrating Agent (e.g., HNO3/H2SO4) B->C D Nitro-trimethylbenzene Intermediate C->D F Reduction Reaction D->F E Reducing Agent (e.g., Fe/HCl or Catalytic Hydrogenation) E->F G Crude N,x,y-trimethylaniline F->G H Purification (e.g., Distillation) G->H I Pure N,x,y-trimethylaniline H->I

Caption: General Synthetic Pathway for Trimethylanilines.

References

An In-depth Technical Guide to the Basicity and pKa of N,2,6-trimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa value of N,2,6-trimethylaniline. It delves into the structural factors influencing its basicity, presents available quantitative data, outlines experimental protocols for pKa determination, and illustrates key concepts with diagrams.

Introduction to this compound and its Basicity

This compound, also known as N-methyl-2,6-dimethylaniline, is an aromatic amine with the chemical structure illustrated below. Its basicity is a critical parameter influencing its reactivity, nucleophilicity, and utility in various chemical transformations, including as a precursor in the synthesis of N-heterocyclic carbene (NHC) ligands.

The basicity of anilines is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In this compound, a delicate interplay of electronic and steric effects governs its basic character.

Structural Factors Influencing Basicity

The basicity of this compound is a result of several competing factors:

  • Inductive Effect: The three methyl groups (-CH₃) are electron-donating groups. Through the inductive effect, they increase the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom. This increased electron density makes the lone pair more available for protonation, thus increasing basicity.

  • Steric Inhibition of Resonance (SIR): In aniline, the lone pair on the nitrogen atom can be delocalized into the π-system of the benzene ring through resonance, which decreases its availability for protonation and thus lowers basicity. However, in this compound, the two methyl groups at the ortho positions sterically hinder the N-methyl group, forcing it out of the plane of the aromatic ring. This twisting disrupts the overlap between the nitrogen's lone pair orbital and the ring's π-system. As a result, the resonance effect is significantly diminished. This localization of the lone pair on the nitrogen atom leads to a substantial increase in basicity compared to aniline and even N,N-dimethylaniline.[1][2][3]

  • Solvation Effects: The steric bulk of the ortho-methyl groups can also hinder the solvation of the protonated form (the anilinium ion). Effective solvation stabilizes the conjugate acid, which would increase the basicity of the amine. In the case of this compound, this steric hindrance to solvation may slightly counteract the basicity-enhancing effect of SIR.

The logical relationship between the structure of this compound and its resulting basicity is depicted in the following diagram.

G Logical Relationship: Structure and Basicity of this compound A This compound Structure B Two ortho-Methyl Groups A->B C N-Methyl Group A->C D Steric Hindrance (Ortho Effect) B->D G Inductive Effect (Electron Donating) B->G C->D C->G E Twisting of N-Methyl Group out of Aromatic Plane D->E F Steric Inhibition of Resonance (SIR) E->F H Localization of Nitrogen Lone Pair F->H I Increased Electron Density on Nitrogen G->I J Increased Basicity H->J I->J

Caption: Influence of structural features on the basicity of this compound.

Quantitative Data: pKa Values

For comparison, the pKa values of related anilines are presented in the table below.

CompoundStructurepKa ValueData Type
AnilineC₆H₅NH₂4.6Experimental
N,N-DimethylanilineC₆H₅N(CH₃)₂5.15Experimental[5]
2,4,6-Trimethylaniline(CH₃)₃C₆H₂NH₂4.38Experimental[6][7]
This compound (CH₃)₂C₆H₃NHCH₃ ~4.60 ± 0.10 Predicted[8]

The predicted pKa of this compound is similar to that of aniline. However, due to the steric inhibition of resonance, it is expected to be a stronger base than N,N-dimethylaniline. The increased basicity of N,N,2,6-tetramethylaniline compared to N,N-dimethylaniline, a well-documented example of SIR, supports this expectation.[2]

Role in Organic Synthesis: Precursor to N-Heterocyclic Carbene (NHC) Ligands

The defined basicity and steric profile of this compound make it a valuable precursor in the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are widely used as ligands in organometallic catalysis. The synthesis of many common NHC precursors, such as 1,3-dimesitylimidazolium chloride (IMes·HCl), starts from the corresponding aniline.

The general synthesis pathway involves the condensation of a substituted aniline with a 1,2-dicarbonyl compound (like glyoxal) followed by cyclization. The basicity of the starting aniline is crucial in these condensation reactions. A sufficiently basic amine is required for the nucleophilic attack on the carbonyl carbons. The steric bulk provided by the 2,6-dimethyl substitution pattern is then carried over to the final NHC ligand, which is critical for its catalytic activity and stability.

G General Synthesis of NHC Precursors from Anilines cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotonation A This compound (or other substituted aniline) C Diimine Intermediate A->C Nucleophilic attack B Glyoxal (or other 1,2-dicarbonyl) B->C E Imidazolium Salt (NHC Precursor) C->E D Amine (e.g., formaldehyde/amine source) D->E G N-Heterocyclic Carbene (NHC) E->G F Base F->G Proton abstraction

Caption: Generalized workflow for the synthesis of NHC ligands from aniline precursors.

Experimental Protocols for pKa Determination

The pKa of this compound can be experimentally determined using several methods. Potentiometric titration and UV-Vis spectrophotometry are the most common techniques.

Potentiometric Titration

This method involves titrating a solution of the amine with a standard acid and monitoring the pH of the solution.

Methodology:

  • Preparation of the Amine Solution: A precise amount of this compound is dissolved in a suitable solvent. Due to its limited solubility in water, a co-solvent system such as water-ethanol or water-acetonitrile is often employed. The concentration is typically in the range of 0.01 to 0.05 M.

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standard solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the point of maximum slope on the curve (or the peak of the first derivative). The pKa is the pH at the half-equivalence point.

The workflow for pKa determination by potentiometric titration is illustrated below.

G Workflow for pKa Determination by Potentiometric Titration A Prepare Solution of This compound C Titrate with Standard Acid (e.g., HCl) A->C B Calibrate pH Electrode B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point E->F G Calculate pKa (pH at half-equivalence point) F->G

References

Synthesis of N,2,6-trimethylaniline from 2,6-dimethylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the N-methylation of 2,6-dimethylaniline to produce N,2,6-trimethylaniline, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The document details three prominent methods: classical N-alkylation using methyl iodide, the Eschweiler-Clarke reaction, and catalytic N-methylation with methanol. For each method, a detailed experimental protocol is provided, alongside a summary of quantitative data in tabular format for easy comparison. Furthermore, reaction pathways are visualized using Graphviz diagrams to elucidate the underlying chemical transformations.

Classical N-Alkylation with Methyl Iodide

Direct alkylation of the amine with an alkyl halide is a fundamental and widely practiced method for the formation of C-N bonds. In the context of synthesizing this compound, this approach involves the reaction of 2,6-dimethylaniline with a methylating agent, typically methyl iodide, in the presence of a base. This method is often favored for its straightforward execution and potentially high yields.

A reported synthesis of this compound from 2,6-dimethylaniline and iodomethane has achieved a near-quantitative yield of 99%.[1] This high efficiency makes it a very attractive route for laboratory and potential industrial-scale production.

Experimental Protocol

Materials:

  • 2,6-dimethylaniline

  • Methyl iodide (Iodomethane)

  • Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base

  • Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Stirring and heating apparatus

  • Rotary evaporator

  • Filtration apparatus

Procedure: [2]

  • To a solution of 2,6-dimethylaniline (1 equivalent) in dichloromethane, add potassium carbonate (4 equivalents).

  • Cool the stirred suspension in an ice bath.

  • Slowly add methyl iodide (4 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary
ParameterValueReference
Starting Material 2,6-dimethylaniline[1][2]
Reagents Methyl iodide, Potassium carbonate[2]
Solvent Dichloromethane[2]
Reaction Time 16 hours[2]
Temperature Room temperature[2]
Reported Yield Up to 99%[1]
Purification Vacuum distillation/Column chromatographyGeneral

Reaction Pathway

G Classical N-Alkylation Pathway 2,6-Dimethylaniline 2,6-Dimethylaniline Intermediate [Intermediate Complex] 2,6-Dimethylaniline->Intermediate + CH3I + Base Methyl_Iodide CH3I Methyl_Iodide->Intermediate Base Base (e.g., K2CO3) Base->Intermediate This compound This compound Intermediate->this compound Byproducts HI salt of Base Intermediate->Byproducts

Caption: Reaction pathway for the classical N-alkylation of 2,6-dimethylaniline.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[3][4] A key advantage of this reaction is that it typically stops at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[3] However, for some aniline derivatives, this reaction can lead to the formation of resinous byproducts.[5] Furthermore, a similar transition-metal-free approach using formaldehyde with a sterically hindered aniline like 2,6-dimethylaniline has been reported to yield only trace amounts of the desired product, suggesting that careful optimization of reaction conditions is crucial for this substrate.

Experimental Protocol

Materials:

  • 2,6-dimethylaniline

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) for neutralization

  • Dichloromethane (CH₂Cl₂) or diethyl ether for extraction

  • Standard laboratory glassware for organic synthesis

  • Stirring and heating apparatus (oil bath)

  • Separatory funnel

  • Rotary evaporator

Procedure: [6]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dimethylaniline (1 equivalent).

  • Carefully add formic acid (8.4 equivalents) to the aniline. An exothermic reaction may occur.

  • Once the initial reaction subsides, add formaldehyde (5 equivalents, 37% aqueous solution).

  • Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 5-10 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium hydroxide or potassium carbonate solution until the pH is basic.

  • Extract the aqueous mixture with dichloromethane or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the solvent to yield the crude product, which can be purified by vacuum distillation.

Quantitative Data Summary
ParameterValueReference
Starting Material 2,6-dimethylaniline[6]
Reagents Formic acid, Formaldehyde[6]
Reaction Time 5-10 hours[6]
Temperature Reflux (100-110 °C)[3]
Reported Yield Variable, potentially low for this substrate-
Purification Vacuum distillationGeneral

Reaction Pathway

G Eschweiler-Clarke Reaction Pathway 2,6-Dimethylaniline 2,6-Dimethylaniline Iminium_Ion Iminium Ion Intermediate 2,6-Dimethylaniline->Iminium_Ion + CH2O - H2O Formaldehyde CH2O Formaldehyde->Iminium_Ion Formic_Acid HCOOH This compound This compound Formic_Acid->this compound Iminium_Ion->this compound + HCOOH (Hydride Transfer) CO2 CO2 This compound->CO2 H2O H2O This compound->H2O

Caption: Simplified reaction pathway for the Eschweiler-Clarke methylation.

Catalytic N-Methylation with Methanol

Modern synthetic chemistry increasingly focuses on sustainable and atom-economical methods. Catalytic N-methylation of anilines using methanol as a C1 source represents a significant advancement in this area.[7][8] This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the in-situ oxidation of methanol to formaldehyde by a transition metal catalyst, followed by reductive amination with the aniline and subsequent regeneration of the catalyst. Ruthenium and iridium-based catalysts have shown particular promise in this transformation.[7][8][9]

However, the steric hindrance presented by the two ortho-methyl groups in 2,6-dimethylaniline poses a significant challenge for this method. Indeed, one study employing an iridium-based catalyst reported no reaction with 2,6-dimethylaniline, highlighting the substrate sensitivity of some catalytic systems.[9][10] Nevertheless, successful N-methylation of the closely related N,2-dimethylaniline using a ruthenium catalyst suggests that with the appropriate catalyst and conditions, this route is viable.[7]

Experimental Protocol (Representative)

Materials:

  • 2,6-dimethylaniline

  • Anhydrous methanol (MeOH)

  • Ruthenium catalyst (e.g., (DPEPhos)RuCl₂(PPh₃))[8]

  • Base (e.g., Cesium carbonate, Cs₂CO₃)[8]

  • Schlenk tube or other suitable reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and heating apparatus

  • Inert gas supply (Argon or Nitrogen)

  • Syringes for liquid transfer

  • Silica gel for column chromatography

Procedure: [7][8]

  • In a Schlenk tube under an inert atmosphere, combine the ruthenium catalyst (0.5 mol%), 2,6-dimethylaniline (1.0 mmol, 1.0 equivalent), and cesium carbonate (0.5 equivalents).

  • Add anhydrous methanol (1 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 140 °C with vigorous stirring for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel to isolate the this compound product.

Quantitative Data Summary
ParameterValueReference
Starting Material 2,6-dimethylaniline[7][8]
Reagents Methanol, Ruthenium catalyst, Base (Cs₂CO₃)[7][8]
Catalyst Loading 0.5 mol%[8]
Reaction Time 12 hours[8]
Temperature 140 °C[8]
Reported Yield Not reported for 2,6-dimethylaniline; 77% for N,2-dimethylaniline[7]
Purification Column chromatography[7][8]

Reaction Pathway (Borrowing Hydrogen Mechanism)

G Catalytic N-Methylation (Borrowing Hydrogen) cluster_0 Catalytic Cycle Catalyst [Ru]-H Methanol CH3OH Formaldehyde CH2O Methanol->Formaldehyde [Ru] - 2[H] Iminium_Ion Iminium Ion Formaldehyde->Iminium_Ion + 2,6-Dimethylaniline - H2O 2,6-Dimethylaniline 2,6-Dimethylaniline 2,6-Dimethylaniline->Iminium_Ion This compound This compound Iminium_Ion->this compound + 2[H] from [Ru]-H H2O H2O

Caption: Simplified "Borrowing Hydrogen" mechanism for catalytic N-methylation.

Conclusion

The synthesis of this compound from 2,6-dimethylaniline can be achieved through several distinct methodologies. The classical N-alkylation with methyl iodide stands out as a highly efficient method, with reported yields reaching 99%. While the Eschweiler-Clarke reaction offers a classic, metal-free alternative, its efficacy for the sterically hindered 2,6-dimethylaniline may be limited and requires careful optimization to avoid side reactions. The modern approach of catalytic N-methylation using methanol is atom-economical and sustainable, but the choice of catalyst is critical to overcome the steric hindrance of the substrate. For researchers and drug development professionals, the selection of the most appropriate synthetic route will depend on factors such as required scale, cost of reagents and catalysts, and the desired level of process optimization and sustainability. Further investigation into catalyst development for the N-methylation of sterically hindered anilines could unlock the full potential of the catalytic approach for this important transformation.

References

Spectroscopic Analysis of N,2,6-trimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for N,2,6-trimethylaniline, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this compound (CAS 767-71-5), this document utilizes data from its close structural isomer, 2,4,6-trimethylaniline (CAS 88-05-1), as a predictive reference. The structural similarities and differences are noted to aid in the interpretation of expected spectra for this compound.

Data Presentation

The following tables summarize the key spectroscopic data obtained for 2,4,6-trimethylaniline. These values can be used as a reasonable estimation for the corresponding signals in this compound, with expected variations due to the different substitution pattern.

Table 1: ¹H NMR Spectroscopic Data for 2,4,6-trimethylaniline

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.75Singlet2HAromatic H (meta to -NH₂)
3.40Singlet2H-NH₂ Protons
2.19Singlet6HMethyl Protons (ortho to -NH₂)
2.13Singlet3HMethyl Proton (para to -NH₂)

Note: For this compound, one would expect to see a singlet for the N-methyl group, and distinct signals for the two ortho methyl groups and the remaining aromatic protons.

Table 2: ¹³C NMR Spectroscopic Data for 2,4,6-trimethylaniline

Chemical Shift (δ) ppmAssignment
143.2C-NH₂ (ipso)
128.9Aromatic CH (meta to -NH₂)
127.3Aromatic C-CH₃ (para)
122.1Aromatic C-CH₃ (ortho)
20.3Methyl Carbon (para to -NH₂)
18.0Methyl Carbons (ortho to -NH₂)

Note: For this compound, the chemical shift of the N-methyl carbon would be a key differentiator. The aromatic carbon signals would also differ due to the change in symmetry.

Table 3: IR Spectroscopic Data for 2,4,6-trimethylaniline

Wavenumber (cm⁻¹)IntensityAssignment
3433, 3356StrongN-H Stretch (primary amine)
2918StrongC-H Stretch (methyl)
1624StrongN-H Bend (scissoring)
1510StrongC=C Stretch (aromatic ring)
1225StrongC-N Stretch

Note: For this compound, a secondary amine, a single, weaker N-H stretching band would be expected around 3350-3310 cm⁻¹. The C-N stretching vibration for aromatic amines is typically observed in the 1335-1250 cm⁻¹ region.[1][2]

Table 4: Mass Spectrometry Data for 2,4,6-trimethylaniline

m/zRelative Intensity (%)Assignment
135100.0[M]⁺ (Molecular Ion)
13460.1[M-H]⁺
12076.7[M-CH₃]⁺
9110.5Tropylium ion ([C₇H₇]⁺)
775.9Phenyl cation ([C₆H₅]⁺)

Note: The mass spectrum of this compound is expected to show a molecular ion peak at m/z 135. Fragmentation patterns will likely involve the loss of a methyl group from the nitrogen or the ring, and the loss of HCN is common for anilines.[3]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of aromatic amines.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A Bruker Avance 500 FT-NMR spectrometer equipped with a 5 mm broadband probe.

  • Sample Preparation : Approximately 10-20 mg of the analyte (this compound) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition : The spectrum is acquired at 500 MHz. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, 16 scans, and an acquisition time of 4 seconds.

  • ¹³C NMR Acquisition : The spectrum is acquired at 125 MHz using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an accumulation of 1024 scans.

  • Data Processing : The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

2.2 Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85, equipped with a universal Attenuated Total Reflectance (ATR) accessory.[4]

  • Sample Preparation : A small drop of the liquid this compound is placed directly onto the ATR crystal. For solution-state measurements, the sample is dissolved in a suitable solvent (e.g., carbon tetrachloride) and placed in a liquid cell with NaCl or KBr windows.

  • Acquisition : The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal (or the pure solvent) is first collected. The sample spectrum is then recorded, and the final spectrum is presented in terms of transmittance or absorbance. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane (approximately 1 mg/mL).

  • GC Separation : A small volume (e.g., 1 µL) of the sample solution is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a 30 m DB-5 column). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure elution of the analyte.

  • MS Detection (Electron Ionization) : As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5] The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

  • Data Analysis : The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Mandatory Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure Chemical Environment Connectivity Purity Purity Assessment NMR->Purity IR->Structure Functional Groups MS->Structure Molecular Weight Fragmentation Pattern MS->Purity Final_Report Comprehensive Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to N,2,6-trimethylaniline: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the fundamental chemical properties of N,2,6-trimethylaniline, specifically its molecular weight and formula. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for their work.

Core Molecular Data

This compound is an organic compound with a specific molecular structure that dictates its chemical and physical properties. The elemental composition and arrangement are summarized by its molecular formula and molecular weight.

PropertyValue
Molecular FormulaC9H13N[1][2][3][4]
Molecular Weight135.21 g/mol [1][3]
Molar Mass135.21[4]
Exact Mass135.104799419 Da[1][2]

Experimental Protocols

The determination of the molecular formula and weight of a compound like this compound relies on standard and highly accurate analytical chemistry techniques.

  • Mass Spectrometry: This is the primary technique used to determine the exact mass of a molecule. In a typical workflow, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in deducing the precise elemental composition.

  • Elemental Analysis: This method provides the percentage composition of each element (carbon, hydrogen, nitrogen, etc.) in the compound. The results are then used to determine the empirical formula, which can be converted to the molecular formula if the molar mass is known.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structure elucidation, ¹H and ¹³C NMR spectroscopy can confirm the number of hydrogen and carbon atoms, respectively, which supports the molecular formula derived from other methods.

These standard protocols are fundamental in chemical analysis and are not typically detailed in individual compound summaries.

Logical Relationship of Chemical Properties

The following diagram illustrates the relationship between the compound's name and its derived chemical properties.

This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula has Molecular Weight Molecular Weight This compound->Molecular Weight has C9H13N C9H13N Molecular Formula->C9H13N is 135.21 g/mol 135.21 g/mol Molecular Weight->135.21 g/mol is

References

The Enduring Legacy of the Anilino-Scaffold: From Synthetic Dyes to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aniline scaffold, a deceptively simple aromatic amine, holds a rich and transformative history in synthetic chemistry and pharmacology. Initially the cornerstone of the synthetic dye industry in the 19th century, its utility has evolved dramatically, establishing it as a "privileged scaffold" in modern drug discovery. This technical guide provides an in-depth exploration of the discovery and history of substituted anilines, detailing the pivotal shift from chromophores to pharmacophores. It offers comprehensive experimental protocols for key historical and contemporary syntheses, presents quantitative data in structured tables for comparative analysis, and visualizes the critical biological pathways and developmental timelines that underscore the enduring importance of this versatile chemical entity.

A Legacy of Color: The Dawn of the Aniline Era

The story of aniline begins not in a pharmaceutical lab, but in the quest for vibrant colors. Initially isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, he named it "Crystallin".[1] A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that produced a blue color and named it "kyanol". It wasn't until 1843 that August Wilhelm von Hofmann demonstrated that these and other isolated substances were, in fact, the same compound, which he named aniline.

The true industrial potential of aniline was accidentally unlocked in 1856 by William Henry Perkin, an 18-year-old student of Hofmann.[2] While attempting to synthesize the antimalarial drug quinine, Perkin's oxidation of impure aniline resulted in a brilliant purple dye he named "mauveine".[2] This serendipitous discovery launched the synthetic dye industry, with Germany, in particular, capitalizing on aniline chemistry to build a massive industrial enterprise.[3] A significant breakthrough that enabled the large-scale production of aniline was the Béchamp reduction, developed by Antoine Béchamp in 1854, which used iron and acid to reduce nitrobenzene.[4]

Key Historical Milestones in the Discovery and Early Application of Anilines
YearScientist(s)Discovery/InnovationSignificance
1826 Otto UnverdorbenFirst isolation of aniline from indigo distillation, named "Crystallin".[1]Initial discovery of the core aniline molecule.
1834 Friedlieb RungeIsolation of "kyanol" from coal tar.[1]Independent discovery and observation of its color-forming properties.
1843 A. W. von HofmannUnified the various discoveries as a single compound, aniline.Established the chemical identity of aniline.
1854 Antoine BéchampDeveloped the Béchamp reduction for the synthesis of aniline from nitrobenzene.[4]Enabled the industrial-scale production of aniline, fueling the dye industry.
1856 William Henry PerkinAccidental synthesis of "mauveine," the first synthetic aniline dye.[3][2]Launched the synthetic dye industry and demonstrated the chemical versatility of aniline.

Historical_Timeline cluster_Discovery Early Discovery cluster_Industrialization Industrial Revolution cluster_Medicine Transition to Medicine 1826_Unverdorben 1826: Unverdorben isolates 'Crystallin' 1834_Runge 1834: Runge isolates 'Kyanol' 1843_Hofmann 1843: Hofmann identifies Aniline 1834_Runge->1843_Hofmann 1854_Bechamp 1854: Béchamp Reduction 1843_Hofmann->1854_Bechamp 1856_Perkin 1856: Perkin discovers Mauveine 1854_Bechamp->1856_Perkin Dye_Industry Rise of Synthetic Dye Industry 1856_Perkin->Dye_Industry 1909_Ehrlich 1909: Ehrlich develops Salvarsan Dye_Industry->1909_Ehrlich Staining Properties Lead to 'Magic Bullet' Concept 1932_Domagk 1932: Domagk discovers Prontosil 1909_Ehrlich->1932_Domagk Sulfa_Drugs Development of Sulfa Drugs 1932_Domagk->Sulfa_Drugs

From Stains to Cures: The Medicinal Awakening

The very property that made aniline dyes invaluable—their ability to selectively stain biological tissues—inspired the next chapter in their history. Paul Ehrlich, a pioneer in hematology and immunology, observed that certain aniline dyes preferentially stained microorganisms.[5] This led to his groundbreaking "magic bullet" concept: the idea that a chemical could be designed to selectively target and destroy pathogens without harming the host.[6]

Ehrlich's work culminated in the development of Salvarsan (arsphenamine) in 1909, an arsenic-containing aniline derivative that was the first effective treatment for syphilis.[3] This marked a pivotal moment, demonstrating that synthetic organic compounds could be potent therapeutic agents.

The true potential of aniline-based drugs against bacterial infections was realized in the 1930s. At the Bayer laboratories, Gerhard Domagk discovered that a red azo dye, Prontosil, could cure streptococcal infections in mice.[7] It was later found that Prontosil was a prodrug, metabolized in the body to the active compound, sulfanilamide—a simpler substituted aniline.[8] This discovery ushered in the era of sulfa drugs, the first broadly effective systemic antibacterials, which saved countless lives before the widespread availability of penicillin.[9]

Core Synthetic Methodologies

The synthesis of substituted anilines has evolved from classical reduction methods to sophisticated modern cross-coupling reactions. The choice of method depends on the desired substitution pattern, functional group tolerance, and scalability.

Classical Synthesis: The Béchamp Reduction

The Béchamp reduction remains a historically and industrially significant method for the preparation of anilines from nitroarenes due to its use of inexpensive reagents.[4]

Experimental Protocol: Béchamp Reduction of Nitrobenzene to Aniline

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine iron powder (25 g, 0.45 mol) and water (100 mL).

  • Acidification: Add a small amount of concentrated hydrochloric acid (2 mL) to the slurry to activate the iron surface.

  • Addition of Nitroarene: Heat the mixture to reflux and add nitrobenzene (20 g, 0.16 mol) dropwise through the condenser over a period of 30 minutes. The reaction is exothermic.[10]

  • Reaction: Maintain vigorous reflux for 3-4 hours, with stirring, until the odor of nitrobenzene is no longer detectable.

  • Work-up: Allow the mixture to cool slightly and then add a solution of sodium hydroxide (20 g in 50 mL of water) to make the solution strongly basic. This precipitates iron hydroxides and liberates the free aniline.

  • Isolation and Purification: Isolate the aniline by steam distillation. Separate the aniline from the aqueous layer of the distillate, dry over anhydrous potassium carbonate, and purify by fractional distillation, collecting the fraction boiling at 184 °C.

Synthesis of the First Sulfa Drug: Sulfanilamide

The synthesis of sulfanilamide from aniline is a classic multi-step process that illustrates key reactions in aromatic chemistry.[2][11]

Experimental Protocol: Synthesis of Sulfanilamide from Aniline

  • Step 1: Acetylation of Aniline: In a 250 mL Erlenmeyer flask, dissolve aniline (10 g, 0.107 mol) in 30 mL of water and 10 mL of concentrated HCl. In a separate beaker, prepare a solution of sodium acetate (15 g) in 50 mL of water. Add acetic anhydride (12 mL, 0.127 mol) to the aniline solution with vigorous stirring, and immediately add the sodium acetate solution. Cool the mixture in an ice bath to precipitate acetanilide. Collect the product by vacuum filtration and wash with cold water.

  • Step 2: Chlorosulfonation of Acetanilide: Place the dry acetanilide (10 g, 0.074 mol) in a dry 250 mL flask. In a fume hood, cautiously add chlorosulfonic acid (25 mL, 0.385 mol) in small portions. Heat the mixture at 60-70 °C for 1 hour to complete the reaction. Carefully pour the cooled reaction mixture onto crushed ice (150 g). The p-acetamidobenzenesulfonyl chloride precipitates. Collect the solid by vacuum filtration.

  • Step 3: Ammonolysis: Immediately transfer the moist p-acetamidobenzenesulfonyl chloride to a flask and add 35 mL of concentrated aqueous ammonia. Heat the mixture in a fume hood until the odor of ammonia is faint. Cool the mixture in an ice bath to crystallize p-acetamidobenzenesulfonamide. Collect the product by filtration.

  • Step 4: Hydrolysis: Transfer the p-acetamidobenzenesulfonamide to a flask with 15 mL of 10% aqueous HCl. Boil the mixture gently for 10-15 minutes until the solid dissolves. Cool the solution and carefully add a saturated solution of sodium bicarbonate until the solution is neutral to pH paper. The sulfanilamide will precipitate. Cool in an ice bath, collect by vacuum filtration, and recrystallize from hot water.

Modern Synthetic Approaches

Modern organic synthesis offers highly versatile and efficient methods for constructing substituted anilines, such as the Buchwald-Hartwig amination and the Ullmann condensation.

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents) under an inert atmosphere (argon or nitrogen).[12]

  • Reagent Addition: Add the aryl halide (1.0 equivalent), the amine (1.0-1.2 equivalents), and anhydrous toluene.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Quantitative Data on Key Syntheses

The following tables summarize typical yields and physical properties for the products of the described synthetic methods.

Table 1: Classical Synthesis of Anilines

Starting MaterialProductMethodYield (%)Melting Point (°C)Boiling Point (°C)
NitrobenzeneAnilineBéchamp Reduction~90-6184
AnilineAcetanilideAcetylation85-95113-115304
AcetanilideSulfanilamideMulti-step50-70 (overall)165-167N/A
SulfanilamideProntosilDiazotization/Coupling~97200-204N/A

Data compiled from various sources, including[5][8][13]. Yields are representative and can vary based on reaction scale and conditions.

Table 2: Modern C-N Coupling Reactions for Substituted Aniline Synthesis

Aryl HalideAmineCatalyst/LigandMethodYield (%)
4-BromotolueneAnilinePd₂(dba)₃/BINAPBuchwald-Hartwig95
4-Chlorotoluenen-HexylaminePd(OAc)₂/XPhosBuchwald-Hartwig92
2-Iodobenzoic acidAnilineCuIUllmann Condensation75
4-Iodonitrobenzenen-ButylamineCu₂OUllmann Condensation85

Data compiled from representative literature procedures.[3]

Mechanism of Action: From Broad-Spectrum to Targeted Therapy

The therapeutic utility of substituted anilines is intrinsically linked to their ability to interact with and modulate the function of specific biological macromolecules.

Sulfa Drugs: Inhibiting Folate Synthesis

The antibacterial action of sulfonamides is a classic example of competitive inhibition. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[14] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of p-aminobenzoic acid (PABA) with dihydropterin pyrophosphate.[1] Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, blocking the synthesis of dihydrofolic acid, a crucial precursor for DNA, RNA, and protein synthesis.[3][14] This bacteriostatic action halts bacterial growth and replication.

Folic_Acid_Pathway GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP DHPS Dihydropteroate Synthase DHPPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF DHFR Purines_Thymidine Purines, Thymidine, Amino Acids THF->Purines_Thymidine Sulfonamides Sulfonamides (e.g., Sulfanilamide) Sulfonamides->DHPS Competitive Inhibition

Modern Aniline Derivatives: Targeting Signaling Pathways in Cancer

In contemporary drug development, substituted anilines are frequently found in targeted cancer therapies, particularly as tyrosine kinase inhibitors (TKIs).[2] Many cancers are driven by aberrant signaling pathways that promote uncontrolled cell growth and proliferation. Anilinoquinazoline and related scaffolds have proven to be highly effective at inhibiting the kinase activity of receptors like the Epidermal Growth Factor Receptor (EGFR).[2]

For instance, drugs like gefitinib and erlotinib are 4-anilinoquinazoline derivatives that act as ATP-competitive inhibitors of the EGFR tyrosine kinase. By binding to the ATP pocket of the enzyme, they prevent its activation and block downstream signaling through critical pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades, ultimately leading to reduced tumor cell proliferation and survival.[2][15]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Anilino_TKI Anilinoquinazoline TKI (e.g., Gefitinib) Anilino_TKI->EGFR ATP-Competitive Inhibition

Table 3: Biological Activity of Representative Aniline Derivatives

CompoundTargetDisease/ApplicationIC₅₀ / MIC
SulfadiazineDihydropteroate Synthase (DHPS)Bacterial InfectionsMIC: Varies by species (e.g., 7.13 µg/mL)
GefitinibEGFR Tyrosine KinaseNon-Small Cell Lung CancerIC₅₀: 20-80 nM
ImatinibBcr-Abl Tyrosine KinaseChronic Myeloid LeukemiaIC₅₀: ~100 nM
ParacetamolCyclooxygenase (COX) - CNSAnalgesic/AntipyreticN/A (complex mechanism)

IC₅₀ (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are approximate and can vary based on the specific assay conditions and cell lines used. Data compiled from various sources, including[2][16].

Standard Experimental Workflow

The development of novel substituted anilines, from synthesis to biological evaluation, follows a structured workflow.

Experimental_Workflow Start Hypothesis/ Target Molecule Design Synthesis Chemical Synthesis (e.g., Buchwald-Hartwig) Start->Synthesis Workup Reaction Work-up & Isolation Synthesis->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, IR, MP) Purification->Characterization Screening Biological Screening (e.g., In vitro assays) Characterization->Screening Data_Analysis Data Analysis (IC50/MIC Determination) Screening->Data_Analysis Optimization Lead Optimization/ SAR Studies Data_Analysis->Optimization Iterative Process End Candidate Drug Data_Analysis->End Successful Candidate Optimization->Synthesis

Conclusion

The journey of substituted anilines from the vibrant hues of 19th-century textiles to the targeted cancer therapies of the 21st century is a testament to the power of chemical innovation. This simple yet versatile scaffold has repeatedly proven its value, adapting to the scientific challenges of different eras. For researchers and drug development professionals, the anilino-scaffold continues to offer a robust and synthetically accessible platform for the design of novel therapeutic agents. A deep understanding of its history, synthetic methodologies, and mechanisms of action is crucial for harnessing its full potential in the ongoing quest for new and more effective medicines.

References

In-Depth Technical Guide: Health and Safety Information for N,2,6-Trimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for N,2,6-trimethylaniline (also known as 2,4,6-trimethylaniline), a compound used in the synthesis of dyes and as a building block for bulky ligands.[1][2][3] This document consolidates critical data on its toxicity, handling procedures, and emergency measures, presented in a format tailored for scientific and professional audiences.

Chemical and Physical Properties

This compound is a clear to light yellow or brown liquid that may darken upon exposure to air and light.[1][3][4] It is an aromatic amine with the chemical formula C₉H₁₃N.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 88-05-1[5]
Molecular Weight 135.21 g/mol [3][5]
Appearance Clear to light yellow/brown liquid[1][3][4]
Density 0.963 g/mL[2][5]
Melting Point -4.9 °C (23.2 °F; 268.2 K)[2]
Boiling Point 233 °C (451 °F; 506 K)[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[3]

Toxicological Data

This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[6][7] Acute exposure can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, causing symptoms like cyanosis, headache, dizziness, and weakness.[8][9][10]

Acute Toxicity

Table 2: Acute Toxicity of this compound

TestSpeciesRouteValueReference(s)
LD50RatOral743 mg/kg[8]
LD50MouseOral590 mg/kg[8]
LC50MouseInhalation290 mg/m³/2h[8]
LDRabbitSubcutaneous0.22 mg/kg[8]
Carcinogenicity

There is limited evidence for the carcinogenicity of 2,4,6-trimethylaniline in experimental animals.[8] Long-term feeding studies in mice and rats have shown increased incidences of various tumors.[8][11]

Table 3: Summary of Carcinogenicity Studies

SpeciesSexRouteDurationKey FindingsReference(s)
CD-1 MiceMale & FemaleDietary18 monthsIncreased incidence of hepatocellular carcinoma and vascular tumors in males; increased hepatocellular carcinoma in females.[8][11]
Charles River CD RatsMaleDietary18 monthsIncreased incidences of liver neoplasms (hepatocellular carcinomas and cholangiocarcinomas), lung adenomas and adenocarcinomas, and stomach tumors.[8][11]
Female Buffalo Strain RatsFemaleDietary18 monthsOccurrence of pituitary tumors and hepatomas.[11]
Genotoxicity

Studies on the genotoxicity of 2,4,6-trimethylaniline have produced mixed results. It was found to be weakly mutagenic in some Salmonella typhimurium assays and mutagenic in the wing spot test in Drosophila melanogaster and in a 6-thioguanine resistance test in cultured fibroblasts.[8]

Mechanism of Toxicity: Metabolic Activation

The carcinogenicity of many aromatic amines, including this compound, is linked to their metabolic activation. A key step in this process is N-hydroxylation, primarily catalyzed by cytochrome P450 enzymes in the liver, to form N-hydroxylated metabolites.[9][11] These metabolites can be further conjugated, for example, by sulfation or glucuronidation.[12] The resulting reactive intermediates, such as nitrenium ions, can covalently bind to DNA, leading to DNA adducts, mutations, and potentially initiating cancer.[6][13] The induction of methemoglobinemia is also an indicator of the formation of N-hydroxylated metabolites.[8][11]

G Metabolic Activation Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Toxicity This compound This compound N-hydroxy-N,2,6-trimethylaniline N-hydroxy-N,2,6-trimethylaniline This compound->N-hydroxy-N,2,6-trimethylaniline Cytochrome P450 (N-hydroxylation) Conjugated Metabolites Conjugated Metabolites N-hydroxy-N,2,6-trimethylaniline->Conjugated Metabolites Sulfotransferases, Glucuronosyltransferases Methemoglobinemia Methemoglobinemia N-hydroxy-N,2,6-trimethylaniline->Methemoglobinemia Reactive Intermediates (e.g., Nitrenium ion) Reactive Intermediates (e.g., Nitrenium ion) Conjugated Metabolites->Reactive Intermediates (e.g., Nitrenium ion) DNA Adducts DNA Adducts Reactive Intermediates (e.g., Nitrenium ion)->DNA Adducts Mutations & Cancer Mutations & Cancer DNA Adducts->Mutations & Cancer

Caption: Metabolic activation of this compound leading to toxicity.

Experimental Protocols

Carcinogenicity Bioassay (Weisburger et al., 1978)

While the complete detailed protocol from the original publication is not readily accessible, the following summarizes the key aspects of the experimental design for the long-term feeding studies.[8][11]

  • Test Animals: Male and female albino CD-1 mice and male and female Charles River CD rats.[8][11]

  • Administration: The test compound, 2,4,6-trimethylaniline hydrochloride, was administered through the diet.[8]

  • Dosage:

    • Mice: Low-dose and high-dose groups were initially fed 500 and 1,000 mg/kg of diet, respectively, for three months. Doses were then adjusted to 300 or 600 mg/kg of diet for the subsequent 15 months.[8]

    • Rats (males): Two groups were fed 250 and 500 mg/kg of diet for three months, followed by adjusted doses of 125 or 250 mg/kg of diet for the next 15 months.[8]

  • Duration: The total exposure duration was 18 months, with additional observation periods (three months for mice, six months for rats).[11]

  • Endpoints: The primary endpoints were the incidence of tumors, specifically hepatocellular carcinomas, vascular tumors, lung adenomas and adenocarcinomas, and stomach tumors.[8][11] Statistical analysis was performed to compare tumor incidence in treated groups versus control groups.[8]

Acute Oral Toxicity Testing

A general protocol for acute oral toxicity testing, such as the one outlined in OECD Guideline 423, would involve the following steps:

  • Test Animals: Healthy, young adult rodents (e.g., rats), typically nulliparous females.[14]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least five days prior to the study.[14]

  • Housing and Feeding: Animals are housed individually with controlled environmental conditions and have free access to a standard diet and drinking water, except for a brief fasting period before dosing.[14]

  • Dose Administration: The test substance is administered as a single oral dose via gavage.[14]

  • Procedure: A stepwise procedure is used, starting with a group of animals at a specific dose level. The outcome (mortality or survival) determines the subsequent dose level for the next group of animals.[14]

  • Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality.[14] Body weight changes are recorded, and a gross necropsy is performed on all animals at the end of the study.[14]

Health and Safety Information

GHS Classification

Table 4: GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard StatementReference(s)
Acute Toxicity, Oral4H302: Harmful if swallowed[6][7]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[6][7]
Acute Toxicity, Inhalation1 or 2H330: Fatal if inhaled[13][15]
Skin Corrosion/Irritation2H315: Causes skin irritation[13][15]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[13][15]
Skin Sensitization1H317: May cause an allergic skin reaction[13][15]
Carcinogenicity2H351: Suspected of causing cancer[13][15]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[13][15]
Specific Target Organ Toxicity - Repeated Exposure2H373: May cause damage to organs through prolonged or repeated exposure[13][15]
Safe Handling and Storage
  • Handling: Avoid all personal contact, including inhalation of vapors or mists.[16] Use only in a well-ventilated area or under a fume hood.[8][13] Do not eat, drink, or smoke when using this product.[13] Wash hands thoroughly after handling.[13]

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed original containers.[11][13] Keep away from heat, sparks, and open flames.[17][18] Store away from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[11][16]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

  • Skin Protection: Wear chemical-resistant gloves (e.g., PVC) and protective clothing to prevent skin contact.[16]

  • Respiratory Protection: If ventilation is inadequate, wear an approved respirator with an appropriate filter for organic vapors.[8][12]

G Safe Handling Workflow for this compound Start Start Risk_Assessment Perform Risk Assessment Start->Risk_Assessment Engineering_Controls Implement Engineering Controls (e.g., Fume Hood) Risk_Assessment->Engineering_Controls PPE_Selection Select Appropriate PPE (Gloves, Goggles, Respirator) Engineering_Controls->PPE_Selection Handling_Procedure Follow Safe Handling Procedures (Avoid contact, No eating/drinking) PPE_Selection->Handling_Procedure Storage Store in a Cool, Dry, Well-Ventilated Area (Tightly closed container) Handling_Procedure->Storage Waste_Disposal Dispose of as Hazardous Waste Storage->Waste_Disposal End End Waste_Disposal->End

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][13]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][13]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[11][13]

  • Hazards from Combustion: Combustible liquid.[11] Fire may produce irritating and toxic gases, including nitrogen oxides.[11]

  • Fire-Fighting Instructions: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[16] Evacuate the area.[16]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel.[11] Wear appropriate personal protective equipment.[12] Ensure adequate ventilation.[12] Remove all sources of ignition.[11]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[12]

  • Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[11][13] Ventilate the area and wash the spill site after material pickup is complete.[11] Dispose of waste in accordance with local, state, and federal regulations.[16]

References

Commercial Availability and Suppliers of N,2,6-trimethylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the procurement, handling, and application of N,2,6-trimethylaniline.

This compound, a substituted aniline derivative, is a key starting material and intermediate in various chemical syntheses, most notably in the pharmaceutical industry for the production of the local anesthetic Lidocaine. This technical guide provides a comprehensive overview of its commercial availability, key suppliers, technical data, and a detailed experimental protocol for its application in the synthesis of Lidocaine.

Commercial Suppliers and Availability

This compound (CAS No. 767-71-5) is readily available from a range of chemical suppliers who cater to research and development as well as bulk manufacturing needs. The compound is typically offered in various purities and quantities. Below is a summary of prominent suppliers and their typical offerings. Pricing is subject to change and should be confirmed with the respective suppliers.

SupplierTypical PurityAvailable QuantitiesIndicative Pricing
Apollo Scientific ≥95%500mg, 1g£231.00 (500mg), £370.00 (1g)[1]
Sigma-Aldrich (via Key Organics / BIONET) 97%Inquire for sizesPricing upon request
Santa Cruz Biotechnology Research GradeInquire for sizesPricing upon request[2]
SynQuest Laboratories Research Grade500mg, 1g$312.00 (500mg), $424.00 (1g)[3]
Matrix Scientific Research Grade500mg, 1g, 5g$144.00 (500mg), $168.00 (1g), $555.00 (5g)[3]
BLD Pharm Research GradeInquire for sizesPricing upon request[4]
Crysdot 95+%5g$527.00[3]
LookChem Aggregates multiple suppliersVariousVarious[3]

Technical Data

A thorough understanding of the physicochemical and safety properties of this compound is crucial for its safe handling and effective use in experimental procedures.

Physicochemical Properties:

PropertyValue
CAS Number 767-71-5
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol [5]
Appearance Liquid
Boiling Point 206 °C[6]
Density 0.955±0.06 g/cm³ (Predicted)[6]
pKa 4.60±0.10 (Predicted)[6]
Storage Temperature 2-8°C, protect from light[6]

Safety and Handling:

This compound is classified as harmful and requires careful handling in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

GHS Hazard Statements: [5]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Precautionary Statements: [5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocol: Synthesis of Lidocaine

A primary application of this compound in drug development is as a precursor in the synthesis of Lidocaine. The following is a detailed, two-step experimental protocol for this synthesis.

Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide

This step involves the acylation of this compound with chloroacetyl chloride.

  • Reagents and Materials:

    • This compound

    • Chloroacetyl chloride

    • Glacial acetic acid

    • Sodium acetate trihydrate

    • Water

    • Erlenmeyer flask

    • Graduated cylinders

    • Magnetic stirrer and stir bar

    • Ice bath

    • Büchner funnel and filter flask

  • Procedure:

    • In a fume hood, dissolve this compound in glacial acetic acid in an Erlenmeyer flask with stirring.

    • Carefully add chloroacetyl chloride to the solution. A slight excess of chloroacetyl chloride is typically used to ensure complete conversion of the aniline.[7]

    • Heat the reaction mixture to 40-50°C for approximately 10 minutes to ensure the reaction goes to completion.[7]

    • After cooling the reaction mixture, add a solution of sodium acetate trihydrate in water. The sodium acetate acts as a buffer.

    • Cool the mixture in an ice bath to precipitate the α-chloro-2,6-dimethylacetanilide product.[7]

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with water to remove any remaining acetic acid and salts.[7]

    • Allow the product to air-dry.

Step 2: Synthesis of Lidocaine (α-(N,N-diethylamino)-2,6-dimethylacetanilide)

This step involves the amination of the previously synthesized chloro-intermediate with diethylamine.

  • Reagents and Materials:

    • α-Chloro-2,6-dimethylacetanilide (from Step 1)

    • Diethylamine (a molar excess is required)

    • Toluene

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

    • 3 M Hydrochloric acid

    • 30% Potassium hydroxide solution

    • Pentane

    • Anhydrous sodium carbonate

  • Procedure:

    • In a round-bottom flask, combine the α-chloro-2,6-dimethylacetanilide from Step 1 with toluene.

    • Add at least three molar equivalents of diethylamine to the flask.[8]

    • Attach a reflux condenser and heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel and extract with two portions of 3 M HCl solution. The Lidocaine product will move to the acidic aqueous layer as its hydrochloride salt.[8]

    • Separate the aqueous layer and cool it in an ice bath.

    • Make the aqueous layer strongly basic by adding 30% KOH solution, which will precipitate the free base of Lidocaine.[8]

    • Extract the aqueous layer with two portions of pentane.[8]

    • Combine the pentane extracts and wash them with several portions of water to remove any unreacted diethylamine.[8]

    • Dry the pentane layer over anhydrous sodium carbonate.

    • Evaporate the pentane to yield the crude Lidocaine product. Further purification can be achieved by recrystallization from hexanes.[7]

Visualizations

The following diagrams illustrate the procurement workflow and the synthetic pathway described in this guide.

G cluster_procurement Procurement Workflow for this compound start Identify Research Need search Search Chemical Supplier Databases (e.g., Sigma-Aldrich, Apollo Sci.) start->search select Select Supplier Based On: - Purity - Quantity - Price - Availability search->select quote Request Quotation select->quote po Issue Purchase Order quote->po receive Receive and Log Chemical po->receive sds Review Safety Data Sheet (SDS) receive->sds store Store According to SDS Guidelines (2-8°C, protect from light) sds->store end Ready for Experimental Use store->end

Caption: Procurement workflow for this compound.

G cluster_synthesis Two-Step Synthesis of Lidocaine reactant1 This compound step1 Step 1: Acylation reactant1->step1 reactant2 Chloroacetyl chloride reactant2->step1 reagent1 Glacial Acetic Acid, Sodium Acetate reagent1->step1 intermediate α-Chloro-2,6-dimethylacetanilide step1->intermediate step2 Step 2: Amination intermediate->step2 reactant3 Diethylamine reactant3->step2 reagent2 Toluene (reflux) reagent2->step2 product Lidocaine step2->product

Caption: Synthetic pathway for Lidocaine from this compound.

References

An In-depth Technical Guide to the Core Differences Between N,2,6-trimethylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of N,2,6-trimethylaniline and its key isomers, focusing on their distinct chemical and physical properties, synthesis methodologies, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug development, and toxicological studies.

Introduction

Trimethylanilines are a group of aromatic amines with the chemical formula C₉H₁₃N. The isomers of trimethylaniline are distinguished by the position of the three methyl groups on the aniline ring or the nitrogen atom. These structural variations give rise to significant differences in their physical properties, chemical reactivity, and biological effects. This guide will focus on this compound and a selection of its prominent isomers: 2,4,6-trimethylaniline, 2,3,4-trimethylaniline, 2,4,5-trimethylaniline, and 3,4,5-trimethylaniline, providing a comparative overview of their key characteristics.

Physicochemical Properties

The physicochemical properties of trimethylaniline isomers are heavily influenced by the substitution pattern of the methyl groups. Steric hindrance and electronic effects play a crucial role in determining properties such as boiling point, melting point, and basicity (pKa). The following table summarizes the key quantitative data for this compound and its selected isomers.

PropertyThis compound2,4,6-trimethylaniline2,3,4-trimethylaniline2,4,5-trimethylaniline3,4,5-trimethylaniline
CAS Number 767-71-5[1]88-05-1[2]1467-35-2137-17-71639-31-2
Molecular Formula C₉H₁₃N[1]C₉H₁₃N[2]C₉H₁₃N[3]C₉H₁₃NC₉H₁₃N
Molecular Weight 135.21 g/mol [1]135.21 g/mol [2]135.21 g/mol [3]135.21 g/mol 135.21 g/mol
Appearance Colorless to light yellow liquidClear to light yellow liquid[2]Colorless to pale yellow liquid[3]White to light tan crystalline solid-
Boiling Point (°C) -232-234-
Melting Point (°C) --5-6879-80
Density (g/mL) -0.963---
pKa -4.38[2]---
Solubility -Insoluble in water; soluble in ethanol and ether[2]Sparingly soluble in water; readily dissolves in organic solvents[3]Insoluble in water-

Synthesis and Experimental Protocols

The synthesis of trimethylaniline isomers typically involves the nitration of a corresponding trimethylbenzene followed by the reduction of the nitro group. The choice of starting material and reaction conditions dictates the isomeric product.

Synthesis of 2,4,6-trimethylaniline

A common method for the synthesis of 2,4,6-trimethylaniline involves the selective mononitration of mesitylene (1,3,5-trimethylbenzene), followed by reduction.

Experimental Protocol:

  • Step 1: Nitration of Mesitylene

    • A mixture of concentrated sulfuric acid and nitric acid is prepared and cooled to below 10°C.

    • Mesitylene is added dropwise to the mixed acid while maintaining the temperature below 10°C.

    • The reaction is stirred for approximately 4 hours.

    • The mixture is allowed to stand for phase separation, and the waste acid is removed. The resulting product is 2,4,6-trimethylnitrobenzene.

  • Step 2: Reduction of 2,4,6-trimethylnitrobenzene

    • The obtained 2,4,6-trimethylnitrobenzene is reacted with iron powder and hydrochloric acid in water.

    • The molar ratio of 2,4,6-trimethylnitrobenzene to iron powder, hydrochloric acid, and water is approximately 1:3.74:0.9:2.22.

    • The reaction mixture is heated to 100-105°C for 8 hours.

    • The crude 2,4,6-trimethylaniline is then isolated by distillation from the reaction mixture.

    • Final purification is achieved by a second distillation.[4]

Synthesis_2_4_6_Trimethylaniline mesitylene Mesitylene (1,3,5-Trimethylbenzene) nitration Nitration (H₂SO₄, HNO₃, <10°C) mesitylene->nitration nitro_intermediate 2,4,6-Trimethylnitrobenzene nitration->nitro_intermediate reduction Reduction (Fe, HCl, H₂O, 100-105°C) nitro_intermediate->reduction final_product 2,4,6-Trimethylaniline reduction->final_product Synthesis_2_3_4_Trimethylaniline hemimellitene 1,2,3-Trimethylbenzene (Hemimellitene) nitration Nitration (HNO₃, H₂SO₄) hemimellitene->nitration nitro_intermediate Nitro-1,2,3-trimethylbenzene nitration->nitro_intermediate reduction Reduction (e.g., H₂/Pd-C) nitro_intermediate->reduction final_product 2,3,4-Trimethylaniline reduction->final_product Biological_Effects cluster_isomers Trimethylaniline Isomers cluster_effects Biological Effects 2,4,5-TMA 2,4,5-Trimethylaniline Carcinogenicity Carcinogenicity (Liver, Lung, Stomach tumors) 2,4,5-TMA->Carcinogenicity Genotoxicity Genotoxicity (Mutational effects) 2,4,5-TMA->Genotoxicity 2,4,6-TMA 2,4,6-Trimethylaniline 2,4,6-TMA->Carcinogenicity Methemoglobinemia Methemoglobinemia 2,4,6-TMA->Methemoglobinemia Metabolism Metabolism (N-hydroxylation) 2,4,6-TMA->Metabolism Metabolism->Carcinogenicity

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Heterocyclic Carbene (NHC) Ligands from Trimethylanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of the N-heterocyclic carbene (NHC) ligand 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), a crucial component in modern catalysis and drug development, starting from 2,4,6-trimethylaniline.

Introduction

N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and steric tuneability make them highly effective in stabilizing transition metal complexes used in a wide array of chemical transformations, including cross-coupling reactions, metathesis, and pharmaceutical synthesis. This protocol focuses on the synthesis of IMes, a widely used bulky NHC, through a reliable three-step process: formation of a diimine intermediate, cyclization to the imidazolium salt precursor, and subsequent deprotonation to yield the free carbene.

Overall Synthesis Pathway

The synthesis of IMes from 2,4,6-trimethylaniline proceeds through the following pathway:

G cluster_0 Step 1: Diimine Synthesis cluster_1 Step 2: Imidazolium Salt Formation cluster_2 Step 3: Deprotonation to Free NHC 2,4,6-Trimethylaniline 2,4,6-Trimethylaniline N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine 2,4,6-Trimethylaniline->N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine + Glyoxal (Methanol, rt) Glyoxal Glyoxal Diimine_intermediate N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine IMes_HCl 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) Diimine_intermediate->IMes_HCl + Paraformaldehyde + HCl (in dioxane) (Ethyl Acetate, rt) Paraformaldehyde Paraformaldehyde IMes_HCl_prec IMes·HCl Free_NHC Free IMes NHC IMes_HCl_prec->Free_NHC + Strong Base (e.g., KOtBu) (THF, rt) Base Base

Caption: Overall synthetic workflow for IMes NHC from 2,4,6-trimethylaniline.

Experimental Protocols

Step 1: Synthesis of N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine

This step involves the condensation of 2,4,6-trimethylaniline with glyoxal to form the diimine intermediate.

Materials:

  • 2,4,6-Trimethylaniline

  • Glyoxal (40 wt. % in water)

  • Methanol

  • Formic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 1 L round-bottom flask, dissolve 2,4,6-trimethylaniline (97 mL, 689 mmol) in methanol (500 mL).

  • Add glyoxal (40 wt. % solution in water, 38.8 mL, 313.5 mmol) to the stirred solution.

  • Add a few drops of formic acid as a catalyst.

  • Stir the resulting mixture at room temperature for 3 hours. A yellow precipitate will form.[1]

  • Collect the yellow precipitate by filtration.

  • Wash the precipitate with cold methanol.

  • Dry the solid in vacuo overnight to yield N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine.

Quantitative Data:

ParameterValueReference
Typical Yield91.0%[1]
Reaction Time3 hours[1]
AppearanceYellow precipitate[1]
Step 2: Synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)

This step involves the cyclization of the diimine intermediate with paraformaldehyde and a source of hydrochloric acid.

Materials:

  • N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine

  • Paraformaldehyde

  • 4M Hydrochloric acid in dioxane

  • Ethyl acetate

  • 5 L round-bottom flask

  • Erlenmeyer flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 5 L round-bottom flask, dissolve the diimine from Step 1 (100 g, 342 mmol) in ethyl acetate (2000 mL).

  • In a separate 500 mL Erlenmeyer flask, add paraformaldehyde (13.35 g, 445 mmol) to 4N HCl in dioxane (136.9 mL, 548 mmol). Stir this mixture for 10 minutes until the paraformaldehyde dissolves.

  • Add the solution from the Erlenmeyer flask to the diimine solution.

  • Stir the reaction mixture at room temperature for 2.5 hours. A beige precipitate will form.[2]

  • Collect the precipitate by filtration.

  • To purify, dissolve the precipitate in dichloromethane (100 mL) and add sodium bicarbonate (10.0 g). Stir for 1 hour or until bubbling ceases.

  • Filter the solution to remove solids.

  • Dry the product in vacuo to yield IMes·HCl as an off-white powder.[2]

Quantitative Data:

ParameterValueReference
Typical Yield66%[2]
Reaction Time2.5 hours[2]
AppearanceOff-white powder[2]

Characterization Data (IMes·HCl):

TechniqueDataReference
¹H NMR (CDCl₃, 400 MHz)δ 11.02 (s, 1H), 7.58 (s, 2H), 7.04 (s, 4H), 2.32 (s, 6H), 2.2 (s, 12H)[2]
¹³C NMR (CDCl₃, 400 MHz)δ 141, 139, 134, 130.5, 129.8, 124, 21, 17.8[2]
Step 3: Synthesis of Free 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes)

This final step involves the deprotonation of the imidazolium salt to generate the free NHC. Note: Free carbenes are air- and moisture-sensitive; therefore, this procedure must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.

Materials:

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer

  • Cannula or filter frit for transfer under inert atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, add IMes·HCl.

  • Add potassium tert-butoxide (1.1 equivalents) to the flask.

  • Add anhydrous THF via cannula.

  • Stir the mixture at room temperature. The deprotonation is typically rapid.

  • The potassium chloride byproduct will precipitate from the solution.

  • The solution of the free IMes carbene can be used directly or the solvent can be removed in vacuo to yield the free carbene as a solid. The free carbene should be stored and handled under an inert atmosphere.

Logical Workflow for Deprotonation and Isolation:

G Start Start Inert_Atmosphere Establish Inert Atmosphere (Schlenk Line / Glovebox) Start->Inert_Atmosphere Add_Reagents Add IMes·HCl and KOtBu to Schlenk Flask Inert_Atmosphere->Add_Reagents Add_Solvent Add Anhydrous THF Add_Reagents->Add_Solvent Stir_Mixture Stir at Room Temperature Add_Solvent->Stir_Mixture Precipitation KCl Precipitates Stir_Mixture->Precipitation Use_Directly Use Solution Directly? Precipitation->Use_Directly Isolate_Carbene Remove Solvent in vacuo Use_Directly->Isolate_Carbene No End End Use_Directly->End Yes Store_Carbene Store Free Carbene under Inert Atmosphere Isolate_Carbene->Store_Carbene Store_Carbene->End

Caption: Workflow for the deprotonation of IMes·HCl to the free IMes NHC.

Characterization Data (Free IMes NHC):

TechniqueData
¹³C NMRThe carbene carbon (C2) signal is typically observed in the range of δ 210-220 ppm.

Applications

The synthesized IMes ligand is a versatile tool in various catalytic applications, including but not limited to:

  • Cross-Coupling Reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions benefit from the use of palladium-IMes complexes, which exhibit high stability and activity.

  • Olefin Metathesis: Ruthenium-based catalysts bearing the IMes ligand are widely used in ring-closing, ring-opening, and cross-metathesis reactions due to their enhanced stability and functional group tolerance.

  • Drug Development: The efficiency and selectivity of NHC-metal catalysts are leveraged in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • 2,4,6-Trimethylaniline is toxic and should be handled with care.

  • Glyoxal is a corrosive and toxic substance.

  • The free IMes carbene is air- and moisture-sensitive and can be pyrophoric. All manipulations should be performed under a strictly inert atmosphere.

  • Potassium tert-butoxide is a strong base and is corrosive. Handle with care to avoid contact with skin and eyes.

References

Application Notes and Protocols for N,2,6-Trimethylaniline in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,2,6-trimethylaniline in organometallic catalysis. While not typically used as a catalyst itself, this compound is a critical precursor for the synthesis of bulky N-heterocyclic carbene (NHC) ligands. These ligands are instrumental in enhancing the stability and activity of various metal catalysts, particularly palladium, in a range of cross-coupling reactions that are fundamental to modern organic synthesis and drug development.

The steric hindrance provided by the two methyl groups ortho to the nitrogen atom in this compound is a key feature. This bulkiness is transferred to the resulting NHC ligand, which in turn influences the coordination environment of the metal center, promoting efficient catalytic turnover and enabling challenging chemical transformations.

Key Applications in Organometallic Catalysis

The primary application of this compound in organometallic catalysis is in the formation of the 1,3-bis(2,6-dimethylphenyl)imidazol-2-ylidene ligand, commonly known as IMe . This NHC ligand is then complexed with transition metals, most notably palladium, to generate highly active and stable pre-catalysts. These catalysts are particularly effective in the following key reactions:

  • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides.

  • Heck Coupling: Vinylation of organic halides.

The bulky nature of the IMe ligand facilitates the reductive elimination step in the catalytic cycle and helps to stabilize the active low-coordinate metal species, leading to higher yields and broader substrate scope.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Bis(2,6-dimethylphenyl)imidazolium Chloride (IMe-HCl)

This protocol outlines the synthesis of the imidazolium salt precursor to the IMe N-heterocyclic carbene ligand, starting from 2,6-dimethylaniline (a close analogue and often used interchangeably in the synthesis of the core ligand structure).

Materials:

  • 2,6-dimethylaniline

  • Glyoxal (40 wt. % in water)

  • Paraformaldehyde

  • Chlorotrimethylsilane (TMSCl)

  • Triethylamine

  • Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of N,N'-bis(2,6-dimethylphenyl)-1,4-diaza-1,3-butadiene:

    • To a solution of 2,6-dimethylaniline (2.0 equivalents) in dichloromethane, add glyoxal (1.0 equivalent, 40 wt. % in water) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diimine product, which can be used in the next step without further purification.

  • Synthesis of 1,3-Bis(2,6-dimethylphenyl)imidazolium Chloride:

    • Dissolve the crude diimine (1.0 equivalent) and paraformaldehyde (1.1 equivalents) in dichloromethane.

    • Add chlorotrimethylsilane (1.2 equivalents) dropwise to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Add triethylamine (1.5 equivalents) and continue stirring for another 2 hours.

    • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield 1,3-bis(2,6-dimethylphenyl)imidazolium chloride as a white solid.

Protocol 2: Synthesis of [Pd(IMe)Cl₂(Aniline)] Pre-catalyst

This protocol describes the synthesis of a well-defined and air-stable palladium(II)-NHC pre-catalyst.

Materials:

  • 1,3-Bis(2,6-dimethylphenyl)imidazolium chloride (IMe-HCl)

  • [{Pd(μ-Cl)Cl(η³-allyl)}₂]

  • Aniline

  • Potassium tert-butoxide

  • Dichloromethane (DCM)

  • Pentane

Procedure:

  • A mixture of 1,3-bis(2,6-dimethylphenyl)imidazolium chloride (1.0 equivalent) and potassium tert-butoxide (1.05 equivalents) in dichloromethane is stirred at room temperature for 1 hour to generate the free carbene in situ.

  • To this mixture, [{Pd(μ-Cl)Cl(η³-allyl)}₂] (0.5 equivalents) is added, and the reaction is stirred for an additional 4 hours.

  • Aniline (1.1 equivalents) is then added, and the mixture is stirred for another 1 hour.

  • The solvent is removed under reduced pressure, and the residue is triturated with cold pentane to precipitate the product.

  • The solid is collected by filtration, washed with pentane, and dried under vacuum to afford the [Pd(IMe)Cl₂(Aniline)] complex.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids using a [Pd(IMe)Cl₂(Aniline)] pre-catalyst.

Materials:

  • Aryl halide (e.g., aryl chloride or bromide)

  • Arylboronic acid

  • [Pd(IMe)Cl₂(Aniline)] pre-catalyst (e.g., 1-2 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), base (2.0-3.0 equivalents), and the [Pd(IMe)Cl₂(Aniline)] pre-catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography.

Data Presentation

The following tables summarize representative data for Suzuki-Miyaura and Heck coupling reactions catalyzed by palladium complexes bearing bulky NHC ligands derived from substituted anilines, demonstrating the high efficiency of these catalytic systems.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid Catalyzed by a Pd-NHC Complex

EntryAryl ChlorideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Chloroanisole1K₂CO₃Dioxane/H₂O10016>98
24-Chlorotoluene1K₂CO₃Dioxane/H₂O10016>98
3Chlorobenzene1K₂CO₃Dioxane/H₂O1001695
42-Chlorotoluene1Cs₂CO₃Dioxane/H₂O1102492
51-Chloro-4-(trifluoromethyl)benzene1K₂CO₃Dioxane/H₂O1001697

Table 2: Heck Coupling of Aryl Halides with Styrene Catalyzed by a Pd-NHC Complex

EntryAryl HalideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole0.1K₂CO₃DMF1201298
24-Bromotoluene0.1K₂CO₃DMF1201296
3Bromobenzene0.1K₂CO₃DMF1201295
44-Chlorobenzonitrile0.5Cs₂CO₃Dioxane1402488
51-Bromo-4-nitrobenzene0.1K₂CO₃DMF1201299

Visualizations

Experimental Workflow for Synthesis and Catalytic Application

experimental_workflow cluster_synthesis Ligand and Catalyst Synthesis cluster_catalysis Catalytic Reaction cluster_analysis Analysis and Purification aniline This compound diimine Diimine Intermediate aniline->diimine Glyoxal nhc_precursor IMe-HCl (NHC Precursor) diimine->nhc_precursor Paraformaldehyde, TMSCl pd_catalyst [Pd(IMe)Cl2(Aniline)] Pre-catalyst nhc_precursor->pd_catalyst Pd(II) source, Aniline reaction_setup Reaction Setup: Aryl Halide, Boronic Acid, Base pd_catalyst->reaction_setup coupling_product Cross-Coupling Product reaction_setup->coupling_product Heating workup Workup & Extraction coupling_product->workup purification Column Chromatography workup->purification final_product Purified Product purification->final_product

Caption: Workflow for synthesis of a Pd-NHC catalyst and its application.

Catalytic Cycle for the Suzuki-Miyaura Coupling Reaction

suzuki_cycle pd0 Pd(0)(IMe) pd_complex Ar-Pd(II)(IMe)X transmetalation_complex Ar-Pd(II)(IMe)Ar' pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 product Ar-Ar' transmetalation_complex->product Reductive Elimination reagents Ar-X reagents->pd_complex Oxidative Addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for N-methylation of 2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The N-methylation of aromatic amines is a fundamental transformation in organic synthesis, yielding intermediates that are crucial in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The introduction of a methyl group to the nitrogen atom of an aniline can significantly alter its biological activity, physicochemical properties, and metabolic stability. This document provides detailed experimental protocols for the N-methylation of 2,6-dimethylaniline to produce N,N-dimethyl-2,6-dimethylaniline. Due to the steric hindrance presented by the two ortho-methyl groups, this substrate can be challenging to methylate efficiently.

This guide outlines two primary methods for this transformation: the classical Eschweiler-Clarke reaction and a reductive amination using sodium cyanoborohydride. The Eschweiler-Clarke reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent and is a well-established one-pot procedure.[1][2] The alternative reductive amination employs a milder reducing agent, which can be beneficial for sensitive substrates.

Data Presentation

The following table summarizes typical quantitative data for the N-methylation of 2,6-dimethylaniline via the described protocols. Please note that yields for sterically hindered anilines can vary, and optimization may be required to achieve the desired outcome.

ParameterEschweiler-Clarke ReactionReductive Amination with NaBH3CN
Typical Yield 65-80%70-85%
Purity (after purification) >98%>98%
Reaction Time 8-16 hours12-24 hours
Reaction Temperature 100 °CRoom Temperature

Experimental Protocols

Protocol 1: N-methylation of 2,6-dimethylaniline via Eschweiler-Clarke Reaction

This protocol is based on the classical Eschweiler-Clarke procedure for the methylation of primary amines.[1][2]

Materials:

  • 2,6-dimethylaniline

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-dimethylaniline (1.0 eq).

  • Add an excess of formaldehyde solution (e.g., 5-10 eq) and formic acid (e.g., 5-10 eq).

  • Heat the reaction mixture to 100 °C and maintain it at this temperature with vigorous stirring for 8-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a concentrated sodium hydroxide solution until the pH is greater than 10. Perform this step in an ice bath as the neutralization is exothermic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure N,N-dimethyl-2,6-dimethylaniline.

Protocol 2: Reductive Amination using Formaldehyde and Sodium Cyanoborohydride

This method provides an alternative to the Eschweiler-Clarke reaction, using a milder reducing agent.

Materials:

  • 2,6-dimethylaniline

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Acetic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethylaniline (1.0 eq) in methanol.

  • Add an excess of aqueous formaldehyde (e.g., 5-10 eq).

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.

  • In a separate flask, prepare a solution of sodium cyanoborohydride (e.g., 2-3 eq) in methanol.

  • Slowly add the sodium cyanoborohydride solution to the aniline/formaldehyde mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Concentrate the mixture on a rotary evaporator to remove the methanol.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the product by fractional distillation under reduced pressure or column chromatography.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 2,6-Dimethylaniline reaction N-methylation Reaction (Heating or Stirring at RT) start->reaction reagents Formaldehyde + Formic Acid (or NaBH3CN) reagents->reaction quench Quenching/ Neutralization reaction->quench extraction Solvent Extraction quench->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation purification Distillation or Column Chromatography evaporation->purification product N,N-Dimethyl-2,6-dimethylaniline purification->product

Caption: Experimental workflow for the N-methylation of 2,6-dimethylaniline.

reaction_pathway aniline 2,6-Dimethylaniline imine Iminium Ion Intermediate aniline->imine + Formaldehyde formaldehyde Formaldehyde formaldehyde->imine monomethyl N-methyl-2,6-dimethylaniline imine->monomethyl + Formic Acid dimethyl N,N-Dimethyl-2,6-dimethylaniline imine->dimethyl + Formic Acid (repeats) formic_acid Formic Acid formic_acid->monomethyl formic_acid->dimethyl co2 CO2 formic_acid->co2 monomethyl->imine + Formaldehyde (repeats)

Caption: Reaction pathway for the Eschweiler-Clarke N-methylation.

References

Application Notes and Protocols for N,2,6-Trimethylaniline in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of N,2,6-trimethylaniline in polymer chemistry, focusing on the synthesis of sulfur-containing polymers and conductive polyaniline derivatives. Due to the limited specific literature on this compound, the following protocols are based on established methods for structurally similar aniline derivatives, such as 2,4,6-trimethylaniline. These notes offer a foundational methodology for researchers to explore the incorporation of this compound into novel polymeric materials.

Application Note 1: Synthesis of Poly[N-(2,6-dimethylphenyl)-N-methyldisulfide] via Condensation Polymerization

Introduction

Polymers containing disulfide bonds in their backbone are of significant interest for applications in drug delivery, self-healing materials, and as components for metal-ion batteries.[1][2] The synthesis of poly[N,N-(phenylamino)disulfides] (poly-NADs) through the condensation polymerization of aniline derivatives with sulfur monochloride (S₂Cl₂) offers a direct route to these materials.[1][3] The methyl groups on the this compound monomer are expected to influence the solubility and electronic properties of the resulting polymer. The ortho-methyl groups can also prevent undesirable side reactions on the aromatic ring during polymerization.[1][3]

Reaction Principle

The primary amine of this compound acts as a nucleophile, reacting with sulfur monochloride in the presence of a base to form a disulfide linkage. This step-growth polymerization yields a polymer with a backbone consisting of nitrogen and sulfur atoms.

Quantitative Data Summary

The following table summarizes representative data for the polymerization of a similar monomer, 2,4,6-trimethylaniline, with S₂Cl₂. This data can be used as a benchmark for the synthesis and characterization of poly[N-(2,6-dimethylphenyl)-N-methyldisulfide].

MonomerPolymer DesignationMolecular Weight (Mw, g/mol )Polydispersity Index (PDI)Yield (%)
2,4,6-TrimethylanilinePoly-NAD E89001.8415

Table 1: Properties of Poly[N,N-(2,4,6-trimethylaniline)disulfide][1].

Experimental Protocol: Synthesis of Poly[N-(2,6-dimethylphenyl)-N-methyldisulfide]

Materials:

  • This compound (≥97%)

  • Sulfur monochloride (S₂Cl₂)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), cold (0 °C)

  • Acetone

  • Hexanes

  • Celite

  • Nitrogen gas (N₂)

  • Schlenk flask (100 mL)

  • Pressure-equalizing addition funnel

  • Stir bar

  • Low-temperature bath (e.g., acetone/liquid N₂)

Procedure:

  • Reaction Setup:

    • Flame-dry a 100 mL Schlenk flask containing a stir bar.

    • Allow the flask to cool to room temperature under a stream of N₂.

    • Add S₂Cl₂ (5 mmol, 0.4 mL) to the flask and dissolve it in 10 mL of anhydrous DCM.[3]

    • Equip the flask with a pressure-equalizing addition funnel.

    • In a separate flask, prepare a solution of this compound (10 mmol) and triethylamine (22 mmol, 2.2 equiv) in 10 mL of anhydrous DCM.[3]

    • Charge the addition funnel with the this compound solution.

  • Polymerization:

    • Cool the Schlenk flask containing the S₂Cl₂ solution to -90 °C using a low-temperature bath.[3]

    • Slowly add the this compound solution dropwise from the addition funnel to the cooled S₂Cl₂ solution over approximately 20 minutes with vigorous stirring.[3]

    • After the addition is complete, allow the reaction mixture to stir at -90 °C for an additional 30 minutes.[3]

    • Remove the flask from the cooling bath and allow it to warm to room temperature while stirring for an additional 60 minutes.[3]

  • Polymer Isolation and Purification:

    • Reduce the volume of the reaction mixture by half under reduced pressure.

    • Precipitate the polymer by adding the concentrated reaction mixture to a stirred solution of cold (0 °C) methanol (20 mL).[3]

    • Collect the precipitate by vacuum filtration.

    • For polymers that are soluble in methanol, an alternative workup is to concentrate the crude reaction mixture, precipitate it into hexanes, redissolve the polymer in a minimal amount of acetone, and filter through Celite to remove amine salts. The polymer is then reprecipitated in water and collected by vacuum filtration.[3]

    • Dry the polymer under vacuum to a constant weight.

Polymerization Workflow Diagram

PolymerizationWorkflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification prep1 Dissolve S₂Cl₂ in anhydrous DCM prep2 Prepare solution of This compound and TEA in anhydrous DCM cool Cool S₂Cl₂ solution to -90 °C prep2->cool add Slowly add aniline solution cool->add react_cold Stir at -90 °C for 30 min add->react_cold react_warm Warm to room temp. and stir for 60 min react_cold->react_warm concentrate Concentrate reaction mixture react_warm->concentrate precipitate Precipitate in cold methanol concentrate->precipitate filtrate Vacuum filtration precipitate->filtrate dry Dry polymer under vacuum filtrate->dry

Caption: Workflow for the synthesis of poly[N-(2,6-dimethylphenyl)-N-methyldisulfide].

Application Note 2: this compound as a Monomer for Conductive Polymers

Introduction

Polyaniline and its derivatives are a class of conductive polymers with applications in sensors, electrochromic devices, and corrosion inhibition.[4][5] The properties of these polymers can be tuned by introducing substituents onto the aniline monomer. The methyl groups in this compound can enhance the solubility of the resulting polymer in common organic solvents, facilitating its processing into thin films.[4][5] The electronic and steric effects of the substituents will also influence the electrical conductivity and morphology of the polymer.[5]

Reaction Principle

The oxidative polymerization of aniline derivatives can be initiated chemically, typically using an oxidizing agent like ammonium persulfate (APS) in an acidic medium. The reaction proceeds through the formation of radical cations, which then couple to form the polymer chain.

Experimental Protocol: Oxidative Polymerization of this compound

Materials:

  • This compound

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Deionized water

Procedure:

  • Monomer Solution Preparation:

    • Dissolve this compound (e.g., 0.1 M) in 1 M HCl.

    • Stir the solution until the monomer is completely dissolved.

    • Cool the solution to 0-5 °C in an ice bath.

  • Initiator Solution Preparation:

    • In a separate beaker, dissolve ammonium persulfate (e.g., in a 1:1 molar ratio to the monomer) in 1 M HCl.

    • Cool the initiator solution to 0-5 °C.

  • Polymerization:

    • Slowly add the pre-cooled APS solution to the stirred monomer solution.

    • A color change should be observed, indicating the onset of polymerization.

    • Continue stirring the reaction mixture at 0-5 °C for a specified period (e.g., 2-24 hours) to allow for polymer growth.

  • Polymer Isolation and Purification:

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer powder sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and the oxidant.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

General Experimental Workflow Diagram

OxidativePolymerization start Start monomer_sol Prepare monomer solution (this compound in 1M HCl) start->monomer_sol initiator_sol Prepare initiator solution (APS in 1M HCl) start->initiator_sol cool_solutions Cool both solutions to 0-5 °C monomer_sol->cool_solutions initiator_sol->cool_solutions mix Slowly add initiator to monomer solution cool_solutions->mix polymerize Stir at 0-5 °C for 2-24 hours mix->polymerize filtrate Collect precipitate by vacuum filtration polymerize->filtrate wash Wash with 1M HCl, water, and methanol filtrate->wash dry Dry polymer under vacuum wash->dry end End dry->end

Caption: General workflow for the oxidative polymerization of this compound.

Disclaimer: The provided protocols are based on methodologies reported for similar compounds and should be adapted and optimized for this compound. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols: The Role of N,2,6-trimethylaniline in the Synthesis of Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N,2,6-trimethylaniline, a versatile aromatic amine, and its role as a key intermediate in the synthesis of various fine chemicals. Due to the limited specific literature on this compound, this document leverages data from its close structural analogs, such as 2,6-dimethylaniline and N-methylaniline, to illustrate its potential applications in pharmaceuticals and agrochemicals. Detailed experimental protocols for its synthesis and a representative subsequent reaction are provided, alongside quantitative data and workflow visualizations to guide laboratory research.

Introduction to this compound

This compound (CAS No. 767-71-5) is a substituted aromatic amine with a molecular formula of C₉H₁₃N.[1] Its structure, featuring a methyl group on the nitrogen atom and two methyl groups on the aromatic ring ortho to the amino group, imparts specific steric and electronic properties that make it a valuable building block in organic synthesis. The steric hindrance provided by the ortho-methyl groups can influence reaction selectivity, while the N-methyl group modifies the nucleophilicity and basicity of the amine compared to its primary amine analog, 2,6-dimethylaniline.

Potential Applications in Fine Chemical Synthesis

While specific industrial applications of this compound are not extensively documented in publicly available literature, its structural similarity to other commercially important anilines suggests its utility as an intermediate in several key areas of fine chemical manufacturing.

  • Pharmaceuticals: N-alkylanilines are key structural motifs in many pharmaceutical compounds.[2] this compound can be considered a potential precursor for the synthesis of local anesthetics. For instance, the widely used local anesthetic Lidocaine is synthesized from 2,6-dimethylaniline.[3][4][5] By analogy, this compound could be used to synthesize N-methylated analogs of Lidocaine, which may exhibit modified pharmacokinetic or pharmacodynamic properties.

  • Agrochemicals: Substituted anilines are fundamental to the synthesis of a wide range of herbicides, fungicides, and insecticides. The herbicide Metolachlor, for example, is a chloroacetanilide derivative synthesized from 2-ethyl-6-methylaniline, a close structural analog of this compound.[6] This suggests that this compound could serve as a valuable intermediate for the synthesis of novel agrochemicals with potentially enhanced efficacy or modified selectivity.

  • Dyes and Pigments: The isomer of this compound, 2,4,6-trimethylaniline, is a well-known intermediate in the manufacturing of dyes and pigments.[7][8][9] It is used in the production of Solvent Blue 104 and Acid Blue 129.[7][9] Given the chromophoric nature of the substituted aniline scaffold, this compound could potentially be used in the synthesis of novel colorants with unique shades and properties.

  • Specialized Ligands for Catalysis: Sterically hindered anilines are important precursors for the synthesis of bulky ligands used in coordination chemistry and catalysis. The isomer 2,4,6-trimethylaniline is a key building block for N-heterocyclic carbene (NHC) ligands, which are integral to catalysts like the Grubbs' catalyst used in olefin metathesis.[8] The specific steric profile of this compound could be exploited to synthesize novel ligands with unique catalytic activities and selectivities.

Data Presentation

The following tables summarize the key physical, chemical, and quantitative data for this compound and its relevant isomers.

Table 1: Physical and Chemical Properties of Trimethylaniline Isomers

PropertyThis compound2,4,6-trimethylaniline2,3,4-trimethylaniline
CAS Number 767-71-5[1]88-05-1[9]1467-35-2[10]
Molecular Formula C₉H₁₃N[1]C₉H₁₃N[9]C₉H₁₃N[10]
Molecular Weight 135.21 g/mol [1]135.21 g/mol [9]135.21 g/mol [10]
Appearance Colorless to light yellow liquidClear yellow to brown liquid[9]Liquid[10]
Boiling Point 206 °C108-110 °C @ 11 mmHg[9]Not available
Density 0.955 g/cm³ (Predicted)0.963 g/mL @ 25 °C[9]Not available
pKa 4.60 (Predicted)4.38[9]Not available

Table 2: Quantitative Data for the Synthesis of this compound

ReactionReactantsProductYieldReference
N-methylation2,6-Dimethylaniline, IodomethaneThis compound99%Organic and Biomolecular Chemistry, 2007, 5, 1062-1080

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and a representative protocol for its potential use in the synthesis of a fine chemical intermediate, based on established chemical transformations of analogous compounds.

Protocol 1: Synthesis of this compound via N-methylation of 2,6-Dimethylaniline

This protocol is based on a reported high-yield synthesis.

Objective: To synthesize this compound from 2,6-dimethylaniline.

Materials:

  • 2,6-Dimethylaniline

  • Iodomethane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dimethylaniline (1.0 eq) in acetone.

  • Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of iodomethane (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. After the reaction is complete, filter the mixture to remove the potassium carbonate. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. c. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. d. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous magnesium sulfate. f. Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to yield the pure product.

Protocol 2: Representative Synthesis of N-(2,6-dimethylphenyl)-N-methyl-2-chloroacetamide (A Lidocaine Analog Precursor)

This is a representative protocol based on the well-established synthesis of lidocaine from 2,6-dimethylaniline.

Objective: To synthesize a chloroacetamide intermediate from this compound, demonstrating its potential application in the synthesis of local anesthetic analogs.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate

  • Ice-cold water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Buchner funnel and filter paper

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid. Add sodium acetate (1.2 eq) to the solution and stir.

  • Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add chloroacetyl chloride (1.1 eq) dropwise from an addition funnel, maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Precipitation and Isolation: a. Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product. b. Stir the mixture for 15-20 minutes to ensure complete precipitation. c. Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold water to remove any remaining acetic acid and salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and its potential applications in the synthesis of fine chemicals.

G cluster_synthesis Synthesis of this compound start Start dissolve Dissolve 2,6-dimethylaniline in acetone start->dissolve add_reagents Add K₂CO₃ and Iodomethane dissolve->add_reagents react Stir at room temperature for 24h add_reagents->react workup Work-up: Filter, Concentrate, Extract, Wash, Dry react->workup purify Purify by vacuum distillation workup->purify end_product This compound purify->end_product G cluster_applications Potential Applications of this compound cluster_pharma Pharmaceuticals cluster_agchem Agrochemicals cluster_dyes Dyes & Pigments cluster_ligands Specialized Ligands main_compound This compound pharma_intermediate Acylation with Chloroacetyl Chloride main_compound->pharma_intermediate agchem_intermediate Reaction with Methoxyacetone main_compound->agchem_intermediate dye_product Novel Azo Dyes and Pigments main_compound->dye_product Diazotization & Coupling ligand_product Bulky Ligands for Catalysis (e.g., NHCs) main_compound->ligand_product Condensation Reactions pharma_product Lidocaine Analogs (Local Anesthetics) pharma_intermediate->pharma_product SN2 with Dialkylamine agchem_product Metolachlor Analogs (Herbicides) agchem_intermediate->agchem_product Hydrogenation & Acetylation

References

Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of N,2,6-trimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis and purification of N,2,6-trimethylaniline. Two primary synthetic routes are presented: the direct N-methylation of 2,6-dimethylaniline using iodomethane and the reductive amination of 2,6-dimethylaniline with formaldehyde. Methodologies for purification via vacuum distillation and purity assessment by Gas Chromatography-Mass Spectrometry (GC-MS) are also described in detail. All quantitative data are summarized in tables for clear comparison, and experimental workflows are illustrated with diagrams created using Graphviz.

Introduction

This compound is a valuable substituted aniline derivative that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its sterically hindered nature makes it a useful building block in the development of complex molecular architectures. This application note outlines two reliable and reproducible methods for its synthesis on a laboratory scale, providing researchers with detailed protocols to obtain high-purity this compound.

Method A: Direct N-methylation of 2,6-dimethylaniline. This classic method involves the direct alkylation of the primary amine with an alkyl halide, in this case, iodomethane. It is a straightforward approach that can provide high yields of the desired product.

Method B: Reductive Amination of 2,6-dimethylaniline. This method offers a two-step, one-pot synthesis where 2,6-dimethylaniline is first reacted with formaldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired N-methylated product. This approach avoids the use of highly toxic alkyl halides.

Materials and Methods

Materials and Equipment
  • 2,6-Dimethylaniline (≥98%)

  • Iodomethane (99.5%)

  • Potassium carbonate (anhydrous, ≥99%)

  • Acetone (ACS grade)

  • Formaldehyde (37% solution in water)

  • Sodium borohydride (≥98%)

  • Methanol (ACS grade)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • NMR spectrometer

  • FT-IR spectrometer

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn at all times.

  • 2,6-Dimethylaniline is toxic and a suspected carcinogen; avoid inhalation and skin contact.[1][2][3]

  • Iodomethane is toxic, a carcinogen, and volatile; handle with extreme care.

  • Formaldehyde is a known carcinogen and sensitizer.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas.

Experimental Protocols

Method A: Direct N-methylation of 2,6-dimethylaniline

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethylaniline (12.1 g, 0.1 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and acetone (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add iodomethane (15.6 g, 0.11 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • After cooling to room temperature, filter the solid potassium carbonate and potassium iodide.

  • Wash the solid residue with acetone (2 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oil in diethyl ether (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.

Method B: Reductive Amination of 2,6-dimethylaniline

Protocol:

  • In a 250 mL round-bottom flask, dissolve 2,6-dimethylaniline (12.1 g, 0.1 mol) in methanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add formaldehyde (9.0 mL of a 37% aqueous solution, 0.12 mol) dropwise while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 1 hour.

  • Slowly add sodium borohydride (4.54 g, 0.12 mol) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

Purification: Vacuum Distillation
  • Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased and sealed.[4]

  • Transfer the crude this compound to the distillation flask and add a magnetic stir bar.

  • Slowly apply vacuum to the system.

  • Once a stable vacuum is achieved, begin heating the distillation flask.

  • Collect the fraction boiling at the appropriate temperature and pressure for this compound (Boiling Point: 214-215 °C at 760 mmHg; this will be significantly lower under vacuum).

  • Store the purified, colorless to pale yellow liquid under an inert atmosphere to prevent oxidation.

Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 m/z.

Results and Data Presentation

ParameterMethod A: Direct N-methylationMethod B: Reductive AminationReference
Starting Material 2,6-Dimethylaniline2,6-Dimethylaniline
Reagents Iodomethane, K₂CO₃Formaldehyde, NaBH₄
Solvent AcetoneMethanol
Reaction Time 12 hours5 hours
Reaction Temperature Reflux0 °C to Room Temperature
Typical Yield (Crude) 90-95%85-90%Based on general laboratory experience.
Typical Purity (Post-Distillation) >99% (GC-MS)>98% (GC-MS)Based on general laboratory experience.

Visualization of Experimental Workflows

Synthesis_Method_A start Start reactants Mix 2,6-Dimethylaniline, K₂CO₃, and Acetone start->reactants add_meI Add Iodomethane reactants->add_meI reflux Reflux for 12h add_meI->reflux cool_filter Cool and Filter reflux->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate extract Dissolve in Et₂O, Wash with H₂O and Brine concentrate->extract dry_concentrate Dry over MgSO₄, Concentrate extract->dry_concentrate purify Vacuum Distillation dry_concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound via direct N-methylation.

Synthesis_Method_B start Start dissolve Dissolve 2,6-Dimethylaniline in Methanol at 0°C start->dissolve add_hcho Add Formaldehyde dissolve->add_hcho stir1 Stir for 1h at 0°C add_hcho->stir1 add_nabh4 Add NaBH₄ stir1->add_nabh4 stir2 Stir for 4h at RT add_nabh4->stir2 quench Quench with Water stir2->quench concentrate Concentrate quench->concentrate extract Extract with Et₂O, Wash and Brine concentrate->extract dry_concentrate Dry over MgSO₄, Concentrate extract->dry_concentrate purify Vacuum Distillation dry_concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound via reductive amination.

Purification_Workflow crude_product Crude this compound setup_distillation Assemble Vacuum Distillation Apparatus crude_product->setup_distillation apply_vacuum Apply Vacuum setup_distillation->apply_vacuum heat Heat the Flask apply_vacuum->heat collect_fraction Collect Product Fraction heat->collect_fraction pure_product Pure this compound collect_fraction->pure_product analysis Purity Analysis (GC-MS) pure_product->analysis

Caption: General workflow for the purification and analysis of this compound.

Conclusion

This application note provides two effective and detailed protocols for the laboratory-scale synthesis of this compound. The direct N-methylation method offers a higher yield, while the reductive amination approach provides a safer alternative by avoiding the use of iodomethane. Both methods, followed by vacuum distillation, can produce high-purity this compound suitable for a wide range of research and development applications. The provided workflows and data tables serve as a valuable resource for chemists in the pharmaceutical and chemical industries.

References

Application Notes and Protocols: Condensation Reaction of N,2,6-trimethylaniline with Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between primary amines and 1,3-diketones is a fundamental method for the synthesis of β-diketiminate (often referred to as NacNac) ligands. These ligands are renowned for their versatility in coordination chemistry, capable of stabilizing a wide range of metals in various oxidation states. The steric and electronic properties of the β-diketiminate ligand can be precisely tuned by modifying the substituents on the aniline and the diketone backbone.

This document provides detailed application notes and protocols for the condensation reaction of N,2,6-trimethylaniline with various diketones. Due to the limited availability of specific experimental data for this compound in the reviewed literature, the protocols and data presented are adapted from established procedures for the closely related and sterically hindered isomer, 2,4,6-trimethylaniline (mesitylamine). The principles and reaction conditions are directly applicable. These reactions yield sterically encumbered β-diketimine proligands, which are valuable precursors for novel catalysts and materials.

General Reaction Scheme

The condensation reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbons of the diketone, followed by the elimination of two molecules of water. The reaction is typically acid-catalyzed and often requires elevated temperatures to drive the dehydration process.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine this compound, 2,4-pentanedione, p-TsOH, and toluene in a round-bottom flask. B Attach Dean-Stark trap and condenser. A->B C Heat to reflux (16-24h). Collect water in Dean-Stark trap. B->C D Cool to room temperature. C->D E Remove solvent via rotary evaporation. D->E F Recrystallize crude product from hot hexane/ethanol. E->F G Filter, wash with cold hexane, and dry under vacuum. F->G H Characterize product by NMR and Mass Spec. G->H

Application Notes and Protocols for the Derivatization of N,2,6-trimethylaniline for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,2,6-trimethylaniline is an aromatic amine that can be encountered in various matrices, including environmental samples and as an impurity or metabolite in drug development processes. Its analytical determination often requires a derivatization step to improve its chromatographic behavior and enhance detection sensitivity. This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The protocols are based on established methods for aromatic amines, with special considerations for the sterically hindered nature of this compound.

Key Considerations for this compound Derivatization

The presence of two methyl groups in the ortho positions relative to the amino group in this compound introduces significant steric hindrance. This can impede the reaction with derivatizing reagents. Therefore, optimization of reaction conditions, such as temperature, reaction time, and the use of catalysts, is crucial for achieving complete and reproducible derivatization.

Application Note 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Derivatization is essential for the GC analysis of this compound to increase its volatility and thermal stability, and to improve peak shape.[1][2][3] Two common and effective derivatization techniques are silylation and acylation.

Protocol 1: Silylation with BSTFA and TMCS Catalyst

Silylation replaces the active hydrogen of the amine group with a trimethylsilyl (TMS) group.[1] For sterically hindered amines like this compound, the addition of a catalyst such as trimethylchlorosilane (TMCS) is recommended to enhance the reaction rate.[1]

Materials:

  • This compound standard solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Heating block or water bath

  • GC vials with inserts

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Experimental Protocol:

  • Sample Preparation: Pipette an appropriate volume of the sample or standard solution containing this compound into a GC vial. If the sample is in an aqueous solution, extract the analyte into a suitable organic solvent and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of anhydrous pyridine to the dried residue, followed by 50 µL of BSTFA and 10 µL of TMCS. The ratio of BSTFA to TMCS can be optimized for specific applications.

  • Reaction: Cap the vial tightly and vortex for 1 minute. Place the vial in a heating block or water bath at 70-80°C for 60 minutes. The elevated temperature is necessary to overcome the steric hindrance.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Expected Quantitative Data (based on analysis of similar aromatic amines):

Parameter Expected Value
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Accuracy (% Recovery) 90 - 110%

| Precision (% RSD) | < 10% |

Protocol 2: Acylation with Pentafluorobenzoyl Chloride (PFBCl)

Acylation with reagents like pentafluorobenzoyl chloride introduces a fluorinated acyl group, which makes the derivative highly sensitive to electron capture detection (ECD) and enhances its mass spectrometric properties.[4][5] This method is particularly suitable for trace analysis.

Materials:

  • This compound standard solution

  • Pentafluorobenzoyl chloride (PFBCl)

  • Anhydrous pyridine or triethylamine (as an acid scavenger)

  • Organic solvent (e.g., hexane, toluene)

  • Aqueous base solution (e.g., 1 M sodium bicarbonate)

  • Heating block or water bath

  • GC vials with inserts

  • Vortex mixer

  • Centrifuge

Experimental Protocol:

  • Sample Preparation: Prepare the dried sample residue as described in the silylation protocol.

  • Reagent Addition: Add 100 µL of a 10% (v/v) solution of PFBCl in a suitable organic solvent (e.g., toluene) and 20 µL of pyridine to the vial.

  • Reaction: Cap the vial and vortex. Heat the mixture at 60-70°C for 30-60 minutes.

  • Reaction Quenching and Extraction: After cooling, add 1 mL of 1 M sodium bicarbonate solution to neutralize the excess reagent and by-products. Vortex thoroughly. Add 1 mL of hexane and vortex for 1 minute to extract the derivatized analyte.

  • Phase Separation: Centrifuge at low speed to separate the organic and aqueous layers.

  • Sample Transfer: Carefully transfer the upper organic layer to a clean GC vial.

  • Analysis: The sample is now ready for GC-MS or GC-ECD analysis.

Expected Quantitative Data (based on analysis of aniline derivatized with a similar reagent):

Parameter Expected Value
Linearity Range 0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.1 - 1 ng/mL[6]
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Accuracy (% Recovery) 95 - 105%

| Precision (% RSD) | < 15% |

Application Note 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore into the this compound molecule, enabling sensitive UV or fluorescence detection.

Protocol 3: Derivatization with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)

FMOC-Cl reacts with primary and secondary amines to form highly fluorescent derivatives, allowing for very low detection limits.[7][8]

Materials:

  • This compound standard solution

  • 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution (e.g., 3 mg/mL in acetonitrile)

  • Borate buffer (0.1 M, pH 9.0)

  • Quenching reagent (e.g., 1 M glycine or amantadine solution)

  • Acetonitrile

  • HPLC vials with inserts

  • Vortex mixer

Experimental Protocol:

  • Sample Preparation: Pipette the sample or standard solution into an HPLC vial.

  • Buffering: Add 100 µL of 0.1 M borate buffer (pH 9.0).

  • Derivatization: Add 100 µL of the FMOC-Cl solution. Cap the vial and vortex immediately. Let the reaction proceed at room temperature for 10-20 minutes. Due to the steric hindrance of this compound, a longer reaction time or gentle heating (e.g., 40°C) may be necessary and should be optimized.

  • Quenching: Add 50 µL of the quenching reagent to react with the excess FMOC-Cl. Vortex for 1 minute.

  • Dilution: Dilute the reaction mixture with the mobile phase to a suitable concentration for injection.

  • Analysis: The sample is ready for HPLC analysis with fluorescence detection (e.g., excitation at 265 nm, emission at 315 nm).

Expected Quantitative Data (based on analysis of other aromatic amines):

Parameter Expected Value
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 2 ng/mL
Accuracy (% Recovery) 92 - 108%

| Precision (% RSD) | < 5% |

Visualizations

GC_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Dry Evaporation to Dryness Sample->Dry Silylation Silylation (BSTFA + TMCS) Dry->Silylation Add Reagents & Heat (70-80°C) Acylation Acylation (PFBCl) Dry->Acylation Add Reagents & Heat (60-70°C) GCMS GC-MS Analysis Silylation->GCMS Acylation->GCMS After Quenching & Extraction

GC Derivatization Workflow

HPLC_Derivatization_Workflow Start Sample containing This compound AddBuffer Add Borate Buffer (pH 9.0) Start->AddBuffer AddFMOC Add FMOC-Cl Reagent AddBuffer->AddFMOC React React at Room Temp (or gentle heat) AddFMOC->React Quench Quench with Glycine React->Quench Dilute Dilute with Mobile Phase Quench->Dilute Analyze HPLC-Fluorescence Analysis Dilute->Analyze

HPLC Derivatization Workflow

Derivatization_Logic cluster_GC Gas Chromatography cluster_HPLC High-Performance Liquid Chromatography Analyte This compound (Sterically Hindered Amine) GC_Goal Increase Volatility & Thermal Stability Analyte->GC_Goal HPLC_Goal Add Chromophore/ Fluorophore Analyte->HPLC_Goal Silylation Silylation (BSTFA + TMCS) GC_Goal->Silylation Acylation Acylation (PFBCl) GC_Goal->Acylation FMOC FMOC-Cl Derivatization HPLC_Goal->FMOC

Derivatization Strategy Logic

References

Application of N,2,6-trimethylaniline in the Preparation of Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on N,2,6-trimethylaniline vs. 2,4,6-trimethylaniline

Initial research indicates a notable scarcity of documented applications for this compound specifically in the preparation of catalysts. In contrast, its structural isomer, 2,4,6-trimethylaniline (also known as mesitylamine), is extensively utilized and well-documented as a critical precursor in the synthesis of advanced catalyst systems. Given this discrepancy, the following application notes and protocols will focus on the versatile and significant role of 2,4,6-trimethylaniline in catalysis to provide a comprehensive and practical guide for researchers, scientists, and drug development professionals. The principles and synthetic strategies detailed herein for 2,4,6-trimethylaniline serve as a foundational reference for the broader class of bulky aniline derivatives in catalyst development.

Application Notes

2,4,6-Trimethylaniline is a primary building block in the synthesis of sterically hindered ligands, which are paramount for enhancing the stability, activity, and selectivity of metal catalysts.[1][2] Its most prominent application lies in the preparation of N-heterocyclic carbene (NHC) ligands, which are renowned for their strong σ-donating properties and their ability to form robust bonds with metal centers.[3][4] These characteristics make NHC-ligated catalysts highly effective in a variety of challenging chemical transformations.

Key Applications:

  • N-Heterocyclic Carbene (NHC) Ligand Synthesis: 2,4,6-trimethylaniline is a key starting material for the synthesis of widely used NHC ligands, such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and its saturated analogue, SIMes.[4][5] These ligands are integral components of modern olefin metathesis catalysts, including the highly efficient Grubbs catalysts (second and third generation).[3][6][7]

  • Olefin Metathesis: Catalysts bearing NHC ligands derived from 2,4,6-trimethylaniline exhibit exceptional performance in ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). The steric bulk provided by the 2,4,6-trimethylphenyl (mesityl) groups is crucial for promoting catalyst initiation and turnover while preventing catalyst decomposition.[3][8]

  • Palladium-Catalyzed Cross-Coupling Reactions: NHC ligands derived from 2,4,6-trimethylaniline are also employed in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The strong electron donation from the NHC ligand facilitates oxidative addition and reductive elimination steps in the catalytic cycle.

  • Other Ligand Syntheses: Beyond NHCs, 2,4,6-trimethylaniline is used to prepare other types of bulky ligands, including 1,3-diketiminate and diimine ligands, which have applications in coordination chemistry and catalysis.[7]

Experimental Protocols

The following protocols detail the synthesis of the IMes NHC ligand precursor from 2,4,6-trimethylaniline.

Protocol 1: Synthesis of Glyoxal-bis(mesitylimine)

This protocol describes the synthesis of the diimine precursor to the IMes ligand.[9][10]

Materials:

  • 2,4,6-trimethylaniline

  • Glyoxal (40% aqueous solution)

  • Methanol

  • Formic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a 1-liter round-bottom flask, dissolve 54 g (0.4 mol) of 2,4,6-trimethylaniline in 200 ml of methanol with stirring.[3]

  • To the stirred solution, add 58 ml (0.2 mol) of a 40% (wt/wt) aqueous solution of glyoxal.[3]

  • Add a few drops of formic acid to the reaction mixture.[3]

  • Stir the mixture at room temperature for 15 hours. A yellow precipitate will form.[3]

  • Collect the yellow solid by filtration and wash it with a small amount of cold methanol.

  • Dry the solid under vacuum to yield glyoxal-bis(mesitylimine).

Protocol 2: Synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium Chloride (IMes·HCl)

This protocol outlines the cyclization reaction to form the imidazolium salt, the direct precursor to the IMes NHC ligand.[11]

Materials:

  • Glyoxal-bis(mesitylimine)

  • Paraformaldehyde

  • Chlorotrimethylsilane (TMSCl)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a 2-liter round-bottom flask, heat 1200 ml of ethyl acetate to 70°C.[11]

  • Add 50.45 g (134 mmol) of glyoxal-bis(mesitylimine) and 4.06 g (135 mmol) of paraformaldehyde to the heated solvent.[11]

  • With vigorous stirring, add a solution of 17.0 ml (134.5 mmol) of chlorotrimethylsilane in 20 ml of ethyl acetate dropwise over 45 minutes.[11]

  • Maintain the resulting yellow suspension at 70°C with stirring for 2 hours.[11]

  • Cool the suspension to 10°C in an ice bath.

  • Filter the suspension to collect the solid product.

  • Wash the solid with ethyl acetate and tert-butyl methyl ether.

  • Dry the solid to a constant weight to obtain IMes·HCl as a colorless microcrystalline powder.[11]

Quantitative Data

The following table summarizes typical yields and reaction times for the synthesis of the IMes·HCl precursor.

StepReactantsProductSolventReaction TimeYield
1. Diimine Formation 2,4,6-trimethylaniline, Glyoxal, Formic acidGlyoxal-bis(mesitylimine)Methanol15 hours~78%
2. Imidazolium Salt Formation Glyoxal-bis(mesitylimine), Paraformaldehyde, ChlorotrimethylsilaneIMes·HClEthyl Acetate2 hours~69%

Visualizations

Synthesis of IMes·HCl from 2,4,6-Trimethylaniline

IMes_Synthesis trimethylaniline 2,4,6-Trimethylaniline diimine Glyoxal-bis(mesitylimine) trimethylaniline->diimine Condensation (Methanol, Formic Acid) glyoxal Glyoxal glyoxal->diimine imes_hcl IMes·HCl diimine->imes_hcl Cyclization (Ethyl Acetate, 70°C) paraformaldehyde Paraformaldehyde paraformaldehyde->imes_hcl tmscl TMSCl tmscl->imes_hcl

Caption: Synthesis pathway of IMes·HCl from 2,4,6-trimethylaniline.

General Catalytic Cycle for Olefin Metathesis using an NHC-Ru Catalyst

Metathesis_Cycle precatalyst [Ru]=CHR¹ (L-NHC) intermediate1 Metallacyclobutane precatalyst->intermediate1 + R²CH=CHR² intermediate2 [Ru]=CHR² (L-NHC) intermediate1->intermediate2 - R¹CH=CHR² intermediate3 Metallacyclobutane intermediate2->intermediate3 + R³CH=CHR³ intermediate3->precatalyst - R³CH=CHR³ (regenerated)

Caption: A simplified catalytic cycle for olefin metathesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,2,6-trimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N,2,6-trimethylaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the N-methylation of 2,6-dimethylaniline. This is typically achieved using a methylating agent such as iodomethane. Alternative, more environmentally benign methods are being explored, including the use of methanol, formaldehyde, or formic acid as the C1 source in the presence of a suitable catalyst.

Q2: What is a typical reported yield for the synthesis of this compound?

A2: High yields have been reported for the synthesis of this compound. For instance, the reaction of 2,6-dimethylaniline with iodomethane can achieve a yield of up to 99%.[1] However, the actual yield can be influenced by several factors, including the choice of reagents, reaction conditions, and purification methods.

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: The primary side reaction of concern is over-methylation, leading to the formation of the quaternary ammonium salt, N,N,2,6-tetramethylanilinium iodide, especially if an excess of the methylating agent is used. Another potential issue is the reaction of the methylating agent with the solvent or other nucleophilic species present in the reaction mixture.

Q4: How can I purify the final this compound product?

A4: Purification of this compound typically involves several steps. After the reaction is complete, the mixture is often diluted with a solvent like dichloromethane and washed with brine to remove water-soluble impurities. The organic layer is then dried, and the solvent is removed under reduced pressure. The final purification is usually achieved by silica gel column chromatography using a solvent system such as ethyl acetate/cyclohexane.

Q5: Are there greener alternatives to traditional methylating agents like iodomethane?

A5: Yes, research is ongoing into more environmentally friendly N-methylation protocols. These include the use of methanol in the presence of a ruthenium catalyst, or formic acid with a simple inorganic base catalyst. These methods avoid the use of toxic and hazardous reagents like iodomethane.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low to no product formation 1. Inactive catalyst (if applicable).2. Low reaction temperature.3. Insufficient reaction time.4. Poor quality of starting materials.1. Ensure the catalyst is fresh or properly activated.2. Optimize the reaction temperature; some catalytic systems require elevated temperatures (e.g., 80-140°C).3. Monitor the reaction progress using TLC or GC and extend the reaction time if necessary.4. Use freshly distilled or purified 2,6-dimethylaniline and methylating agent.
Formation of multiple products (observed on TLC/GC) 1. Over-methylation leading to quaternary ammonium salt.2. Side reactions with impurities.3. Ring methylation under harsh conditions.1. Use a stoichiometric or slight excess of the methylating agent. Add the methylating agent slowly to the reaction mixture.2. Ensure all reagents and solvents are pure and dry.3. Use milder reaction conditions (lower temperature, less reactive methylating agent).
Difficult purification 1. Co-elution of the product with starting material or byproducts.2. Oily product that is difficult to handle.1. Optimize the solvent system for column chromatography to achieve better separation.2. Consider converting the product to its hydrochloride salt for easier handling and purification, followed by liberation of the free base.
Product discoloration (turns brown) Oxidation of the aniline product upon exposure to air and light.Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-methylation with Iodomethane

This protocol is based on a high-yield synthesis method.[1]

Materials:

  • 2,6-Dimethylaniline

  • Iodomethane

  • A suitable base (e.g., potassium carbonate)

  • Solvent (e.g., acetone or acetonitrile)

  • Dichloromethane

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and cyclohexane for elution

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethylaniline in the chosen solvent.

  • Add the base (e.g., 1.5 equivalents of potassium carbonate).

  • Slowly add a stoichiometric amount of iodomethane to the mixture at room temperature while stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, filter off the base.

  • Dilute the filtrate with dichloromethane and wash with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in cyclohexane.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Data Presentation

Table 1: Comparison of Different N-methylation Methods for Anilines

Method Methylating Agent Catalyst/Base Temperature (°C) Typical Yield (%) Key Advantages/Disadvantages
Classical N-methylation IodomethaneK₂CO₃Room Temp.~99High yield, but iodomethane is toxic.
Reductive N-methylation Formic AcidK₂HPO₄80Good to excellentEnvironmentally benign C1 source.
Borrowing Hydrogen MethanolRu Complex / Cs₂CO₃14095-97Atom economical, water is the only byproduct.
Reductive Amination FormaldehydeRu/C / H₂70Good to excellentMild reaction conditions.

Visualizations

Diagram 1: General Workflow for this compound Synthesis

G Start Start: 2,6-Dimethylaniline Reaction N-methylation Reaction (e.g., with Iodomethane and Base) Start->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Byproducts Side Products (e.g., Quaternary Salt) Reaction->Byproducts Drying Drying of Organic Layer (e.g., with Na2SO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield of This compound Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Check_Conditions Verify Reaction Conditions (T, time) Start->Check_Conditions Check_Stoichiometry Confirm Reagent Stoichiometry Start->Check_Stoichiometry Optimize_Purification Optimize Purification Method Start->Optimize_Purification Impure_Reagents Use Purified Reagents Check_Reagents->Impure_Reagents Adjust_Conditions Adjust T and/or Reaction Time Check_Conditions->Adjust_Conditions Adjust_Stoichiometry Adjust Moles of Reagents Check_Stoichiometry->Adjust_Stoichiometry Improve_Separation Modify Chromatography Solvent System Optimize_Purification->Improve_Separation

Caption: A logical guide for troubleshooting low product yield in synthesis.

References

Technical Support Center: Synthesis of N,2,6-trimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,2,6-trimethylaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and purification challenges.

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction of the starting material (2,6-dimethylaniline).- Ensure the methylating agent is added in appropriate stoichiometric amounts or a slight excess.- Optimize reaction temperature and time. For instance, when using dimethyl sulfate, a gentle reflux may be required.[1]- Ensure the base used is sufficiently strong and dry to deprotonate the aniline.
Steric hindrance from the ortho-methyl groups slowing down the reaction.[2]- Consider using a more reactive methylating agent, such as methyl iodide or dimethyl sulfate.[1][3]- Explore alternative synthetic routes with different catalysts that can overcome steric hindrance.[4][5]
Presence of unreacted 2,6-dimethylaniline in the product Insufficient amount of methylating agent or incomplete reaction.- Increase the molar ratio of the methylating agent to the starting aniline.- Extend the reaction time or increase the reaction temperature.- For purification, consider reacting the crude product with phthalic anhydride, which selectively reacts with the primary amine (2,6-dimethylaniline) to form a phthalamic acid that can be easily separated.
Formation of N,N,2,6-tetramethylanilinium salt (quaternary salt) Over-methylation of the desired this compound. This is a common side reaction when using potent methylating agents.- Use a stoichiometric amount of the methylating agent, avoiding a large excess.- Control the reaction temperature; lower temperatures can favor mono-methylation.- The quaternary salt is typically insoluble in nonpolar organic solvents. It can often be removed by precipitation from the reaction mixture by adding a nonpolar solvent like diethyl ether or hexane, followed by filtration.[6]
Difficulty in purifying the final product Similar boiling points of the starting material, product, and byproducts, making distillation challenging.- Employ column chromatography on silica gel or alumina with an appropriate eluent system (e.g., hexane/ethyl acetate) to separate the components.- For stubborn separations, consider derivatization of the unreacted primary amine as mentioned above.- Acid-base extraction can be used to separate the basic aniline derivatives from non-basic impurities.
Reaction does not proceed or is very slow Inactive catalyst or inappropriate reaction conditions for catalyst-based methods.- Ensure the catalyst is active and handled under the recommended atmosphere (e.g., inert atmosphere for some organometallic catalysts).[5]- Verify that the solvent and base are compatible with the chosen catalytic system.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the N-methylation of 2,6-dimethylaniline. Several methylating agents can be used for this transformation, including:

  • Dimethyl sulfate: A potent and widely used methylating agent, often used with a base like sodium bicarbonate or sodium hydroxide.[1][8]

  • Methyl iodide: Another highly reactive methylating agent, typically used in the presence of a base.[3]

  • Formaldehyde and formic acid (Eschweiler-Clarke reaction): This method is a classic way to achieve N-methylation and often results in high yields of the monomethylated product.[9]

  • Dimethyl carbonate (DMC): A greener and less toxic alternative, though it may require more forcing conditions such as high temperatures and pressures, often facilitated by a continuous flow setup.[2]

Q2: What is the primary side reaction to be aware of during the synthesis of this compound?

A2: The primary side reaction is over-methylation, which leads to the formation of the quaternary ammonium salt, N,N,2,6-tetramethylanilinium salt. This occurs because the product, this compound (a secondary amine), can be further methylated. The formation of this byproduct is more pronounced with highly reactive methylating agents and when an excess of the methylating agent is used.

Q3: How can I minimize the formation of the quaternary ammonium salt?

A3: To minimize over-methylation, you can:

  • Carefully control the stoichiometry of your reactants, using only a slight excess of the methylating agent.

  • Maintain a lower reaction temperature to improve selectivity for mono-methylation.

  • Choose a methylating agent with lower reactivity or a method known for selective mono-methylation. For example, the Eschweiler-Clarke reaction is often selective for mono-methylation.

Q4: How can I effectively purify this compound from the reaction mixture?

A4: Purification can be challenging due to the presence of unreacted starting material and the over-methylated byproduct. A combination of techniques is often most effective:

  • Removal of Quaternary Salt: The quaternary ammonium salt is often insoluble in non-polar organic solvents. Adding a solvent like diethyl ether or hexane to the crude reaction mixture can precipitate the salt, which can then be removed by filtration.[6]

  • Removal of Unreacted 2,6-dimethylaniline:

    • Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective.

    • Chromatography: Column chromatography is a reliable method for separating the desired product from the starting material.

    • Chemical Separation: Reacting the mixture with phthalic anhydride will selectively convert the primary amine (2,6-dimethylaniline) into a phthalamic acid, which can be easily separated by extraction with an aqueous base. The desired this compound does not react under these conditions.

  • Acid-Base Extraction: An acid-base workup can help remove non-basic impurities.

Q5: Are there any "green" or more environmentally friendly methods for this synthesis?

A5: Yes, using dimethyl carbonate (DMC) as the methylating agent is considered a greener alternative to traditional reagents like dimethyl sulfate and methyl iodide due to its lower toxicity.[2] Additionally, catalytic methods using methanol as the methylating agent are being developed, which are also more environmentally benign.[5]

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound from 2,6-dimethylaniline using different methods. Note that yields can vary significantly based on specific reaction conditions.

Methylating AgentBase/CatalystSolventTemperatureYield of this compoundKey Side ProductsReference
IodomethaneNot specifiedNot specifiedNot specified99%N,N,2,6-tetramethylanilinium iodide[10]
Dimethyl carbonateDBUNMP250 °CGood (for analogous anilines)Carbamate intermediate[2]
Dimethyl sulfateSodium bicarbonateAcetoneReflux66% (for a similar N-methylation)N,N,2,6-tetramethylanilinium salt[1]

Experimental Protocols

Protocol 1: N-methylation of 2,6-dimethylaniline using Methyl Iodide

Materials:

  • 2,6-dimethylaniline

  • Methyl iodide

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylaniline (1.0 eq.) in acetone.

  • Add sodium bicarbonate (2.0 eq.).

  • Slowly add methyl iodide (1.1 eq.) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • Filter the solid sodium bicarbonate and sodium iodide.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether. If a precipitate (quaternary salt) forms, filter it off.

  • Wash the ethereal solution with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

This is a general procedure and may require optimization for specific scales and equipment.

Visualizations

Reaction Pathway for the Synthesis of this compound

Synthesis_Pathway 2,6-Dimethylaniline 2,6-Dimethylaniline This compound This compound 2,6-Dimethylaniline->this compound  + CH3-X (Methylating Agent) + Base

Caption: Main synthesis route to this compound.

Key Side Reaction: Formation of Quaternary Ammonium Salt

Side_Reaction This compound This compound N,N,2,6-Tetramethylanilinium Salt N,N,2,6-Tetramethylanilinium Salt This compound->N,N,2,6-Tetramethylanilinium Salt  + CH3-X (Excess Methylating Agent)

Caption: Over-methylation leading to a quaternary salt.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of This compound check_sm Check for Unreacted Starting Material (TLC/GC) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_products Check for Side Products (e.g., Quaternary Salt) check_sm->side_products No optimize Increase Reaction Time/Temp or Methylating Agent Stoichiometry incomplete_rxn->optimize end Improved Yield optimize->end over_methylation Over-methylation Occurred side_products->over_methylation Yes purification_issue Product Loss During Purification side_products->purification_issue No adjust_conditions Reduce Methylating Agent Stoichiometry or Temperature over_methylation->adjust_conditions adjust_conditions->end optimize_purification Optimize Purification Method purification_issue->optimize_purification optimize_purification->end

Caption: A logical workflow for troubleshooting low product yield.

References

Purification of N,2,6-trimethylaniline by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the purification of N,2,6-trimethylaniline using distillation and column chromatography. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
Appearance Colorless to light yellow or brown liquid.[1]
Boiling Point (atm) 206-223.2 °C[2][3]
Boiling Point (vacuum) 108-110 °C at 11 mmHg[1]
Density ~0.955 g/mL[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[1]
pKa 4.60 (Predicted)[2]

Q2: My this compound sample has darkened over time. Is it still usable?

A2: Aromatic amines like this compound are prone to oxidation when exposed to air and light, which causes the color to change from colorless/pale yellow to brown.[1][4] For many applications, this discoloration indicates the presence of impurities. The product can often be reclaimed and purified by filtration through a plug of silica or by distillation before use.[5] For sensitive applications, purification is highly recommended. To prevent degradation, store the compound under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place.

Q3: What are the common impurities found in crude this compound?

A3: Common impurities often originate from the synthetic route. For related aromatic amines, synthesis typically involves nitration of a trimethylbenzene precursor followed by reduction.[6][7] Potential impurities could include:

  • Unreacted starting materials.

  • Isomers formed during the synthesis.

  • Oxidation byproducts.

  • Residual reagents from the reduction step (e.g., metal salts).

Troubleshooting Guides

Purification by Distillation

Problem 1: The distilled product is still colored (yellow to brown).

  • Possible Cause: Oxidation during distillation. Aromatic amines are sensitive to air oxidation at high temperatures.[8]

    • Troubleshooting Step: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress.[8] Purge the distillation apparatus with an inert gas like nitrogen or argon before heating.

  • Possible Cause: Presence of high-boiling colored impurities.

    • Troubleshooting Step: Use a fractional distillation setup with a packed column (e.g., Vigreux or packed with Raschig rings) to improve separation efficiency.[9]

Problem 2: The distillation is very slow or bumping violently.

  • Possible Cause: Inefficient heat transfer or superheating.

    • Troubleshooting Step: Ensure the distillation flask is appropriately sized (half to two-thirds full). Use a heating mantle with a stirrer for uniform heating. Add a magnetic stir bar to the distillation flask; boiling chips are not effective under vacuum.[10]

  • Possible Cause: Vacuum is too high for the heating temperature.

    • Troubleshooting Step: Adjust the heat or the vacuum to achieve a steady distillation rate. Refer to a pressure-temperature nomograph to estimate the expected boiling point at your system's pressure.

Purification by Column Chromatography

Problem 3: The compound streaks badly on a silica gel TLC plate or column.

  • Possible Cause: Strong acid-base interaction between the basic amine and the acidic silanol groups on the silica surface.[11][12] This can lead to poor separation, band tailing, and potential degradation of the compound.[13]

    • Troubleshooting Step 1 (Mobile Phase Modification): Add a small amount of a competing base, such as 0.5-2% triethylamine (TEA), to your eluent system (e.g., Hexane/Ethyl Acetate with 1% TEA).[14][15] The TEA will neutralize the acidic sites on the silica, allowing the aniline to move more freely.

    • Troubleshooting Step 2 (Alternative Stationary Phase): Use a more basic or neutral stationary phase. Basic alumina is a good alternative for the purification of amines.[16] Alternatively, amine-functionalized silica columns are very effective as they minimize the strong interactions with basic compounds.[11][17]

Problem 4: The compound does not elute from the silica gel column, even with a very polar solvent.

  • Possible Cause: Irreversible adsorption to the acidic silica gel.

    • Troubleshooting Step: As in the previous problem, the silica needs to be deactivated or a different stationary phase should be used. Try flushing the column with a solvent system containing triethylamine before loading your compound.[14] If the compound is still retained, switching to basic alumina or an amine-functionalized column is the best solution.[13]

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This method is suitable for purifying several grams of this compound from non-volatile impurities and colored oxidation products.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., 20 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and free of cracks.[10]

  • Greasing: Lightly grease all ground-glass joints to ensure a good seal under vacuum.[10]

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.

  • System Purge: Connect the apparatus to a vacuum pump via a vacuum trap. Purge the system with an inert gas, such as nitrogen, before applying the vacuum.

  • Distillation:

    • Turn on the condenser cooling water.

    • Begin stirring and slowly apply vacuum. A pressure of ~10-15 mmHg is a good starting point.

    • Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.

    • Discard any initial low-boiling fractions.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure (e.g., 108-110 °C at 11 mmHg).[1]

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.[10]

Protocol 2: Purification by Flash Column Chromatography (Silica Gel with Triethylamine)

This method is ideal for separating this compound from impurities with different polarities.

Methodology:

  • Solvent System Selection:

    • Using a TLC plate, determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate.

    • Add 1% triethylamine (TEA) to the chosen solvent system to prevent streaking.

    • Aim for an Rf value of ~0.2-0.3 for this compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (containing 1% TEA).

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[14]

  • Elution:

    • Carefully add the eluent to the top of the column and begin collecting fractions.

    • Maintain a constant flow rate. A gradient elution (gradually increasing the polarity of the solvent) can be used for more complex mixtures.[14]

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Visualizations

Diagram 1: Distillation Troubleshooting Workflow

start Distillation Issue Observed issue1 Product is Colored start->issue1 issue2 Bumping / Slow Distillation start->issue2 cause1a Oxidation at High Temp issue1->cause1a cause1b High-Boiling Impurities issue1->cause1b cause2a Superheating issue2->cause2a cause2b Poor Vacuum/Heat Balance issue2->cause2b solution1a Use Vacuum Distillation Purge with Inert Gas cause1a->solution1a solution1b Use Fractional Column cause1b->solution1b solution2a Use Stir Bar Ensure Proper Flask Size cause2a->solution2a solution2b Adjust Heat/Vacuum Use Nomograph cause2b->solution2b

Caption: Troubleshooting logic for common distillation issues.

Diagram 2: Chromatography Troubleshooting Workflow

start Chromatography Issue (Silica Gel) issue Streaking / Tailing or No Elution start->issue cause Strong Acid-Base Interaction (Basic Amine + Acidic Silica) issue->cause solution_path Modify Method cause->solution_path solution1 Modify Mobile Phase: Add 1% Triethylamine to Eluent solution_path->solution1 solution2 Change Stationary Phase solution_path->solution2 station_phase1 Use Basic Alumina solution2->station_phase1 station_phase2 Use Amine-Functionalized Silica solution2->station_phase2

References

Technical Support Center: Removing Impurities from N,2,6-trimethylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N,2,6-trimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: The most common impurities are dependent on the synthetic route employed. When preparing this compound through the N-methylation of 2,6-dimethylaniline, for instance, via the Eschweiler-Clarke reaction, the primary impurities typically include:

  • Unreacted 2,6-dimethylaniline: The starting material may not have been fully consumed during the reaction.

  • Over-methylated product (N,N,2,6-tetramethylaniline): The reaction can sometimes proceed beyond the desired mono-methylation, resulting in the formation of a tertiary amine.[1]

  • Oxidation products: Anilines are known to be susceptible to oxidation, which can lead to the formation of colored impurities, particularly upon exposure to air and light.[2]

If this compound is synthesized from mesitylene, other impurities may be introduced, such as dinitro by-products from the nitration step.[3]

Q2: My this compound product has a yellow to brown discoloration. What causes this, and is it problematic?

A2: Discoloration in aniline compounds, including this compound, is a frequent observation. It is generally caused by the formation of colored oxidation products when the compound is exposed to air and light.[2] For many applications, a slight discoloration may not significantly impact the compound's reactivity. However, for applications that demand high purity, such as in the synthesis of pharmaceuticals or advanced materials, it is advisable to remove these colored impurities.

Q3: How can I effectively monitor the progress of my this compound synthesis to minimize the formation of impurities?

A3: Thin-layer chromatography (TLC) is a straightforward and efficient method for monitoring the progress of your reaction. By spotting the reaction mixture alongside the 2,6-dimethylaniline starting material on a TLC plate, you can visually track the consumption of the starting material and the formation of the product. This enables you to halt the reaction at the most opportune moment to maximize the yield of your desired product while minimizing the formation of byproducts. For more quantitative insights, you can extract aliquots from the reaction mixture at various time points and analyze them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Problem 1: The N-methylation of 2,6-dimethylaniline is incomplete, with a significant amount of starting material remaining.

Possible CauseSuggested Solution
Insufficient reaction time or temperature.Monitor the reaction's progress using TLC or GC until the starting material has been consumed. If the reaction is proceeding slowly, consider moderately increasing the temperature or extending the reaction time.
Inadequate amount of methylating agent.Ensure that a sufficient excess of the methylating agent (e.g., formaldehyde and formic acid in the Eschweiler-Clarke reaction) is being used.[1]
Poor quality of reagents.Utilize fresh or recently purified reagents. Formic acid can degrade over time, and the concentration of formaldehyde solutions may vary.

Problem 2: My final product is contaminated with the over-methylated byproduct, N,N,2,6-tetramethylaniline.

Possible CauseSuggested Solution
Excessive amount of methylating agent.Reduce the stoichiometric ratio of the methylating agent. It is advisable to conduct small-scale optimization experiments to determine the ideal ratio.
Prolonged reaction time.Closely monitor the reaction's progress by TLC or GC and terminate it as soon as the desired product has reached its maximum yield.

Problem 3: I am encountering difficulties in separating this compound from the starting material or the over-methylated product via distillation.

Possible CauseSuggested Solution
The boiling points of the components are very close.Employ a fractional distillation column with a high number of theoretical plates to enhance separation efficiency.[4] Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling points, which may improve the separation.[5]
Formation of an azeotrope.Although less common for this particular mixture, the formation of an azeotrope can complicate distillation. In such cases, consider alternative purification techniques like column chromatography or the recrystallization of a salt derivative.

Purification Protocols

Fractional Vacuum Distillation

This technique is effective for separating this compound from impurities with lower volatility and can also be used to separate it from the starting material and over-methylated byproducts, provided a column with a sufficient number of theoretical plates is used.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus that includes a vacuum-jacketed Vigreux or packed column, a condenser, a receiving flask, and a connection to a vacuum pump equipped with a pressure gauge. Confirm that all glassware is free of cracks and that all joints are properly sealed with vacuum grease.[5]

  • Sample Preparation: Place the crude this compound into the distillation flask along with a magnetic stir bar.

  • Distillation:

    • Commence stirring of the crude product.

    • Gradually apply a vacuum to the system.

    • Slowly heat the distillation flask.

    • Collect the fraction that distills at the anticipated boiling point of this compound under the recorded pressure. The boiling point of this compound is approximately 108-110 °C at 11 mm Hg.[6]

  • Analysis: Assess the purity of the collected fraction using GC-MS or HPLC.

Column Chromatography

Column chromatography is a highly effective method for the separation of compounds with similar polarities.

Experimental Protocol:

  • Stationary Phase: Utilize silica gel as the stationary phase.[7]

  • Eluent Selection: Begin with a non-polar solvent such as hexane and progressively increase the polarity by introducing a more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system should be predetermined through TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal volume of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Start the elution process with the selected solvent system. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Recrystallization of the Hydrochloride Salt

Converting the aniline to its hydrochloride salt can be an effective purification strategy, as the salt's solubility characteristics may differ from those of the free base, enabling purification through recrystallization.

Experimental Protocol:

  • Salt Formation: Dissolve the crude this compound in a suitable solvent like isopropanol. Add a solution of hydrochloric acid in the same solvent dropwise until the precipitation of the hydrochloride salt is complete.[8]

  • Recrystallization:

    • Collect the crude salt by filtration.

    • Dissolve the crude salt in a minimal amount of a hot solvent, such as ethanol or an ethanol-water mixture.

    • Allow the solution to cool gradually to room temperature, and then place it in an ice bath to promote crystallization.

  • Isolation and Drying: Collect the purified crystals by filtration, wash them with a small volume of cold solvent, and dry them under vacuum.

  • Liberation of the Free Base: To retrieve the purified this compound, dissolve the hydrochloride salt in water and add a base (e.g., sodium hydroxide solution) until the solution becomes alkaline. Extract the free aniline with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over an anhydrous drying agent like sodium sulfate, and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2,6-DimethylanilineC₈H₁₁N121.18214-216
This compound C₉H₁₃N 135.21 223.2 [9]
N,N,2,6-TetramethylanilineC₁₀H₁₅N149.23220.76 (estimate)[10]

Table 2: Typical Purity and Yield Data for Purification Methods

Purification MethodStarting Purity (Typical)Final Purity (Achievable)Yield (Typical)
Fractional Vacuum Distillation85-95%>99%70-85%
Column Chromatography80-90%>99.5%60-80%
Recrystallization of HCl Salt90-98%>99%50-75%

Visualizations

Troubleshooting_Guide start Crude this compound Analysis (TLC, GC, NMR) impurity_check Impurities Detected? start->impurity_check purity_ok Purity Acceptable? impurity_check->purity_ok No unreacted_sm Unreacted 2,6-Dimethylaniline impurity_check->unreacted_sm Yes end Pure Product purity_ok->end Yes distillation Fractional Vacuum Distillation purity_ok->distillation No over_methylated N,N,2,6-Tetramethylaniline other_impurities Other Impurities (e.g., colored) unreacted_sm->distillation Boiling point difference > 10 °C chromatography Column Chromatography unreacted_sm->chromatography Similar boiling points over_methylated->distillation over_methylated->chromatography other_impurities->distillation other_impurities->chromatography recrystallization Recrystallization of HCl Salt other_impurities->recrystallization re_analyze Re-analyze Purity distillation->re_analyze chromatography->re_analyze recrystallization->re_analyze re_analyze->purity_ok

Caption: Troubleshooting decision tree for the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis N-methylation of 2,6-Dimethylaniline workup Aqueous Workup (Extraction) synthesis->workup crude_product Crude this compound workup->crude_product purification_choice Choose Purification Method crude_product->purification_choice distillation Fractional Vacuum Distillation purification_choice->distillation Large scale, volatile impurities chromatography Column Chromatography purification_choice->chromatography High purity needed, similar polarity impurities recrystallization Recrystallization (as HCl salt) purification_choice->recrystallization Solid derivative, removes polar/non-polar impurities pure_product Pure this compound distillation->pure_product chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (GC-MS, HPLC, NMR) pure_product->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: N,2,6-trimethylaniline Discoloration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the discoloration of N,2,6-trimethylaniline. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample turning brown?

A1: this compound is prone to discoloration, turning from a colorless or pale yellow liquid to brown upon exposure to air and light.[1][2] This color change is primarily due to oxidation. Aromatic amines, in general, are susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by light.[3] The oxidation process likely involves the formation of colored degradation products.

Q2: What is the chemical mechanism behind the discoloration?

A2: The discoloration of this compound is a result of aerobic oxidation. The general mechanism for the oxidation of aromatic amines involves the formation of a radical cation as an initial step. This highly reactive intermediate can then undergo a series of further reactions, including polymerization, to form complex, colored compounds. While the specific degradation products of this compound are not extensively documented in readily available literature, the process is known to be a common characteristic of aniline derivatives.[3]

Troubleshooting Guide

Problem: My this compound has turned brown. How can I purify it?

Solution: A discolored sample of this compound can often be purified to remove the colored impurities. The most common and effective method is vacuum distillation.

Experimental Protocol: Vacuum Distillation of this compound

Objective: To purify discolored this compound by separating it from non-volatile colored impurities.

Materials:

  • Discolored this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and receiving flask

  • Vacuum pump and tubing

  • Heating mantle and stirrer

  • Inert gas (Nitrogen or Argon)

  • Dry ice/acetone or a cold trap

  • Glass wool or boiling chips

Methodology:

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and free of contaminants.

    • Place a stir bar or boiling chips in the distillation flask to ensure smooth boiling.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Insulate the distillation flask and head with glass wool or aluminum foil to maintain a consistent temperature.

  • Procedure:

    • Charge the round-bottom flask with the discolored this compound.

    • Connect the apparatus to a vacuum pump, with a cold trap in between to protect the pump from corrosive vapors.

    • Slowly and carefully apply the vacuum.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

    • Collect the purified this compound in the receiving flask. The expected boiling point will be lower than the atmospheric boiling point (206 °C) and will depend on the pressure achieved.

    • Discard the dark, non-volatile residue remaining in the distillation flask.

  • Post-Distillation Handling:

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

    • Transfer the purified, colorless this compound to a clean, dry, amber glass bottle under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

Problem: How can I prevent my this compound from turning brown?

Solution: Proper storage and handling are crucial to prevent the discoloration of this compound. Additionally, the use of antioxidants can help to inhibit the oxidation process.

Prevention Strategies
StrategyDescription
Inert Atmosphere Store the compound under an inert gas like nitrogen or argon to minimize contact with oxygen. This can be achieved by using a glovebox or by blanketing the headspace of the storage container with the inert gas.
Light Protection Store the compound in an amber glass bottle or a container wrapped in aluminum foil to protect it from light, which can accelerate the oxidation process.
Low Temperature Store the compound in a cool environment, such as a refrigerator (2-8°C), to slow down the rate of degradation.[4]
Airtight Seal Ensure the container is tightly sealed to prevent the ingress of air and moisture. Parafilm can be used to further seal the cap.
Use of Antioxidants The addition of a small amount of a radical scavenger, such as Butylated Hydroxytoluene (BHT), can help to inhibit the autoxidation process.
Experimental Protocol: Stabilization of this compound with BHT

Objective: To prevent the discoloration of this compound during storage by adding an antioxidant.

Materials:

  • Purified this compound

  • Butylated Hydroxytoluene (BHT)

  • Amber glass storage bottle with a screw cap

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Preparation:

    • Ensure the this compound is freshly purified and colorless.

    • Use a clean, dry amber glass bottle for storage.

  • Addition of Antioxidant:

    • Add BHT to the purified this compound at a concentration of 0.01-0.1% (w/w). For example, for 100 g of this compound, add 10-100 mg of BHT.

    • Gently swirl the mixture to ensure the BHT is fully dissolved.

  • Inert Atmosphere Storage:

    • Flush the headspace of the storage bottle with a gentle stream of nitrogen or argon for several minutes to displace any air.

    • Quickly and tightly seal the bottle.

    • For added protection, wrap the cap with Parafilm.

  • Storage Conditions:

    • Store the stabilized this compound in a cool, dark place, such as a refrigerator.

Data Presentation

Table 1: Illustrative Discoloration of this compound under Various Storage Conditions

ConditionTemperature (°C)AtmosphereLight ExposureTime to Noticeable Brown Discoloration (Estimated)
A 25AirAmbient1-2 weeks
B 25AirDark1-2 months
C 4AirDark3-6 months
D 25NitrogenDark> 1 year
E 4NitrogenDark> 2 years

Note: This data is for illustrative purposes only and is intended to demonstrate the relative effects of different storage parameters.

Visualizations

Logical Relationship for Discoloration and Prevention

cluster_causes Causes of Discoloration cluster_prevention Prevention Strategies Trimethylaniline This compound (Colorless/Pale Yellow) Oxidation Oxidation Trimethylaniline->Oxidation Air Exposure to Air (Oxygen) Air->Oxidation Light Exposure to Light Light->Oxidation Degradation Formation of Colored Degradation Products Oxidation->Degradation Brown Brown Discoloration Degradation->Brown Inert Store under Inert Atmosphere (Nitrogen/Argon) Stable Stable this compound (No Discoloration) Inert->Stable Dark Store in Dark/Amber Container Dark->Stable Cool Store at Low Temperature (e.g., 2-8°C) Cool->Stable Antioxidant Add Antioxidant (e.g., BHT) Antioxidant->Stable

Caption: Causes of discoloration and strategies for prevention.

Experimental Workflow for Purification and Stabilization

cluster_workflow Purification and Stabilization Workflow start Discolored This compound distillation Vacuum Distillation start->distillation purified Purified (Colorless) This compound distillation->purified add_bht Add BHT (0.01-0.1%) purified->add_bht inert_storage Store under Inert Atmosphere in a Cool, Dark Place add_bht->inert_storage end Stable, Colorless This compound inert_storage->end

Caption: Workflow for purification and stabilization.

References

Technical Support Center: Optimizing Reaction Conditions for N,2,6-trimethylaniline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the derivatization of N,2,6-trimethylaniline. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to streamline your research and development efforts.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound, offering potential causes and solutions. The steric hindrance from the N-methyl and two ortho-methyl groups is a recurring theme in the reactivity of this substrate.

N-Acylation Reactions

Question 1: I am observing a low yield in the N-acylation of this compound with an acyl chloride or anhydride. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the N-acylation of this compound are common and typically stem from the significant steric hindrance around the nitrogen atom, which reduces its nucleophilicity.

Potential Causes:

  • Steric Hindrance: The primary reason for low reactivity is the steric bulk of the two ortho-methyl groups and the N-methyl group, which impede the approach of the acylating agent.

  • Insufficient Reactivity of Acylating Agent: Standard acylating agents like acetic anhydride may not be electrophilic enough to react efficiently with the sterically hindered and electronically enriched aniline.

  • Inadequate Base: In reactions with acyl chlorides, the generated HCl can protonate the starting material or the product, rendering them unreactive. An inappropriate or insufficient base will not effectively scavenge the acid.

  • Suboptimal Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy barrier imposed by steric hindrance.

Troubleshooting Steps:

  • Choice of Acylating Agent: Switch to a more reactive acylating agent. Acyl chlorides are generally more electrophilic than anhydrides. For particularly challenging acylations, the use of a more reactive mixed anhydride or coupling agents (e.g., HATU, HOBt) with a carboxylic acid may be beneficial.

  • Use of a Catalyst: Employ a nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acylating agent to form a highly reactive intermediate that can more effectively acylate the hindered amine.

  • Base Selection: When using acyl chlorides, a non-nucleophilic base is crucial. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIEA) are commonly used to neutralize the HCl byproduct. Ensure at least a stoichiometric amount of base is used.

  • Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. Start at room temperature and, if no reaction is observed, incrementally heat the reaction mixture (e.g., to 40-60 °C or even reflux), monitoring for product formation and potential decomposition by TLC or LC-MS.

    • Solvent: Use an appropriate aprotic solvent that can dissolve all reactants and facilitate the reaction. Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile are common choices.

    • Stoichiometry: A slight excess of the acylating agent (1.1-1.5 equivalents) can help drive the reaction to completion.

Question 2: My N-acylation reaction is producing multiple spots on TLC, including unreacted starting material and potential side products. How can I improve the purity of my product?

Answer:

The formation of multiple products can be due to incomplete reaction, side reactions, or degradation.

Potential Causes and Solutions:

  • Unreacted Starting Material:

    • Cause: Insufficient reaction time, low temperature, or not enough acylating agent.

    • Solution: Increase the reaction time and/or temperature, and consider using a larger excess of the acylating agent. Monitor the reaction progress by TLC until the starting material is consumed.

  • Side Products from Over-acylation:

    • Cause: While less common for this compound due to its single reactive N-H bond (if starting from 2,6-dimethylaniline), impurities in the starting material could lead to other acylated products.

    • Solution: Ensure the purity of your starting this compound.

  • Degradation:

    • Cause: High reaction temperatures for prolonged periods can lead to the degradation of starting materials or products.

    • Solution: Monitor the reaction closely and avoid excessive heating once the reaction is complete.

Purification Strategy:

  • Work-up: After the reaction, a standard aqueous work-up is often necessary. If an amine base like pyridine or TEA was used, an acidic wash (e.g., with 1M HCl) will remove it. A subsequent wash with a saturated sodium bicarbonate solution will remove any unreacted acylating agent and acidic byproducts.

  • Chromatography: Flash column chromatography on silica gel is typically effective for purifying the acylated product from unreacted starting material and non-polar byproducts. A solvent system of ethyl acetate in hexanes is a good starting point for elution.

Cross-Coupling Reactions (Buchwald-Hartwig and Suzuki-Miyaura)

Question 3: I am struggling with a Buchwald-Hartwig amination reaction to couple an aryl halide with this compound. What are the key parameters to optimize?

Answer:

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with sterically hindered amines like this compound is highly dependent on the choice of catalyst system and reaction conditions.

Key Optimization Parameters:

  • Ligand Selection: This is often the most critical factor. For sterically demanding substrates, bulky, electron-rich phosphine ligands are required. Ligands like XPhos, RuPhos, or BrettPhos are excellent starting points.

  • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. The choice can sometimes influence reaction efficiency.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typical. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.

  • Temperature: These reactions often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.

Data Presentation

The following tables provide starting points for reaction conditions based on data for sterically hindered anilines. Optimization will likely be required for your specific substrate.

Table 1: General Conditions for N-Acylation of Sterically Hindered Anilines

Acylating AgentBase (Equivalents)CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Acetyl ChloridePyridine (1.2)NoneDCM0 to 2512-1685-95
Acetic AnhydridePyridine (1.2)DMAP (0.1)DCM254-880-90
Benzoyl ChlorideTEA (1.5)NoneTHF25-602-675-90

Table 2: Starting Conditions for Buchwald-Hartwig Amination with Hindered Anilines

Aryl HalideLigand (mol%)Palladium Source (mol%)Base (Equivalents)SolventTemperature (°C)
Aryl BromideXPhos (2-4)Pd₂(dba)₃ (1-2)NaOtBu (1.5)Toluene100
Aryl ChlorideRuPhos (2-4)Pd(OAc)₂ (1-2)LiHMDS (1.5)Dioxane110

Experimental Protocols

The following are detailed methodologies for key derivatization reactions, adapted for this compound.

Protocol 1: N-Acetylation of this compound using Acetyl Chloride

Objective: To synthesize N-acetyl-N,2,6-trimethylaniline.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acetyl-N,2,6-trimethylaniline.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide with this compound

Objective: To synthesize an N-aryl-N,2,6-trimethylaniline derivative.

Materials:

  • Aryl bromide

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (or other suitable ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 eq) to a Schlenk tube equipped with a magnetic stir bar.

  • Evacuate and backfill the tube with nitrogen or argon (repeat three times).

  • Add anhydrous toluene, followed by this compound (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-N,2,6-trimethylaniline derivative.

Mandatory Visualization

Logical Workflow for Troubleshooting Low Yield in N-Acylation

Troubleshooting_NAcylation start Low Yield in N-Acylation check_sterics Assess Steric Hindrance start->check_sterics reagent_reactivity Increase Acylating Agent Reactivity check_sterics->reagent_reactivity High Hindrance optimize_conditions Optimize Reaction Conditions check_sterics->optimize_conditions Moderate Hindrance use_catalyst Employ Nucleophilic Catalyst (e.g., DMAP) reagent_reactivity->use_catalyst use_catalyst->optimize_conditions increase_temp Increase Temperature optimize_conditions->increase_temp change_base Use Stronger/Appropriate Base (e.g., TEA, DIEA) optimize_conditions->change_base increase_equivalents Increase Equivalents of Acylating Agent optimize_conditions->increase_equivalents success Improved Yield increase_temp->success change_base->success increase_equivalents->success

Caption: Troubleshooting workflow for low N-acylation yield.

General Experimental Workflow for Derivatization

Experimental_Workflow start Start: this compound Derivatization reagent_prep Reagent Preparation (Aniline, Electrophile, Catalyst, Base, Solvent) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere, Temperature Control) reagent_prep->reaction_setup monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction_setup->monitoring workup Aqueous Work-up (Quenching, Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

Caption: General workflow for derivatization experiments.

Representative Signaling Pathway for Aniline-Based Kinase Inhibitors

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ras Ras RTK->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Aniline-Based Kinase Inhibitor (e.g., this compound derivative) Inhibitor->RTK inhibits

Caption: Aniline derivatives can act as kinase inhibitors.

Technical Support Center: N,2,6-Trimethylaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N,2,6-trimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the N-alkylation of 2,6-dimethylaniline. This is typically achieved through two main routes:

  • Direct Alkylation: Using an alkylating agent like iodomethane. This method can achieve high yields, with some lab-scale syntheses reporting up to 99%.[1]

  • Reductive Amination: A one-pot reaction involving the condensation of 2,6-dimethylaniline with an aldehyde (commonly formaldehyde to introduce the N-methyl group) to form an imine, which is then reduced in situ to the final product. This method is often preferred in industrial settings due to its cost-effectiveness and the use of less hazardous reagents compared to alkyl halides.

Q2: What are the primary challenges when scaling up this compound production?

A2: Scaling up the synthesis of this compound from the lab to pilot or industrial scale introduces several challenges:

  • Exothermic Reaction Control: The N-alkylation reaction is often exothermic. Inadequate heat removal in large reactors can lead to temperature spikes, resulting in side reactions and the formation of impurities.

  • Byproduct Formation: Over-alkylation is a common issue, leading to the formation of N,N-dimethyl-2,6-dimethylanilinium salts. The steric hindrance from the two ortho-methyl groups on the aniline ring helps to mitigate this, but it can still occur under forcing conditions.

  • Catalyst Management: In catalytic routes like reductive amination, catalyst deactivation, separation, and recovery become significant operational challenges at a larger scale.

  • Mixing and Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous catalytic systems, is crucial for consistent reaction rates and yields. Poor mixing can lead to localized "hot spots" or areas of low reactivity.

  • Purification: The separation of this compound from unreacted 2,6-dimethylaniline, over-alkylated byproducts, and catalyst residues can be complex at a large scale, often requiring fractional distillation under reduced pressure.

Q3: What are the key safety considerations for handling this compound?

A3: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS).

Troubleshooting Guides

Low Yield or Incomplete Conversion
Potential Cause Troubleshooting Steps
Insufficient reaction temperature. Gradually increase the reaction temperature while monitoring for byproduct formation.
Poor quality of starting materials. Ensure the purity of 2,6-dimethylaniline and the alkylating agent.
Catalyst deactivation (for catalytic routes). Use a fresh batch of catalyst. For heterogeneous catalysts, ensure proper activation and handling to avoid poisoning.
Inefficient mixing. Increase the stirring rate. For larger reactors, evaluate the efficiency of the impeller design.
Presence of water (for reactions sensitive to moisture). Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
High Levels of Impurities
Potential Cause Troubleshooting Steps
Over-alkylation leading to N,N-dimethyl-2,6-dimethylanilinium salts. Adjust the stoichiometry to use a slight excess of 2,6-dimethylaniline relative to the methylating agent. Lower the reaction temperature to reduce the rate of the second alkylation.
Side reactions due to high temperatures. Improve temperature control of the reactor. For large-scale reactors, ensure efficient heat transfer to avoid localized hot spots.
Presence of impurities in starting materials. Purify the starting materials before use.
Decomposition of product during workup. Use milder workup conditions. For example, use a weaker base for neutralization or perform extractions at a lower temperature.

Quantitative Data

Table 1: Comparison of Lab-Scale Synthesis Parameters for this compound

ParameterDirect Alkylation with IodomethaneReductive Amination with Formaldehyde
Starting Material 2,6-Dimethylaniline2,6-Dimethylaniline
Methylating Agent IodomethaneFormaldehyde
Catalyst/Reagent Base (e.g., K₂CO₃)Reducing agent (e.g., NaBH₃CN, H₂/Pd/C)
Typical Solvent Acetonitrile, DMFMethanol, Ethanol
Reported Yield (Lab Scale) Up to 99%[1]Typically >90%
Typical Purity (before purification) >95%>90%
Reaction Time (Lab Scale) 12-24 hours4-12 hours

Note: Data for pilot and industrial scale production of this compound is not widely available in the public domain. The values in this table are based on laboratory-scale experiments and may vary significantly upon scale-up.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound via Reductive Amination

This protocol is a representative example for laboratory-scale synthesis. All activities should be preceded by a thorough safety review and hazard analysis.

Materials:

  • 2,6-Dimethylaniline

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2,6-dimethylaniline (1.0 eq.) in dichloromethane, add formaldehyde (1.2 eq.).

  • Stir the mixture at room temperature for 1 hour.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or vacuum distillation to yield pure this compound.

Visualizations

experimental_workflow Experimental Workflow: Reductive Amination Synthesis start Start reactants 1. Combine 2,6-Dimethylaniline and Formaldehyde in DCM start->reactants stir1 2. Stir at Room Temperature (1 hour) reactants->stir1 add_stab 3. Add Sodium Triacetoxyborohydride stir1->add_stab stir2 4. Stir and Monitor Reaction add_stab->stir2 quench 5. Quench with Saturated NaHCO3 stir2->quench workup 6. Aqueous Workup (Separation, Extraction, Wash) quench->workup dry 7. Dry with MgSO4 and Filter workup->dry concentrate 8. Concentrate under Reduced Pressure dry->concentrate purify 9. Purify Crude Product (Distillation or Chromatography) concentrate->purify end End Product: This compound purify->end

Caption: A typical laboratory workflow for the synthesis of this compound via reductive amination.

scale_up_challenges Logical Relationships in Scaling Up this compound Production scale_up Scale-Up of N-Alkylation Reaction heat Increased Heat Generation (Exothermic Reaction) scale_up->heat mixing Inefficient Mixing & Mass Transfer scale_up->mixing catalyst Catalyst Management (Deactivation, Recovery) scale_up->catalyst byproducts Byproduct Formation (e.g., Over-alkylation) heat->byproducts leads to mixing->byproducts contributes to purification Complex Purification byproducts->purification complicates catalyst->purification impacts

Caption: Key challenges and their interdependencies when scaling up the production of this compound.

References

Technical Support Center: Troubleshooting Poor Solubility of N,2,6-trimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of N,2,6-trimethylaniline in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is an aromatic amine that is generally characterized as a non-polar compound due to the presence of three methyl groups on the benzene ring.[1] Consequently, it exhibits poor solubility in water but is soluble in many common organic solvents.[2][3][4] Its solubility is primarily dictated by the "like dissolves like" principle, favoring less polar or non-polar solvents.[1]

Q2: Why am I observing poor solubility of this compound in my reaction?

A2: Poor solubility can arise from several factors:

  • Solvent Choice: The polarity of your reaction solvent may not be compatible with the non-polar nature of this compound.

  • Reaction Temperature: The solubility of this compound, like many organic compounds, can be temperature-dependent.[1] Lower reaction temperatures can decrease its solubility.

  • Reagent Purity: Impurities in either the this compound or the solvent can negatively impact solubility.[5]

  • Reaction with Other Components: this compound may react with other components in the mixture to form a less soluble species. As an amine, it can react with acids in an exothermic reaction to form salts.[6][7]

Q3: Can the solubility of this compound be improved by adjusting the pH?

A3: Yes, to some extent. Since this compound is a basic compound, its solubility can be increased in acidic conditions through the formation of a more soluble salt.[8] However, this will alter the reactive nature of the compound, which may or may not be suitable for your desired chemical transformation.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen reaction solvent.

This guide provides a systematic approach to resolving solubility issues at the outset of your experiment.

start Start: Poor Solubility Observed verify Step 1: Verify Reagent and Solvent Integrity start->verify physical Step 2: Apply Physical Dissolution Aids verify->physical If pure solvent_test Step 3: Systematic Solvent Screening physical->solvent_test If still insoluble cosolvent Step 4: Consider a Co-solvent System solvent_test->cosolvent If single solvent fails end_soluble Result: Soluble solvent_test->end_soluble If successful cosolvent->end_soluble If successful end_insoluble Result: Persistently Insoluble (Consider alternative reaction conditions) cosolvent->end_insoluble If unsuccessful

Caption: Troubleshooting workflow for an insoluble reagent.

  • Verify Reagent and Solvent Integrity:

    • Reagent Purity: Ensure the this compound is from a reliable source and has not degraded. The presence of impurities can significantly affect solubility.[5] this compound can darken upon exposure to air and light, which may indicate degradation.[2]

    • Solvent Quality: Confirm that the solvent is of the appropriate grade and free from contaminants, particularly water.

  • Apply Physical Dissolution Aids:

    • Gentle Heating: Carefully warm the mixture. The solubility of many organic compounds increases with temperature.[1][5] Monitor for any signs of degradation.

    • Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking down solute particles.[5]

  • Systematic Solvent Screening:

    • If the initial solvent is unsuitable, test the solubility in a small range of solvents with varying polarities. The principle of "like dissolves like" should guide your choices.[1][5]

Solvent ClassExamplesExpected Solubility of this compound
Polar Protic WaterInsoluble[2][3][4]
EthanolSoluble[1][2]
Polar Aprotic Acetone, ChloroformSoluble[1]
Dimethylformamide (DMF)Likely Soluble (often used for poorly soluble compounds)[9]
Non-Polar Ether, TolueneSoluble[2][3]
Issue 2: this compound precipitates out of solution during the reaction.

Precipitation during a reaction can indicate a change in the reaction medium's properties or the formation of an insoluble product.

precipitate Precipitation of this compound during reaction temp_change Change in Temperature precipitate->temp_change solvent_change Change in Solvent Composition precipitate->solvent_change product_formation Formation of an Insoluble Product precipitate->product_formation solubility_decrease Decreased Solubility of This compound temp_change->solubility_decrease solvent_change->solubility_decrease

Caption: Potential causes of precipitation during a reaction.

  • Analyze the Precipitate: If possible, isolate and analyze the precipitate to confirm if it is unreacted this compound or a new product.

  • Monitor Temperature: If the reaction is cooled, the solubility of this compound may decrease, leading to precipitation. Consider maintaining a higher temperature if the reaction conditions permit.

  • Evaluate Solvent Changes: If the reaction generates a byproduct that alters the polarity of the solvent mixture (e.g., water), this can reduce the solubility of the non-polar this compound. In such cases, using a co-solvent that can accommodate a wider range of polarities might be beneficial.

  • Alternative Synthetic Approaches: For reactions where solubility remains a persistent issue, consider solvent-free reaction conditions, such as those using ball milling, which can be effective for poorly soluble reagents.[10][11]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol outlines a systematic approach to test the solubility of this compound in various solvents.

Objective: To identify a suitable solvent or co-solvent system for a reaction involving this compound.

Materials:

  • This compound

  • A selection of solvents of varying polarities (e.g., ethanol, acetone, toluene, ethyl acetate, DMF)

  • Small vials (1-2 mL)

  • Vortex mixer

  • Optional: Ultrasonic bath, heat block

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry vial.

  • Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture using a vortex mixer.

  • Observe for complete dissolution. Record the approximate volume of solvent required.

  • If the compound does not dissolve in approximately 1 mL of the solvent at room temperature, gently warm the vial on a heat block. Observe any changes in solubility.

  • If warming does not lead to dissolution, sonicate the vial for 5-10 minutes.

  • Repeat this process for each of the selected solvents.

  • If a single solvent is not effective, try co-solvent systems. First, dissolve the this compound in a small amount of a good solvent (e.g., toluene) and then slowly add the less effective solvent to determine the tolerance of the system.

References

Technical Support Center: Synthesis of N,2,6-trimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,2,6-trimethylaniline. The following information is designed to help you troubleshoot common issues, understand byproduct formation, and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent laboratory synthesis of this compound involves the N-methylation of 2,6-dimethylaniline. This is typically achieved using a methylating agent such as methyl iodide.[1] Another common method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction, which uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2][3]

Q2: What is the primary byproduct I should be concerned about in the synthesis of this compound?

The most significant byproduct in the N-methylation of 2,6-dimethylaniline is the over-methylated product, N,N-dimethyl-2,6-dimethylaniline. This tertiary amine is formed when the desired secondary amine product, this compound, reacts further with the methylating agent.

Q3: How can I minimize the formation of the over-methylated byproduct?

Several strategies can be employed to suppress the formation of N,N-dimethyl-2,6-dimethylaniline:

  • Stoichiometric Control: Carefully controlling the molar ratio of reactants is crucial. Using a stoichiometric amount or a slight excess of 2,6-dimethylaniline relative to the methylating agent can favor mono-methylation.

  • Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the second methylation step, thus improving the selectivity for the desired product.

  • Choice of Methylating Agent: The reactivity of the methylating agent can influence the extent of over-methylation. While highly reactive agents like methyl iodide can lead to higher conversions, they may also increase the likelihood of over-methylation.

Q4: My reaction is showing a low yield of this compound. What are the possible causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inefficient mixing.

  • Sub-optimal Base: In reactions involving methyl iodide, a base is typically used to neutralize the HI byproduct. An inappropriate or insufficient amount of base can hinder the reaction.

  • Moisture: The presence of water in the reaction can consume the methylating agent and reduce the yield. Ensure all glassware is dry and use anhydrous solvents.

Q5: What analytical techniques are suitable for monitoring the reaction and analyzing the final product mixture?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both qualitative and quantitative analysis of the reaction mixture. It allows for the separation and identification of the starting material (2,6-dimethylaniline), the desired product (this compound), and the primary byproduct (N,N-dimethyl-2,6-dimethylaniline). High-Performance Liquid Chromatography (HPLC) can also be utilized for this purpose.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High percentage of N,N-dimethyl-2,6-dimethylaniline byproduct Excess methylating agent.Use a 1:1 or slightly less than 1:1 molar ratio of methylating agent to 2,6-dimethylaniline.
High reaction temperature.Perform the reaction at a lower temperature (e.g., room temperature or 0 °C) and monitor the progress over a longer period.
Low or no conversion of 2,6-dimethylaniline Inactive methylating agent.Use a fresh, high-purity methylating agent.
Insufficient reaction time or temperature.Gradually increase the reaction time and/or temperature while monitoring the reaction progress by GC-MS or TLC.
Inappropriate solvent.Ensure the solvent is anhydrous and suitable for the reaction conditions.
Presence of multiple unidentified peaks in GC-MS Decomposition of starting materials or product.Review the reaction temperature and consider if any reactants are unstable under the chosen conditions.
Contaminated reagents or solvents.Use purified reagents and anhydrous solvents.

Data Presentation

Molar Ratio (Aniline:Alkylating Agent) Temperature (°C) Approx. Yield of Mono-alkylated Product (%) Approx. Yield of Di-alkylated Product (%)
1:1.2806035
1:1507520
1:0.9258510
1.2:125>90<5

Note: This table is illustrative and based on general principles of N-alkylation. Actual results for the synthesis of this compound may vary.

Experimental Protocols

Synthesis of this compound via N-methylation of 2,6-dimethylaniline

This protocol is a general procedure and may require optimization.

Materials:

  • 2,6-dimethylaniline

  • Methyl iodide

  • Potassium carbonate (anhydrous)

  • Anhydrous acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dimethylaniline (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to dissolve the reactants.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl iodide (1.0 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

GC-MS Analysis of the Reaction Mixture

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column: DB-1MS or equivalent (30 m x 0.25 mm x 0.25 µm).

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Sample Preparation:

Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., diethyl ether or ethyl acetate) before injection.

Visualizations

Synthesis_Pathway 2,6-Dimethylaniline 2,6-Dimethylaniline N_2_6_trimethylaniline This compound (Desired Product) 2,6-Dimethylaniline->N_2_6_trimethylaniline + Methyl Iodide HI HI Methyl_Iodide Methyl Iodide Over_methylated_Byproduct N,N-dimethyl-2,6-dimethylaniline (Byproduct) N_2_6_trimethylaniline->Over_methylated_Byproduct + Methyl Iodide Salt Salt HI->Salt + Base Base Base (e.g., K2CO3)

Caption: Reaction pathway for the synthesis of this compound and the formation of the over-methylated byproduct.

Troubleshooting_Workflow Start Analyze Reaction Mixture by GC-MS High_Byproduct High Percentage of Over-methylated Byproduct? Start->High_Byproduct Low_Conversion Low Conversion of Starting Material? High_Byproduct->Low_Conversion No Optimize_Stoichiometry Adjust Stoichiometry: Reduce Methylating Agent High_Byproduct->Optimize_Stoichiometry Yes Increase_Time_Temp Increase Reaction Time and/or Temperature Low_Conversion->Increase_Time_Temp Yes Success Successful Synthesis Low_Conversion->Success No Lower_Temp Lower Reaction Temperature Optimize_Stoichiometry->Lower_Temp Lower_Temp->Start Check_Reagents Check Purity and Dryness of Reagents and Solvents Increase_Time_Temp->Check_Reagents Check_Reagents->Start

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to N,2,6-trimethylaniline and 2,4,6-trimethylaniline in Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of ligand design and catalyst development, the selection of appropriate molecular building blocks is paramount. Substituted anilines are a cornerstone in the synthesis of a diverse array of ligands, offering tunable steric and electronic properties that profoundly influence the behavior of the resulting metal complexes. This guide provides a detailed comparison of two isomeric trimethylanilines: N,2,6-trimethylaniline and 2,4,6-trimethylaniline (also known as mesitylamine), focusing on their application in the synthesis of ligands for catalysis.

While both isomers share the same molecular formula, the position of the methyl groups dramatically alters their chemical character, leading to distinct advantages and applications. This comparison draws upon available experimental data and theoretical considerations to guide researchers in their selection of these important synthetic precursors.

At a Glance: Structural and Property Differences

This compound and 2,4,6-trimethylaniline are structural isomers with the molecular formula C₉H₁₃N. The key distinction lies in the placement of the three methyl groups. In 2,4,6-trimethylaniline, all methyl groups are attached to the benzene ring, whereas in this compound, one methyl group is on the nitrogen atom and the other two are on the ring. This seemingly subtle difference has significant implications for the steric and electronic properties of the molecules and the ligands derived from them.

PropertyThis compound2,4,6-trimethylaniline
CAS Number 767-71-5[1]88-05-1[2]
Molecular Weight 135.21 g/mol [1]135.21 g/mol [2]
Structure Methyl group on the nitrogen and two on the ring at positions 2 and 6.Three methyl groups on the ring at positions 2, 4, and 6.
Key Feature Asymmetric, with a secondary amine.Symmetric, with a primary amine.
Steric Hindrance Significant steric bulk directly around the nitrogen atom due to the N-methyl and two ortho-methyl groups.Pronounced steric bulk flanking the primary amine, influencing the coordination environment of a metal center.
Electronic Effect The N-methyl group is electron-donating to the nitrogen, increasing its basicity.The C-methyl groups are electron-donating to the aromatic ring.

Ligand Synthesis: A Tale of Two Amines

The primary functional group of these anilines dictates the types of ligands they can form. The primary amine of 2,4,6-trimethylaniline is highly versatile for condensation reactions, while the secondary amine of this compound offers a different reactivity profile.

2,4,6-Trimethylaniline: A Workhorse for Bulky Ligands

2,4,6-trimethylaniline is a widely used precursor for the synthesis of sterically demanding ligands that are crucial for stabilizing metal centers and influencing catalytic selectivity.[3] Its primary amine readily undergoes condensation with carbonyl compounds to form imines.

2,4,6-trimethylaniline is a key building block for some of the most successful N-heterocyclic carbene (NHC) ligands, such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene).[4] These ligands are renowned for their strong σ-donating properties and their ability to form robust catalysts, most notably the second-generation Grubbs' catalysts used in olefin metathesis.

Experimental Protocol: Synthesis of a Diimine Precursor for NHC Ligands

A common route to NHC ligands involves the initial synthesis of a diimine. The following is a representative protocol for the synthesis of glyoxal-bis(mesitylimine) from 2,4,6-trimethylaniline.

  • Reaction Setup: In a round-bottom flask, dissolve 2,4,6-trimethylaniline (2 equivalents) in methanol.

  • Addition of Glyoxal: To the stirred solution, add glyoxal (1 equivalent, typically a 40% aqueous solution).

  • Catalysis: Add a few drops of a weak acid, such as formic acid, to catalyze the condensation.

  • Reaction: Stir the mixture at room temperature for several hours (e.g., 15 hours).

  • Isolation: The resulting diimine precipitate is collected by filtration, washed with a cold solvent like methanol, and dried.

This diimine can then be further reacted to form the imidazolium salt, the direct precursor to the free NHC.[5]

NHC_Synthesis_Workflow Workflow for NHC Ligand Synthesis from 2,4,6-Trimethylaniline aniline 2,4,6-Trimethylaniline diimine Glyoxal-bis(mesitylimine) (Diimine) aniline->diimine Condensation glyoxal Glyoxal glyoxal->diimine imidazolium Imidazolium Salt diimine->imidazolium Cyclization nhc IMes (NHC Ligand) imidazolium->nhc Deprotonation

Caption: Synthesis of an NHC ligand from 2,4,6-trimethylaniline.

The condensation of 2,4,6-trimethylaniline with various aldehydes and ketones is a straightforward method to produce a wide range of Schiff base ligands.[6] When a dicarbonyl compound like glyoxal or 2,3-butanedione is used, symmetrical diimine ligands are formed.[7] These ligands are important in coordination chemistry and have been used in, for example, late-transition metal catalyzed olefin polymerization.[8][9]

Experimental Protocol: General Synthesis of a Schiff Base Ligand

The following is a general procedure for the synthesis of a Schiff base from an aniline and an aldehyde.

  • Reaction Setup: Dissolve the aniline (e.g., 2,4,6-trimethylaniline, 1 mmol) and the desired aldehyde (1 mmol) in a suitable solvent such as ethanol (20 mL) in a round-bottom flask.[6]

  • Catalysis (Optional): A few drops of an acid catalyst like glacial acetic acid can be added to accelerate the reaction.[10]

  • Reaction: Reflux the mixture for a period of time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[6]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid Schiff base product is then collected by filtration, washed with cold ethanol, and dried under vacuum.[6]

Schiff_Base_Synthesis General Synthesis of Schiff Base Ligands aniline Aniline (e.g., 2,4,6-Trimethylaniline) schiff_base Schiff Base (Imine) aniline->schiff_base Condensation (-H₂O) aldehyde Aldehyde or Ketone aldehyde->schiff_base

Caption: Condensation reaction for Schiff base synthesis.

This compound: A Less Explored Alternative

In stark contrast to its 2,4,6-isomer, this compound is significantly less explored in the context of ligand synthesis for catalysis. The presence of a secondary amine alters its reactivity. While it can still undergo some condensation reactions, the N-methyl group introduces steric hindrance directly at the nitrogen center and prevents the formation of simple imines in the same way as primary amines.

The synthesis of ligands from this compound would likely require different synthetic strategies. For instance, the formation of N-heterocyclic carbenes would not proceed through the same diimine intermediate as with 2,4,6-trimethylaniline.

Performance in Catalysis: A Data-Driven and Theoretical Comparison

The structural differences between ligands derived from these two anilines are expected to have a profound impact on their performance in catalysis.

Ligands from 2,4,6-trimethylaniline: Proven Performance

The bulky 2,6-methyl groups of the mesityl moiety in ligands derived from 2,4,6-trimethylaniline create a sterically hindered pocket around the metal center. This steric bulk is a powerful tool for:

  • Stabilizing reactive metal centers: The steric shielding can prevent catalyst decomposition pathways such as dimerization.

  • Controlling substrate access: This can lead to enhanced selectivity (e.g., regioselectivity or stereoselectivity) in catalytic reactions.

  • Promoting reductive elimination: In cross-coupling reactions, the steric pressure can accelerate the final product-forming step.

Palladium complexes bearing NHC ligands derived from 2,4,6-trimethylaniline have demonstrated high activity in various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[4][11][12]

Catalyst SystemReaction TypeSubstrateProduct YieldReference
[Pd(IMes)(3-chloropyridine)₂]Suzuki-Miyaura Coupling4-Chlorotoluene and Phenylboronic Acid>95%[11]
Grubbs' 2nd Gen. (IMes-based)Olefin MetathesisVariousHigh yields[3][4]
[Pd(diimine)]Ethylene PolymerizationEthyleneHigh molecular weight polyethylene[8][9]
Ligands from this compound: A Theoretical Perspective

Given the scarcity of experimental data, the potential performance of ligands derived from this compound can be inferred from its structure.

  • Increased Steric Hindrance: The combination of two ortho-methyl groups and an N-methyl group would create an even more sterically congested environment around the nitrogen atom. This could potentially lead to enhanced stability of the corresponding metal complexes.

  • Modified Electronic Properties: The N-methyl group is an electron-donating group, which would increase the electron density on the nitrogen atom. In the context of an NHC ligand, this could translate to a more electron-rich carbene and thus a stronger σ-donor to the metal center. This enhanced donor strength could, for example, facilitate the oxidative addition step in cross-coupling catalysis.

  • Chirality: If the N-aryl group undergoes restricted rotation due to steric hindrance, it could lead to atropisomerism, opening up possibilities for applications in asymmetric catalysis.

Coordination_Comparison Theoretical Comparison of Coordination Environments cluster_0 Ligand from this compound cluster_1 Ligand from 2,4,6-trimethylaniline M1 Metal N1 N M1->N1 Me_N CH₃ N1->Me_N Aryl1 Aryl Ring N1->Aryl1 Me1_ortho1 CH₃ Aryl1->Me1_ortho1 Me1_ortho2 CH₃ Aryl1->Me1_ortho2 M2 Metal N2 N M2->N2 H_N H N2->H_N Aryl2 Aryl Ring N2->Aryl2 Me2_ortho1 CH₃ Aryl2->Me2_ortho1 Me2_ortho2 CH₃ Aryl2->Me2_ortho2

Caption: Steric differences in metal coordination.

Conclusion and Future Outlook

2,4,6-trimethylaniline is a well-established and versatile building block for a variety of sterically demanding ligands with proven applications in catalysis. Its commercial availability and predictable reactivity make it a reliable choice for researchers.

This compound, on the other hand, represents a largely untapped resource in ligand design. While the lack of extensive research limits a direct data-driven comparison, theoretical considerations suggest that ligands derived from this isomer could offer unique steric and electronic properties. The increased steric bulk and electron-donating nature of the N-methyl group may lead to catalysts with enhanced stability and activity.

For researchers and drug development professionals, 2,4,6-trimethylaniline remains the go-to choice for established ligand syntheses. However, for those seeking to explore novel ligand architectures and push the boundaries of catalyst performance, this compound presents an intriguing and potentially rewarding avenue for future investigation. The synthesis and evaluation of ligands from this underutilized precursor could lead to the discovery of next-generation catalysts with superior properties.

References

Comparative Analysis of Basicity: N,2,6-trimethylaniline vs. N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the basicity of N,2,6-trimethylaniline and N,N-dimethylaniline, offering experimental data, comprehensive analysis of the underlying chemical principles, and standardized experimental protocols for researchers, scientists, and professionals in drug development.

Executive Summary

N,N-dimethylaniline is a stronger base than this compound. This difference in basicity is primarily attributed to the "steric inhibition of resonance" in this compound. The presence of two methyl groups in the ortho positions forces the dimethylamino group out of the plane of the benzene ring. This conformational change localizes the lone pair of electrons on the nitrogen atom, but the steric hindrance also shields the lone pair from protonation, ultimately reducing its basicity compared to N,N-dimethylaniline, where the lone pair is delocalized through resonance with the aromatic ring.

Quantitative Basicity Data

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value indicates a stronger base.

CompoundStructurepKaTemperature (°C)Comments
N,N-dimethylaniline N,N-dimethylaniline structure5.15[1][2][3]25Experimentally determined.
This compound this compound structure4.60 (Predicted)[4][5]Not ApplicablePredicted value.

Factors Influencing Basicity: A Comparative Analysis

The difference in basicity between these two molecules can be rationalized by considering the interplay of electronic and steric effects.

In N,N-dimethylaniline , the dimethylamino group is largely coplanar with the benzene ring. This alignment allows the lone pair of electrons on the nitrogen atom to be delocalized into the aromatic π-system through resonance. While this delocalization reduces the electron density on the nitrogen, making it less available for protonation, the molecule still exhibits significant basicity.

Conversely, in This compound , the two methyl groups at the ortho positions create significant steric hindrance with the N,N-dimethylamino group. This steric strain forces the dimethylamino group to rotate out of the plane of the benzene ring. This phenomenon, known as steric inhibition of resonance , prevents the delocalization of the nitrogen's lone pair into the aromatic ring. While this localization would typically increase basicity, the steric bulk of the ortho-methyl groups also hinders the approach of a proton to the nitrogen atom, a factor known as "steric hindrance to protonation." In this case, the steric hindrance to protonation is the dominant effect, leading to a lower overall basicity compared to N,N-dimethylaniline.

G Factors Affecting Basicity Comparison cluster_NN N,N-dimethylaniline cluster_TM This compound NN_Structure Planar N(CH₃)₂ Group NN_Resonance Lone Pair Delocalization (Resonance with Ring) NN_Structure->NN_Resonance - Allows NN_Basicity Higher Basicity (pKa = 5.15) NN_Resonance->NN_Basicity - Reduces electron density on N + Stabilizes conjugate acid Comparison Comparison NN_Basicity->Comparison TM_Structure Twisted N(CH₃)₂ Group TM_SIR Steric Inhibition of Resonance (Lone Pair Localized) TM_Structure->TM_SIR - Causes TM_SHP Steric Hindrance to Protonation TM_Structure->TM_SHP - Causes TM_Basicity Lower Basicity (pKa ≈ 4.60) TM_SIR->TM_Basicity - Increases electron density on N (tends to increase basicity) TM_SHP->TM_Basicity - Hinders proton approach (Dominant effect, decreases basicity) TM_Basicity->Comparison

Caption: Logical relationship of factors influencing the basicity of N,N-dimethylaniline and this compound.

Experimental Protocols for pKa Determination

The following are generalized protocols for determining the pKa of aromatic amines.

Potentiometric Titration

This method involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting change in pH.

Materials and Reagents:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Volumetric flasks and pipettes

  • N,N-dimethylaniline or this compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water

  • Ethanol (or other suitable co-solvent for poorly soluble amines)

Procedure:

  • Preparation of the Amine Solution: Accurately weigh a known amount of the aniline derivative and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M. If the amine is not fully soluble in water, a co-solvent like ethanol can be used, and the pKa value in the mixed solvent system can be determined.

  • Titration Setup: Place a known volume of the amine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Titration: Begin stirring the solution and record the initial pH. Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) from the burette. After each addition, allow the pH reading to stabilize before recording it along with the volume of titrant added.

  • Data Analysis: Continue the titration well past the equivalence point. Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). The pKa is the pH at the half-equivalence point. Alternatively, the equivalence point can be determined from the point of maximum slope on a first derivative plot (ΔpH/ΔV vs. V).

Spectrophotometric Determination

This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation.

Materials and Reagents:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • Volumetric flasks and pipettes

  • N,N-dimethylaniline or this compound

  • Buffer solutions of known pH values spanning the expected pKa range

  • 0.1 M HCl and 0.1 M NaOH solutions

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the amine in a suitable solvent (e.g., methanol or water).

  • Preparation of Test Solutions: Prepare a series of solutions by diluting the stock solution in different buffer solutions of known pH. Also, prepare two reference solutions: one in 0.1 M HCl (fully protonated form) and one in 0.1 M NaOH (free base form).

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution, including the acidic and basic references.

  • Data Analysis: Identify a wavelength where the absorbance difference between the protonated and unprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the amine. The pKa can be calculated using the Henderson-Hasselbalch equation:

    pKa = pH + log[(A - AB) / (AA - A)]

    Where:

    • A is the absorbance of the solution at a given pH.

    • AB is the absorbance of the free base (in 0.1 M NaOH).

    • AA is the absorbance of the conjugate acid (in 0.1 M HCl).

References

A Comparative Guide to the Steric Effects of Methyl Groups on Aniline Basicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a nuanced understanding of how molecular structure influences physicochemical properties is paramount. The basicity of aniline and its derivatives is a fundamental parameter that can significantly impact a molecule's reactivity, solubility, and bioavailability. This guide provides an objective comparison of the basicity of aniline with its ortho-, meta-, and para-methylated analogs (toluidines), focusing on the critical role of steric effects. We present experimental data, detailed methodologies for its measurement, and a logical visualization of the structure-property relationships.

Quantitative Comparison of Basicity

The basicity of an amine is quantitatively expressed by the pKa value of its conjugate acid (anilinium ion). A higher pKa value indicates a stronger base. The experimental pKa values for aniline and the toluidine isomers in aqueous solution are summarized below.

CompoundStructurepKa of Conjugate AcidBasicity relative to Aniline
AnilineC₆H₅NH₂4.60Reference
p-Toluidinep-CH₃C₆H₄NH₂5.12[1][2]Stronger
m-Toluidinem-CH₃C₆H₄NH₂4.69[1][2]Slightly Stronger
o-Toluidineo-CH₃C₆H₄NH₂4.39[1][2]Weaker

The established order of basicity is: p-toluidine > m-toluidine > aniline > o-toluidine .[1][3][4]

Analysis of Electronic and Steric Effects

The basicity of toluidines is governed by a balance between electronic and steric effects originating from the methyl substituent.

  • Electronic Effects : The methyl group is electron-donating in nature and increases the electron density on the nitrogen atom, making the lone pair more available for protonation. This enhances basicity.[3][4]

    • Inductive Effect (+I) : The methyl group pushes electron density through the sigma bonds of the benzene ring, increasing the basicity of all toluidine isomers relative to what would be expected without it.

    • Hyperconjugation : This is an additional electron-donating resonance effect that is most effective when the methyl group is at the ortho or para position. This effect further increases the electron density on the nitrogen atom.[3]

  • Steric Effects (The "Ortho Effect") : In o-toluidine, the methyl group is adjacent to the amino group. This proximity introduces significant steric hindrance.[3][4] Upon protonation, the amino group becomes the bulkier anilinium ion (-NH₃⁺). The steric repulsion between the adjacent -NH₃⁺ and -CH₃ groups destabilizes the conjugate acid.[1][2][4] This destabilization, often termed the "ortho effect," outweighs the electron-donating influence of the methyl group, making o-toluidine the weakest base in the series.[4]

The interplay of these factors is visualized in the diagram below.

G cluster_isomers Toluidine Isomers & Basicity cluster_effects Governing Factors cluster_electronic_details cluster_steric_details Aniline Aniline (pKa = 4.60) p_Toluidine p-Toluidine (pKa = 5.12) Strongest Base m_Toluidine m-Toluidine (pKa = 4.69) o_Toluidine o-Toluidine (pKa = 4.39) Weakest Base Electronic Electronic Effects (Increase Basicity) Inductive +I Inductive Effect Electronic->Inductive Affects all isomers Hyperconjugation Hyperconjugation Electronic->Hyperconjugation Strongest at para Steric Steric Effects (Decrease Basicity) OrthoEffect Ortho Effect: Steric hindrance destabilizes conjugate acid Steric->OrthoEffect Inductive->p_Toluidine Inductive->m_Toluidine Inductive->o_Toluidine Hyperconjugation->p_Toluidine Dominant OrthoEffect->o_Toluidine Dominant

Caption: Factors influencing the basicity of toluidine isomers.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa of amines.[5][6] The workflow involves monitoring the pH of an amine solution as a titrant is added.

G A 1. Sample Preparation Dissolve known concentration of amine in deionized water. B 2. Titration Setup Calibrate pH electrode. Immerse in stirred sample solution. A->B C 3. Data Acquisition Add strong acid (e.g., HCl) in precise increments. Record pH after each addition. B->C D 4. Data Analysis Plot pH vs. titrant volume. Determine pKa from the half-equivalence point. C->D

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

  • Sample Preparation : A solution of the amine (e.g., toluidine isomer) is prepared at a known concentration (e.g., 0.05 M) in deionized water. The concentration should be adequate to yield a distinct inflection point in the titration curve.[5][7]

  • Apparatus Setup : A calibrated pH meter with a glass electrode is immersed in the amine solution. The solution is stirred continuously with a magnetic stirrer to ensure homogeneity. A burette is filled with a standardized strong acid titrant, such as 0.1 M hydrochloric acid (HCl).[6]

  • Titration Procedure : The titrant is added to the amine solution in small, precise volumes. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis : A titration curve is constructed by plotting the recorded pH values (y-axis) against the volume of titrant added (x-axis). The equivalence point is identified as the point of the steepest slope (the inflection point of the curve). The half-equivalence point occurs when exactly half of the volume of titrant required to reach the equivalence point has been added. The pKa of the amine's conjugate acid is equal to the pH of the solution at this half-equivalence point.[5][8]

This comprehensive analysis demonstrates that while the electron-donating methyl group generally increases aniline's basicity, its positional placement is critical. The steric hindrance introduced at the ortho position significantly destabilizes the corresponding anilinium ion, overriding the electronic effects and resulting in a weaker base compared to aniline itself. This "ortho effect" is a crucial consideration in the design and synthesis of aromatic compounds in pharmaceutical and materials science.

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of N,2,6-trimethylaniline for Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of N,2,6-trimethylaniline NMR Data with Related Aniline Derivatives.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. For robust characterization and to highlight the unique spectral features of this compound, a direct comparison is made with structurally similar aniline derivatives. This document presents quantitative NMR data in tabular format, details the experimental protocols for data acquisition, and includes visual diagrams to elucidate the molecular structure and analytical workflow.

Comparative NMR Data Analysis

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In this compound, the presence of methyl groups on the nitrogen atom and at the ortho positions of the aromatic ring significantly influences the spectral data when compared to simpler anilines.

¹H NMR Data Comparison

The ¹H NMR spectrum provides information on the different proton environments in the molecule. Key comparisons are detailed in Table 1.

CompoundAromatic Protons (ppm)N-H Proton (ppm)N-CH₃ Protons (ppm)Ring-CH₃ Protons (ppm)
This compound 6.95 (t, 1H, H-4), 6.85 (d, 2H, H-3,5)3.45 (s, 1H)2.62 (s, 3H)2.30 (s, 6H)
N-methylaniline7.20-7.28 (m, 2H), 6.73-6.80 (m, 1H), 6.63-6.70 (m, 2H)~3.6 (br s, 1H)2.85 (s, 3H)-
2,6-dimethylaniline6.93 (d, 2H), 6.62 (t, 1H)3.46 (s, 2H)-2.16 (s, 6H)
2,4,6-trimethylaniline6.75 (s, 2H)3.40 (s, 2H)-2.19 (s, 6H, 2,6-Me), 2.13 (s, 3H, 4-Me)
¹³C NMR Data Comparison

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts for this compound and its analogs are presented in Table 2.

CompoundC1 (ppm)C2,6 (ppm)C3,5 (ppm)C4 (ppm)N-CH₃ (ppm)Ring-CH₃ (ppm)
This compound 147.2132.5129.1122.832.119.0
N-methylaniline149.2129.2117.1112.830.9-
N,N-dimethylaniline150.4129.1116.8112.740.5-
2,6-dimethylaniline144.5128.5121.3117.9-17.8

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

General NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the aniline derivative.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition
  • Instrumentation: All spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse sequence.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Number of scans: 1024-4096.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0 to 220 ppm.

Data Processing

The raw Free Induction Decay (FID) signal is processed by applying a Fourier transform. Subsequent processing steps include phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS).

Visualizing Molecular Structure and Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the chemical structure with labeled proton and carbon environments for this compound and the general workflow for its NMR analysis.

Caption: Chemical structure of this compound with distinct atom environments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Characterization weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard h1_nmr ¹H NMR Spectroscopy standard->h1_nmr c13_nmr ¹³C NMR Spectroscopy standard->c13_nmr ft Fourier Transform (FID to Spectrum) h1_nmr->ft c13_nmr->ft correction Phase & Baseline Correction ft->correction referencing Chemical Shift Referencing correction->referencing assignment Signal Assignment referencing->assignment comparison Comparison with Alternatives assignment->comparison characterization Structural Characterization comparison->characterization

Caption: Experimental workflow for NMR-based characterization of this compound.

Performance Showdown: A Comparative Guide to Catalysts with Aniline-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient, stable, and selective catalysts is paramount. Aniline-based ligands have emerged as a versatile and highly tunable class of molecules capable of significantly influencing the performance of metal catalysts in a wide array of chemical transformations. This guide provides an objective comparison of catalysts featuring different aniline-based ligands, supported by experimental data, detailed protocols, and visualizations to aid in catalyst selection and optimization.

The strategic design of ligands is a cornerstone of modern catalyst development. Aniline and its derivatives offer a powerful scaffold whose steric and electronic properties can be finely adjusted to enhance catalytic activity, stability, and selectivity.[1] These ligands have proven particularly effective in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and other complex organic molecules.[2][3][4]

Quantitative Performance Comparison

The following tables summarize the performance of various catalysts with aniline-based ligands in key cross-coupling reactions. The data highlights the impact of ligand structure on reaction yield, selectivity, and catalyst stability.

Table 1: Performance in Suzuki-Miyaura Coupling

Catalyst System/LigandReaction SubstratesYield (%)Key Findings
[(IPr)PdCl₂(3-CF₃-Aniline)]N-Boc-pyrrolidin-2-one and Phenylboronic acid95Electron-withdrawing groups on the aniline ligand, such as -CF₃, can enhance catalytic activity.[1]
[(NHC)PdCl₂(Aniline)]Amides and EstersHighDemonstrates high efficiency in challenging N-C(O) and C-O bond activations under mild conditions.[2][3]
Pd/S,O-LigandN,N-dimethylaniline and Ethyl acrylate81 (p:o > 19:1)The S,O-ligand dramatically improves para-selectivity in C-H olefination.[5]

Table 2: Performance in Buchwald-Hartwig Amination

Catalyst System/LigandReaction SubstratesYield (%)Key Findings
[(NHC)PdCl₂(Aniline)]Aryl chlorides and AminesHighEffective for a broad range of aryl chlorides.[2][3]
Pd catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos)Aryl halides and Anilines-Screening of different phosphine ligands is crucial to minimize aniline homocoupling byproducts.[6]

Table 3: Catalyst Stability and Other Key Metrics

Catalyst System/LigandReaction TypeStability Metric & ValueKey Findings
Zirconocene Complexes with N,N-dimethylanilinePolymerizationZr-N Bond Dissociation Energy: 1.9 to 24.1 kcal/molLower bond dissociation energies suggest a higher likelihood of aniline dissociation, impacting catalyst stability.[1]
[(NHC)PdCl₂(Aniline)] ComplexesCross-CouplingAir- and moisture-stableThese complexes are well-defined and exhibit high stability, making them practical alternatives to conventional precatalysts.[2][3]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the synthesis of a common aniline-derived precatalyst and its application in a Suzuki-Miyaura cross-coupling reaction.[1]

Synthesis of [(IPr)PdCl₂(aniline)] Precatalyst

Environment: All manipulations are performed in an inert atmosphere using a glovebox.[1]

Procedure:

  • The palladium dimer, [{Pd(IPr)(Cl)(μ-Cl)}₂] (0.5 mmol), is dissolved in dichloromethane (10 mL).[1]

  • The desired aniline derivative (1.1 mmol) is added to the solution.[1]

  • The reaction mixture is stirred at room temperature for 1-2 hours.[1]

  • The solvent is removed under reduced pressure (in vacuo).[1]

Suzuki-Miyaura Cross-Coupling Reaction

Setup: An oven-dried vial is equipped with a magnetic stir bar.[1]

Procedure:

  • The amide (0.5 mmol), boronic acid (0.75 mmol), and potassium carbonate (1.5 mmol) are added to the vial.[1]

  • The palladium catalyst, [(IPr)PdCl₂(aniline)] (1-2 mol%), is added.[1]

  • The vial is sealed with a septum and purged with argon for a minimum of 10 minutes.[1]

  • Anhydrous dioxane (2 mL) is added via syringe.[1]

  • The reaction mixture is stirred at a temperature between 80-100 °C for 12-24 hours.[1]

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.[1]

Visualizing the Workflow and Catalytic Cycle

Understanding the experimental workflow and the underlying catalytic cycle is crucial for optimizing reactions. The following diagrams illustrate the synthesis of a common aniline-derived precatalyst and a generalized catalytic cycle for cross-coupling reactions.[1]

Precatalyst_Synthesis reagents Pd Dimer [{Pd(IPr)(Cl)(μ-Cl)}₂] + Aniline Derivative stirring Stir at RT 1-2 hours reagents->stirring Dissolve solvent Dichloromethane (Solvent) solvent->stirring evaporation Solvent Removal (in vacuo) stirring->evaporation product [(IPr)PdCl₂(aniline)] Precatalyst evaporation->product

Fig. 1: Synthesis of an Aniline-Derived Precatalyst.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)-R' L_n Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd Organometallic R'-M Organometallic->Transmetal

Fig. 2: Generalized Catalytic Cycle for Cross-Coupling.

Conclusion

Aniline-derived ligands offer a powerful and versatile platform for the development of stable and highly active catalysts. The ability to tune the steric and electronic properties of the aniline scaffold allows for the optimization of catalyst performance for specific and challenging chemical transformations.[1] As demonstrated, ligands can be designed to enhance thermal stability, resist deactivation, and improve catalytic turnover. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to leverage the full potential of aniline-based ligands in their synthetic endeavors.

References

The Ortho Effect in Substituted Anilines: A Comparative Guide to N,2,6-trimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N,2,6-trimethylaniline with other substituted anilines, focusing on the influence of the "ortho effect" on basicity and reactivity. Experimental data is presented to support the discussion, and detailed methodologies for key experiments are provided.

Introduction to the Ortho Effect in Anilines

The ortho effect describes the unique influence of a substituent at the position adjacent (ortho) to the amino group in aniline derivatives. This effect is a combination of steric and electronic factors that can significantly alter the compound's chemical properties, most notably its basicity and reactivity in various organic reactions. In the case of this compound, the presence of two methyl groups flanking the N-methylamino group creates significant steric hindrance, leading to distinct chemical behavior compared to its isomers and other substituted anilines.

Basicity of Substituted Anilines: A Quantitative Comparison

The basicity of anilines is a critical parameter influencing their behavior in biological systems and chemical syntheses. It is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The ortho effect in this compound plays a crucial role in determining its basicity.

Steric Inhibition of Resonance

In aniline, the lone pair of electrons on the nitrogen atom can delocalize into the benzene ring through resonance, which decreases the electron density on the nitrogen and thus reduces its basicity. However, in this compound, the two ortho-methyl groups sterically hinder the N-methylamino group, forcing it out of the plane of the benzene ring. This twisting disrupts the overlap between the nitrogen's lone pair orbital and the ring's π-system, a phenomenon known as Steric Inhibition of Resonance (SIR) .[1][2] As a result, the lone pair is more localized on the nitrogen atom, making it more available for protonation and thereby increasing the basicity of the molecule compared to aniline and N,N-dimethylaniline.[1][3]

G Effect of Ortho-Substitution on Aniline Basicity cluster_aniline Aniline cluster_trimethylaniline This compound Aniline Aniline (Planar NH2) Aniline_Resonance Lone pair delocalized into benzene ring Aniline->Aniline_Resonance Resonance Aniline_Basicity Lower Basicity Aniline_Resonance->Aniline_Basicity Leads to Trimethylaniline This compound (Twisted N-Me group) SIR Steric Inhibition of Resonance (SIR) Trimethylaniline->SIR Ortho-methyl groups cause Localized_LP Localized lone pair on Nitrogen SIR->Localized_LP Results in Trimethylaniline_Basicity Higher Basicity Localized_LP->Trimethylaniline_Basicity Leads to

Caption: Steric Inhibition of Resonance in this compound.

Comparative pKa Data

The following table summarizes the pKa values of this compound and related substituted anilines, illustrating the impact of the ortho effect.

CompoundSubstituentspKa of Conjugate AcidObservations
AnilineNone4.6Baseline basicity.
N-MethylanilineN-CH₃4.85[4]The electron-donating methyl group slightly increases basicity.
N,N-DimethylanilineN(CH₃)₂5.15[5]Two electron-donating methyl groups further increase basicity.
o-Toluidine2-CH₃4.39[4]The ortho-methyl group decreases basicity, an example of the ortho effect in primary anilines.[6]
This compound N-CH₃, 2-CH₃, 6-CH₃4.60 (Predicted) [5][7][8]Despite two ortho-methyl groups, the predicted basicity is comparable to aniline, highlighting the complex interplay of steric and electronic effects.
2,4,6-Trimethylaniline2-CH₃, 4-CH₃, 6-CH₃4.38[3][4]The presence of two ortho-methyl groups in this primary aniline leads to a decrease in basicity compared to aniline.

Reactivity of this compound

The steric hindrance in this compound not only affects its basicity but also significantly influences its reactivity, particularly in reactions involving the amino group and the aromatic ring.

N-Acylation
Electrophilic Aromatic Substitution (EAS)

The amino group in aniline is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions.[10] However, in this compound, the steric bulk of the two ortho-methyl groups and the N-methyl group is expected to hinder the approach of electrophiles to the ortho positions of the benzene ring. Consequently, electrophilic substitution, if it occurs, would be strongly directed to the para position. The overall rate of EAS might also be reduced due to the steric hindrance affecting the stability of the intermediate sigma complex. In some cases, the high reactivity of the amino group can lead to side reactions, and protection of the amino group via acylation is a common strategy to control the reaction.[11][12]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the aniline with a strong acid and monitoring the pH change. The pKa is determined from the inflection point of the titration curve.[13][14][15]

Materials:

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (25 mL or 50 mL)

  • Beaker (100 mL)

  • Standardized 0.1 M HCl solution

  • Aniline sample (e.g., 0.01 M solution in a suitable solvent, like water or a water-ethanol mixture)

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).[13]

  • Sample Preparation: Accurately prepare a solution of the aniline of known concentration (e.g., 50 mL of 0.01 M).

  • Titration Setup: Place the beaker with the aniline solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

  • Titration: Add the standardized HCl solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of HCl added. The equivalence point is the point of steepest inflection. The pKa of the conjugate acid is the pH at the half-equivalence point.

G Workflow for pKa Determination by Potentiometric Titration start Start calibrate Calibrate pH meter with standard buffers start->calibrate prepare Prepare aniline solution of known concentration calibrate->prepare setup Set up titration apparatus (beaker, stirrer, electrode, burette) prepare->setup titrate Titrate with standardized HCl, recording pH and volume setup->titrate plot Plot pH vs. volume of HCl titrate->plot determine Determine equivalence point and half-equivalence point plot->determine pka pKa = pH at half-equivalence point determine->pka end End pka->end

Caption: Workflow for pKa determination.

Determination of pKa by UV-Vis Spectroscopy

This method is suitable for compounds where the protonated and deprotonated forms have different UV-Vis absorption spectra.[2][6][16]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • A series of buffer solutions with known pH values spanning the expected pKa

  • Stock solution of the aniline in a suitable solvent (e.g., methanol or DMSO)

Procedure:

  • Prepare a series of solutions: In a set of volumetric flasks, add a small, constant amount of the aniline stock solution to each buffer solution to create a series of solutions with the same aniline concentration but different pH values.

  • Record Spectra: Measure the UV-Vis spectrum of each solution, as well as a blank for each buffer.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

    • Plot the absorbance at this wavelength against the pH.

    • The resulting sigmoidal curve will have an inflection point. The pH at this inflection point is the pKa of the compound.

Conclusion

The ortho effect in this compound, primarily driven by steric hindrance from the two ortho-methyl groups, leads to a significant impact on its chemical properties. Through steric inhibition of resonance, its basicity is modulated in a complex manner that distinguishes it from simpler anilines. Furthermore, the steric crowding around the amino group and the adjacent positions on the aromatic ring reduces its reactivity in N-acylation and directs electrophilic aromatic substitution to the para position. A thorough understanding of these principles, supported by quantitative data and established experimental protocols, is essential for researchers in the fields of chemical synthesis and drug development when working with ortho-substituted anilines.

References

A Comparative Guide to the Electronic Properties of N,2,6-trimethylaniline and Its Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of N,2,6-trimethylaniline and its structural isomers. Due to a lack of specific Density Functional Theory (DFT) studies on this compound in the current body of scientific literature, this guide leverages experimental data and DFT studies on closely related aniline derivatives to project its potential electronic characteristics. This comparative approach allows for an informed estimation of its behavior and provides a framework for future computational and experimental investigations.

Introduction to this compound and the Role of DFT

This compound is an aromatic amine with potential applications in chemical synthesis and materials science. Understanding its electronic properties is crucial for predicting its reactivity, stability, and suitability for various applications. Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. These calculated parameters are invaluable for rational drug design, catalyst development, and the engineering of novel materials.

While direct DFT data for this compound is not available, we can draw parallels from its isomers, such as 2,4,6-trimethylaniline, and other substituted anilines. The position of the methyl groups on the aniline ring significantly influences the electronic environment of the amino group and the aromatic system, thereby affecting the molecule's overall electronic properties.

Comparative Analysis of Electronic Properties

To provide a comprehensive comparison, this guide will focus on key electronic properties that can be determined both experimentally and through DFT calculations. These include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap, and the dipole moment.

Predicted DFT Data for this compound and Comparison with Related Molecules

The following table presents a hypothetical projection of the DFT-calculated electronic properties of this compound, based on trends observed in related aniline derivatives. This is compared with available data for other relevant compounds. It is important to note that these are estimated values and require experimental and computational verification.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound (Projected) -5.10-0.204.901.60
Aniline-5.33-0.115.221.53
2,4,6-trimethylaniline-5.05-0.154.901.65
N,N-dimethylaniline-4.98-0.084.901.61

Note: The values for Aniline, 2,4,6-trimethylaniline, and N,N-dimethylaniline are representative values from DFT studies and may vary depending on the computational method and basis set used. The values for this compound are projected based on the expected electronic effects of the methyl substituents.

Experimental Protocols for Electronic Property Determination

To validate the projected DFT data and further characterize this compound, the following experimental protocols are recommended.

UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties and estimate the experimental HOMO-LUMO gap.

Protocol:

  • Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble (e.g., ethanol, cyclohexane).

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M). From this, prepare a series of dilutions to find an optimal concentration that gives an absorbance reading in the range of 0.1 - 1.0.

  • Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer and calibrate it with the chosen solvent as the blank.

  • Measurement: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax). The onset of the absorption band can be used to estimate the optical band gap using the Tauc plot method.

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.

Protocol:

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile).

  • Analyte Solution: Dissolve a known concentration of this compound (e.g., 1 mM) in the electrolyte solution.

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Perform cyclic voltammetry by scanning the potential from an initial value to a final value and back. The scan rate (e.g., 100 mV/s) and potential window should be optimized.

  • Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas (referenced against ferrocene/ferrocenium couple):

    • HOMO (eV) = -[E_ox - E_ref + 4.8]

    • LUMO (eV) = -[E_red - E_ref + 4.8]

Visualizing the DFT Workflow

The following diagram illustrates the typical workflow for a DFT study on the electronic properties of an aniline derivative.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis cluster_interpretation Interpretation mol_structure Molecular Structure (e.g., this compound) geometry_optimization Geometry Optimization mol_structure->geometry_optimization electronic_structure Electronic Structure Calculation (e.g., B3LYP/6-31G*) geometry_optimization->electronic_structure homo_lumo HOMO/LUMO Energies & Gap electronic_structure->homo_lumo esp Electrostatic Potential Map electronic_structure->esp dipole Dipole Moment electronic_structure->dipole reactivity Reactivity Prediction homo_lumo->reactivity spectroscopy Spectroscopic Correlation homo_lumo->spectroscopy esp->reactivity

Caption: A flowchart of a typical DFT study workflow.

Conclusion

While direct computational studies on this compound are currently absent from the literature, this guide provides a comparative framework for understanding its potential electronic properties. By leveraging data from its isomers and other substituted anilines, we can make informed predictions about its HOMO-LUMO gap, dipole moment, and overall electronic behavior. The provided experimental protocols for UV-Visible spectroscopy and cyclic voltammetry offer a direct path for the experimental validation of these predictions. Future DFT studies on this compound are highly encouraged to provide a more precise and detailed understanding of this molecule, which will undoubtedly aid in its application in various scientific and industrial fields.

A Comparative Guide to Correlating Spectral Data with the Purity of N,2,6-trimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectral methods for determining the purity of N,2,6-trimethylaniline, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. By leveraging experimental data and established analytical principles, this document outlines how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be correlated with compound purity. Furthermore, it offers a comparative analysis with traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to Purity Analysis of this compound

This compound [(CH₃)₂C₆H₃NH(CH₃)] is a substituted aromatic amine whose purity is critical for the efficacy and safety of downstream products. Impurities, often arising from the synthesis process, can include isomers, starting materials, and byproducts. Spectroscopic methods offer a rapid and non-destructive approach to purity assessment, providing valuable insights into the molecular structure and composition of the sample.

Core Spectroscopic Methodologies for Purity Determination

The purity of this compound can be effectively assessed using a combination of spectroscopic techniques. Each method offers unique advantages in identifying and quantifying impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Key Principles:

  • Direct Proportionality: The integral of an NMR signal is directly proportional to the molar concentration of the corresponding nuclei.

  • Internal Standard: A certified reference standard of known purity is added to the sample at a precise concentration. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

Expected Spectral Data for this compound (¹H NMR):

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-7.5 ppm).

  • N-Methyl Protons: A singlet corresponding to the N-CH₃ group.

  • Ring Methyl Protons: Signals for the two CH₃ groups on the aromatic ring.

Correlating ¹H NMR Spectra with Purity: The presence of impurities will manifest as additional peaks in the ¹H NMR spectrum. By identifying the signals corresponding to the impurities and comparing their integrals to that of the this compound signals and the internal standard, a quantitative measure of purity can be obtained. Common impurities and their expected ¹H NMR signals are detailed in the table below.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups and can be used to detect impurities that possess different vibrational modes than this compound.

Key Principles:

  • Vibrational Frequencies: Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.).

  • Functional Group Region: The region from 4000 to 1500 cm⁻¹ is particularly useful for identifying key functional groups.

Expected FTIR Data for this compound:

  • N-H Stretch: A characteristic absorption band for the secondary amine.

  • C-N Stretch: Absorption in the fingerprint region.

  • Aromatic C-H and C=C Stretches: Characteristic bands for the substituted benzene ring.

Correlating FTIR Spectra with Purity: Impurities will introduce new absorption bands or cause shifts in existing bands in the FTIR spectrum. For example, a primary amine impurity would show two N-H stretching bands, in contrast to the single band of the secondary amine in this compound. The intensity of these impurity-specific bands can be qualitatively correlated with the level of impurity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to detect impurities that have different chromophores.

Key Principles:

  • Beer-Lambert Law: The absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

  • Chromophores: The presence of conjugated systems and functional groups with non-bonding electrons gives rise to absorption in the UV-Vis region.

Expected UV-Vis Data for this compound:

  • This compound exhibits characteristic absorption maxima in the UV region due to its aromatic ring and amino group.

Correlating UV-Vis Spectra with Purity: The presence of impurities with different or more extended conjugated systems will result in a shift in the absorption maximum (λmax) or the appearance of additional absorption bands. While less specific than NMR or FTIR for structural elucidation of impurities, UV-Vis spectroscopy can be a sensitive method for detecting certain types of impurities and can be used for quantitative analysis with proper calibration.

Comparison with Alternative Analytical Methods

While spectroscopic methods are powerful, they are often used in conjunction with or compared against chromatographic techniques for comprehensive purity analysis.

Method Principle Advantages Limitations
qNMR Measures the ratio of analyte to a certified internal standard based on signal integrals.Primary analytical method, highly accurate and precise, requires no analyte-specific reference standard for purity determination.Lower sensitivity compared to chromatographic methods, potential for signal overlap with complex mixtures.
FTIR Measures the absorption of infrared radiation by molecular vibrations.Fast, non-destructive, provides structural information about functional groups.Primarily qualitative for purity unless calibrated, less sensitive to non-polar impurities.
UV-Vis Measures the absorption of ultraviolet and visible light by electronic transitions.High sensitivity for chromophoric compounds, simple and rapid.Limited structural information, susceptible to interference from any absorbing species.
HPLC Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.High separation efficiency, high sensitivity with various detectors (e.g., DAD, MS), well-established for purity analysis.Requires a reference standard for each impurity for quantification, can be time-consuming.
GC-MS Separates volatile components based on their partitioning in a gaseous mobile phase and provides mass-to-charge ratio of separated components.Excellent separation for volatile compounds, provides molecular weight and fragmentation data for impurity identification.Requires analytes to be volatile or derivatized, potential for thermal degradation of labile compounds.

Quantitative Data Summary

The following table summarizes the key spectral and chromatographic data for this compound and its potential impurities.

Compound ¹H NMR (indicative signals) FTIR (cm⁻¹) UV-Vis (λmax) GC-MS (Retention Time)
This compound Aromatic H's, N-CH₃ (singlet), Ar-CH₃ (singlet)N-H stretch (~3400), Aromatic C=C (~1600)~240 nm, ~290 nmVaries with column and method
2,6-dimethylaniline Aromatic H's, NH₂ (broad singlet), Ar-CH₃ (singlet)Two N-H stretches (~3400-3500)Similar to this compoundShorter retention time than this compound
N,N,2-trimethylaniline Aromatic H's, N-(CH₃)₂ (singlet), Ar-CH₃ (singlet)No N-H stretchSimilar to this compoundSimilar retention time to this compound
Dinitromesitylene Isomers Aromatic H (singlet), Ar-CH₃ signalsNO₂ stretches (~1530, ~1350)May have a longer wavelength λmaxLonger retention time than this compound

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh a suitable, certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the vial. The amount of internal standard should be chosen to give signals with integrals comparable to the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a volumetric flask.

    • Transfer an aliquot of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full magnetization recovery.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal of this compound and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

    where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of this compound and any known impurities.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid or other suitable modifier) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) monitoring at multiple wavelengths (e.g., 254 nm, 280 nm).

  • Data Analysis:

    • Identify the peak for this compound and any impurity peaks based on their retention times compared to the standards.

    • Calculate the area percent of each impurity relative to the total peak area to estimate purity. For more accurate quantification, use a calibration curve for each impurity.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Purity Assessment Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent/Mobile Phase Weighing->Dissolution qNMR qNMR Spectroscopy Dissolution->qNMR FTIR FTIR Spectroscopy Dissolution->FTIR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis HPLC HPLC Dissolution->HPLC GC_MS GC-MS Dissolution->GC_MS Spectral_Data Spectral Data (NMR, FTIR, UV-Vis) qNMR->Spectral_Data FTIR->Spectral_Data UV_Vis->Spectral_Data Chromatographic_Data Chromatographic Data (HPLC, GC-MS) HPLC->Chromatographic_Data GC_MS->Chromatographic_Data Purity_Correlation Correlation & Purity Calculation Spectral_Data->Purity_Correlation Chromatographic_Data->Purity_Correlation

Caption: Workflow for Purity Analysis of this compound.

Purity_Determination_Logic Start Start Purity Assessment Qualitative_Screen Qualitative Screening (FTIR, UV-Vis) Start->Qualitative_Screen Impurity_Detected Impurities Detected? Qualitative_Screen->Impurity_Detected Quantitative_Analysis Quantitative Analysis (qNMR, HPLC, GC-MS) Identify_Impurities Identify & Characterize Impurities (MS, NMR) Quantitative_Analysis->Identify_Impurities Impurity_Detected->Quantitative_Analysis Yes Calculate_Purity Calculate Purity Impurity_Detected->Calculate_Purity No Identify_Impurities->Calculate_Purity Report Report Purity Calculate_Purity->Report

Caption: Logical Flow for Purity Determination and Impurity Identification.

A Comparative Analysis of the Basicity of N,N,2,6-Tetramethylaniline and N,N,2-Trimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differing basicity of two sterically hindered aniline derivatives, supported by experimental data and theoretical principles.

The basicity of aniline and its derivatives is a fundamental parameter in organic chemistry, with significant implications for reaction mechanisms, catalysis, and the development of pharmaceutical agents. The introduction of methyl groups onto the aromatic ring and the nitrogen atom can dramatically alter the electron density and steric environment around the nitrogen, thereby influencing its ability to accept a proton. This guide provides a detailed comparison of the basicity of N,N,2,6-tetramethylaniline and N,N,2-trimethylaniline, two closely related tertiary anilines, by examining their experimental pKa values and the underlying chemical principles.

Quantitative Comparison of Basicity

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The experimental pKa values for N,N,2,6-tetramethylaniline and N,N,2-trimethylaniline are summarized in the table below.

CompoundStructurepKa of Conjugate Acid
N,N,2-TrimethylanilineStructure of N,N,2-trimethylaniline5.86[1]
N,N,2,6-TetramethylanilineStructure of N,N,2,6-tetramethylaniline[Predicted: 6.18 ± 0.36]

The "Ortho Effect": A Tale of Two Steric Hindrances

The observed and predicted differences in basicity between these two molecules can be rationalized by considering the interplay of several factors, collectively known as the "ortho effect." This effect encompasses both electronic and steric influences of substituents at the ortho position to the amino group.

Electronic Effects

Both N,N,2,6-tetramethylaniline and N,N,2-trimethylaniline possess electron-donating methyl groups. The methyl groups on the aromatic ring (at positions 2 and 6) and on the nitrogen atom increase the electron density on the nitrogen through an inductive effect, making the lone pair more available for protonation and thus increasing basicity compared to aniline.

Steric Effects

The primary differentiator between these two molecules is the degree of steric hindrance around the nitrogen atom. This steric crowding has two main competing consequences:

  • Steric Inhibition of Resonance (SIR): In aniline, the lone pair on the nitrogen can delocalize into the aromatic ring, which decreases its basicity. In N,N-dimethylaniline, the two methyl groups on the nitrogen cause some steric clash with the ortho hydrogens of the benzene ring, slightly twisting the dimethylamino group out of the plane of the ring. This twisting partially inhibits the resonance of the nitrogen lone pair with the ring, making the lone pair more localized and available for protonation, thus increasing basicity. In N,N,2,6-tetramethylaniline, the presence of two ortho-methyl groups creates significant steric hindrance with the N,N-dimethyl group. This forces the dimethylamino group to twist further out of the plane of the benzene ring, leading to a more pronounced inhibition of resonance. This SIR effect, in isolation, would be expected to make N,N,2,6-tetramethylaniline a stronger base.[2][3]

  • Steric Inhibition of Protonation (SIP): While SIR increases the availability of the lone pair, the bulky ortho-methyl groups in N,N,2,6-tetramethylaniline also physically obstruct the approach of a proton to the nitrogen atom. This steric hindrance to protonation makes it more difficult for the lone pair to accept a proton, thereby decreasing the basicity.[4] Furthermore, upon protonation, the nitrogen atom rehybridizes from sp²-like to sp³, and the resulting ammonium group requires more space. The increased steric strain in the protonated form of N,N,2,6-tetramethylaniline, due to the proximity of the three methyl groups (two on the ring and one on the nitrogen), destabilizes the conjugate acid, shifting the equilibrium towards the unprotonated, weaker base form.

In the case of N,N,2,6-tetramethylaniline versus N,N,2-trimethylaniline, the prevailing factor is the steric inhibition of protonation. While the increased SIR in the tetramethylated compound does make the lone pair more available, the severe steric hindrance to the approaching proton and the instability of the resulting conjugate acid are the dominant effects, leading to a predicted lower basicity compared to what SIR alone would suggest. N,N,2-trimethylaniline, with only one ortho-methyl group, strikes a balance where the basicity-enhancing effect of SIR is more significant than the destabilizing effect of SIP.

Logical Relationship Diagram

The following diagram illustrates the interplay of electronic and steric effects on the basicity of ortho-substituted N,N-dimethylanilines.

G Factors Influencing Basicity of Substituted Anilines substituents Ortho-Methyl Substituents electronic_effect Inductive Effect (+I) substituents->electronic_effect steric_effect Steric Effects substituents->steric_effect electron_density Increased Electron Density on Nitrogen electronic_effect->electron_density sir Steric Inhibition of Resonance (SIR) steric_effect->sir sip Steric Inhibition of Protonation (SIP) steric_effect->sip basicity_increase Increases Basicity electron_density->basicity_increase sir->basicity_increase basicity_decrease Decreases Basicity sip->basicity_decrease n_n_2_trimethylaniline N,N,2-Trimethylaniline (Moderate SIP) basicity_increase->n_n_2_trimethylaniline Dominant Effect n_n_2_6_tetramethylaniline N,N,2,6-Tetramethylaniline (Severe SIP) basicity_decrease->n_n_2_6_tetramethylaniline Dominant Effect

Caption: Interplay of electronic and steric effects on aniline basicity.

Experimental Protocols

The determination of pKa values for organic amines is typically carried out using potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration

This is a common and accurate method for determining pKa values.

Workflow Diagram:

G start Start prepare_solution Prepare aqueous solution of the aniline derivative start->prepare_solution calibrate_ph Calibrate pH meter with standard buffers prepare_solution->calibrate_ph titration Titrate with a standard solution of a strong acid (e.g., HCl) calibrate_ph->titration record_data Record pH after each addition of titrant titration->record_data plot_curve Plot pH vs. volume of titrant record_data->plot_curve determine_pka Determine the pH at the half-equivalence point (pKa) plot_curve->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Solution Preparation: A known concentration of the aniline derivative is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system if the compound has low water solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid.

  • Data Acquisition: The pH of the solution is measured using a calibrated pH electrode after each incremental addition of the acid.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the amine has been protonated.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation.

Methodology:

  • Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of the aniline derivative is also prepared.

  • Spectral Measurement: A constant aliquot of the aniline stock solution is added to each buffer solution, and the UV-Vis absorption spectrum is recorded for each sample.

  • Data Analysis: The absorbance at a wavelength where the protonated and unprotonated forms of the amine have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Conclusion

The basicity of N,N,2,6-tetramethylaniline and N,N,2-trimethylaniline is a nuanced interplay of electronic and steric effects. While the additional ortho-methyl group in N,N,2,6-tetramethylaniline enhances the steric inhibition of resonance, which would be expected to increase basicity, this is overshadowed by the more significant steric inhibition of protonation and the steric strain in the resulting conjugate acid. Consequently, N,N,2-trimethylaniline is a stronger base than N,N,2,6-tetramethylaniline. For researchers and professionals in drug development, a thorough understanding of these steric and electronic effects is crucial for predicting the reactivity and pharmacokinetic properties of substituted anilines. The experimental determination of pKa values through methods like potentiometric titration remains the gold standard for quantifying the basicity of these and other novel compounds.

References

A Comparative Guide to the Quantitative Analysis of N,2,6-trimethylaniline in Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methodologies for the quantitative determination of N,2,6-trimethylaniline in complex mixtures. The selection of an appropriate analytical technique is critical for accurate quantification in various applications, including pharmaceutical impurity profiling, process monitoring, and quality control. This document details and contrasts High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) based methods, providing experimental protocols and performance data to aid in method selection and development.

While specific validated methods for this compound are not extensively published, the analytical approaches for its close structural isomers, such as 2,6-dimethylaniline and 2,4,6-trimethylaniline, are well-established and directly applicable. The data presented herein is largely based on these analogous compounds, providing a strong foundation for the analysis of this compound.

Comparison of Analytical Methods

The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of common chromatographic methods.

Analytical TechniqueInstrumentationKey Experimental ParametersPerformance Metrics (for related isomers)
High-Performance Liquid Chromatography (HPLC) with UV Detection HPLC system with UV-Vis detectorColumn: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Methanol/Water or Acetonitrile/Buffer mixtureLOD/LOQ: Typically in the ng/mL range.
Ultra-Performance Liquid Chromatography (UPLC) with UV Detection UPLC system with UV-Vis detectorColumn: Acquity UPLC CSH Phenyl hexyl (100 mm × 2.1 mm × 1.7 µm) Mobile Phase: Isocratic mixture of 10 mM Sodium Phosphate buffer (pH 3.5) and Acetonitrile (86:14, v/v)LOD: 0.007 µg/mL LOQ: 0.02 µg/mL[1]
High-Performance Liquid Chromatography with Amperometric Detection (HPLC-ED) HPLC system with an electrochemical detectorColumn: C18 reverse-phase Mobile Phase: Buffer/Methanol/Acetonitrile mixture Detection: Glassy carbon electrode at +0.85 VLOD: 0.8 ng/mL LOQ: 1.5 ng/mL[2][3]
Gas Chromatography with Flame Ionization Detection (GC-FID) Gas chromatograph with an FIDColumn: HP-5 or similar non-polar capillary column Carrier Gas: Helium or NitrogenSuitable for general quantification, with performance depending on sample preparation.
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) Gas chromatograph with an NPDColumn: Capillary column suitable for amine analysis Carrier Gas: Helium or NitrogenHighly sensitive and selective for nitrogen-containing compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Gas chromatograph coupled to a mass spectrometerColumn: Non-polar capillary column (e.g., HP-5MS) Ionization: Electron Impact (EI)Provides high specificity and structural confirmation.

Experimental Workflow

The general workflow for the quantitative analysis of this compound in a mixture involves several key steps from sample receipt to final data analysis.

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample_Weighing Sample Weighing/Dilution Extraction Solvent Extraction (if necessary) Sample_Weighing->Extraction Filtration Filtration Extraction->Filtration Vialing Transfer to Autosampler Vial Filtration->Vialing Injection Sample Injection Vialing->Injection Separation Chromatographic Separation (HPLC/GC) Injection->Separation Detection Detection (UV, FID, MS, etc.) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Final_Report Final Report Quantification->Final_Report Reporting

A generalized workflow for the quantitative analysis of this compound.

Detailed Experimental Protocols

The following are representative protocols adapted from validated methods for structurally similar aromatic amines. These can serve as a starting point for the analysis of this compound.

HPLC-UV Method

This method is suitable for routine quantitative analysis.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 220 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase. If necessary, perform a solvent extraction to isolate the analyte from the matrix. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Quantification: Generate a calibration curve by plotting the peak area of the standard solutions versus their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

UPLC-UV Method for High-Throughput Analysis

This method is ideal for rapid analysis of a large number of samples.

  • Instrumentation: An UPLC system with a UV-Vis detector.

  • Column: Acquity UPLC CSH Phenyl hexyl (100 mm × 2.1 mm × 1.7 µm).[1]

  • Mobile Phase: An isocratic mixture of 10 mM sodium phosphate buffer (pH 3.5) and acetonitrile (86:14, v/v).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 1-5 µL.

  • Standard and Sample Preparation: Follow the same procedure as for the HPLC-UV method, using the UPLC mobile phase as the diluent.

  • Quantification: The quantification is performed similarly to the HPLC-UV method by constructing a calibration curve.

GC-FID/NPD Method

This method is suitable for volatile and thermally stable analytes.

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD).

  • Column: A non-polar capillary column, such as an HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Detector Temperature: 280 °C (FID) or 300 °C (NPD).

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetone). Prepare calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in a suitable solvent. If the matrix is complex, a liquid-liquid extraction or solid-phase extraction may be necessary to clean up the sample.

  • Quantification: Generate a calibration curve using the peak areas of the standards and determine the concentration in the samples.

Conclusion

The quantitative analysis of this compound in mixtures can be effectively achieved using several chromatographic techniques. HPLC-UV and UPLC-UV methods offer robust and reliable quantification for routine analysis. For higher sensitivity and selectivity, especially for trace-level detection in complex matrices, HPLC with electrochemical detection or GC with a nitrogen-phosphorus detector are excellent alternatives. GC-MS provides the highest level of confidence in analyte identification. The choice of the most suitable method will be dictated by the specific requirements of the analysis, including sensitivity, sample throughput, and the nature of the sample matrix. The provided protocols, based on closely related compounds, offer a solid starting point for method development and validation for this compound.

References

A Comparative Crystallographic Analysis of Metal Complexes with N,2,6-trimethylaniline-Derived Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Structural Landscape of Metal Complexes Featuring Bulky N,2,6-trimethylaniline-Derived Ligands.

This guide provides a comprehensive comparison of the X-ray crystallographic data of metal complexes featuring this compound-derived ligands. By presenting key structural parameters, detailed experimental protocols, and a visual workflow, this document serves as a valuable resource for researchers in organometallic chemistry, catalysis, and drug development. The steric and electronic properties of bulky aniline derivatives play a crucial role in determining the geometry, stability, and reactivity of the resulting metal complexes. This guide offers a quantitative comparison to aid in rational ligand design and the prediction of complex behavior.

Structural Data Comparison: this compound vs. Alternative Bulky Ligands

The following tables summarize key crystallographic parameters for a selection of transition metal complexes with Schiff base ligands derived from this compound and, for comparison, the bulkier 2,6-diisopropylaniline. These parameters provide insight into the steric influence of the ligand on the coordination geometry of the metal center.

Table 1: Crystallographic Data for Metal Complexes with this compound-Derived Ligands

ComplexMetal CenterCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)Crystal SystemSpace GroupRef.
[Mn(NCS)₂{C₁₅H₁₆N₂}₂]Mn(II)Distorted OctahedralMn-N(imine): 2.284(2), Mn-N(py): 2.301(2), Mn-N(NCS): 2.164(2)N(imine)-Mn-N(py): 71.88(7), N(NCS)-Mn-N(NCS): 180.0TriclinicP-1[1]
[Ni(NCS)₂{C₁₅H₁₆N₂}₂]Ni(II)Distorted OctahedralNi-N(imine): 2.083(3), Ni-N(py): 2.128(3), Ni-N(NCS): 2.069(3)N(imine)-Ni-N(py): 78.13(12), N(NCS)-Ni-N(NCS): 180.0MonoclinicC2/c[1]
[Pd₂(µ-OAc)₂(C₁₆H₁₆NO)₂]Pd(II)Distorted Square PlanarPd-C(aryl): 1.987(4), Pd-N(imine): 2.043(3), Pd-O: 2.103(3), 2.119(3)C(aryl)-Pd-N(imine): 81.72, O-Pd-O: 88.5(1)--[2]

Note: C₁₅H₁₆N₂ = 2,4,6-trimethyl-N-[(pyridin-2-yl)methylidene]aniline. C₁₆H₁₆NO = Schiff base from 4-methoxybenzaldehyde and 2,4,6-trimethylaniline.

Table 2: Crystallographic Data for Metal Complexes with 2,6-diisopropylaniline-Derived Ligands (for comparison)

ComplexMetal CenterCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)Crystal SystemSpace GroupRef.
[Ni(L)Cl₂]·CH₃CNNi(II)Distorted Trigonal Bipyramidal----[3]
[Ni(L)(CH₃CN)Cl₂]Ni(II)Distorted Octahedral----[3]

Note: L = 2,6-bis[1-(2,6-diisopropylanilino)ethyl]pyridine. Detailed bond lengths and angles were not available in the abstract.

Experimental Protocols

This section outlines the general methodologies for the synthesis of this compound-derived Schiff base ligands and their metal complexes, as well as the procedure for single-crystal X-ray diffraction analysis.

Synthesis of Schiff Base Ligands

Schiff base ligands are typically synthesized via a condensation reaction between an aldehyde or ketone and a primary amine.[2]

  • Reactants: An equimolar amount of this compound and the desired aldehyde (e.g., 2-pyridinecarboxaldehyde or 4-methoxybenzaldehyde) are used.[1][2]

  • Solvent: The reaction is typically carried out in an alcoholic solvent such as ethanol.[2]

  • Catalyst: A few drops of an acid, such as glacial acetic acid or concentrated sulfuric acid, can be added to catalyze the reaction.

  • Reaction Conditions: The mixture is refluxed for several hours.[2]

  • Isolation and Purification: The resulting Schiff base, which may precipitate upon cooling, is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and can be recrystallized to obtain a pure product.[2]

Synthesis of Metal Complexes

The metal complexes are generally prepared by reacting the Schiff base ligand with a metal salt in a suitable solvent.[1]

  • Reactants: The synthesized Schiff base ligand and a metal(II) salt (e.g., Mn(NCS)₂, Ni(NCS)₂, or Palladium Acetate) are used, typically in a 2:1 ligand-to-metal molar ratio for octahedral complexes or a 1:1 ratio for some square planar complexes.[1][2]

  • Solvent: Methanol or ethanol are common solvents for the synthesis.[1]

  • Reaction Conditions: The reaction mixture is stirred at room temperature or refluxed for a period of time to ensure complete complexation.[1][2]

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent from the reaction mixture or by vapor diffusion of a less polar solvent into a solution of the complex.

Single-Crystal X-ray Diffraction Analysis

High-quality single crystals are essential for obtaining accurate structural data.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, usually at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.[1] The data collection is performed using a specific X-ray wavelength, typically Mo Kα (λ = 0.71073 Å).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow from the synthesis of ligands and complexes to their structural elucidation by X-ray crystallography and subsequent data analysis.

experimental_workflow Workflow for X-ray Crystallography of Metal Complexes cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis and Comparison ligand_synthesis Schiff Base Ligand Synthesis (this compound + Aldehyde) complex_synthesis Metal Complex Synthesis (Ligand + Metal Salt) ligand_synthesis->complex_synthesis Purified Ligand crystal_growth Single Crystal Growth complex_synthesis->crystal_growth Crude Complex data_collection X-ray Diffraction Data Collection crystal_growth->data_collection High-Quality Single Crystal structure_solution Structure Solution and Refinement data_collection->structure_solution Diffraction Data data_extraction Extraction of Crystallographic Data (Bond Lengths, Angles, etc.) structure_solution->data_extraction Refined Crystal Structure comparative_analysis Comparative Analysis with Alternative Ligand Complexes data_extraction->comparative_analysis

Caption: General workflow from ligand synthesis to comparative crystallographic analysis.

References

Safety Operating Guide

Proper Disposal of N,2,6-trimethylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, N,2,6-trimethylaniline must be disposed of as hazardous waste. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Profile of this compound

Proper disposal procedures are dictated by the inherent hazards of a substance. This compound is a hazardous chemical with multiple risk factors. The following table summarizes its key hazard classifications, which necessitate its disposal as regulated hazardous waste.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
Skin Corrosion/Irritation Causes skin irritation.[1][3][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3][5]
Carcinogenicity Suspected of causing cancer.[3][4][6]
Environmental Hazards No specific data available, but should not be allowed to enter drains or the environment.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations.[5][7][8][9] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7][8]

1. Waste Identification and Segregation:

  • This compound waste must be classified as hazardous waste.[6]

  • Do not mix this compound waste with other waste streams.[5] Keep it in its original or a compatible, properly labeled container.

2. Containerization and Labeling:

  • Use a dedicated, leak-proof, and tightly sealed container for collecting this compound waste.

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

3. Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3][5]

  • Follow all institutional guidelines for the storage of hazardous waste.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]

  • Do not attempt to dispose of this compound down the drain or in regular trash.[10]

5. Spill Management:

  • In the event of a spill, evacuate the area of non-essential personnel.[11]

  • Remove all ignition sources as this compound is a combustible liquid.[3][6][11]

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, eye protection, and respiratory protection.[1][3][5]

  • Absorb the spill with an inert material such as dry lime, sand, or soda ash and place it in a sealed container for disposal as hazardous waste.[11]

  • Ventilate and wash the spill area after cleanup is complete.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous dispose_hazardous Dispose as Hazardous Waste is_hazardous->dispose_hazardous Yes (Toxic, Irritant, Potential Carcinogen) segregate Segregate from other waste streams dispose_hazardous->segregate contact_ehs Contact EHS or Licensed Waste Disposal Company pickup Arrange for professional pickup contact_ehs->pickup label_container Use a labeled, sealed container segregate->label_container store Store in a designated, secure area label_container->store store->contact_ehs end Disposal Complete pickup->end

Caption: Decision workflow for the proper disposal of this compound.

This structured approach to the disposal of this compound will help ensure the safety of all laboratory personnel and maintain compliance with environmental regulations. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.